7-(trifluoromethyl)-1H-indazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-(trifluoromethyl)-1H-indazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-3-1-2-4-6(5)13-14-7(4)12/h1-3H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNKCXFTRPDGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355875 | |
| Record name | 7-(trifluoromethyl)-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60330-35-0 | |
| Record name | 7-(trifluoromethyl)-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-(Trifluoromethyl)-1H-indazol-3-amine
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and potential applications of 7-(trifluoromethyl)-1H-indazol-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide includes detailed data on the compound's structure, physicochemical characteristics, and safety information, presented in a clear and accessible format. Furthermore, it outlines generalized experimental protocols for synthesis and analysis and visualizes key workflows and potential biological pathways using Graphviz diagrams.
Core Chemical Identity and Structure
This compound is a heterocyclic organic compound featuring an indazole core substituted with a trifluoromethyl group at the 7-position and an amine group at the 3-position.[1][2] The presence of the trifluoromethyl group significantly influences the electronic properties of the molecule, enhancing its metabolic stability and potential for biological activity.[3][4] It is often utilized as a key building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[2][3]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 60330-35-0[1][2] |
| Molecular Formula | C₈H₆F₃N₃[1][2] |
| SMILES | C1=CC2=C(C(=C1)C(F)(F)F)NN=C2N[1][5] |
| InChI | InChI=1S/C8H6F3N3/c9-8(10,11)5-3-1-2-4-6(5)13-14-7(4)12/h1-3H,(H3,12,13,14)[1] |
| InChIKey | RLNKCXFTRPDGAP-UHFFFAOYSA-N[1][5] |
| MDL Number | MFCD03426698 |
Physicochemical and Computed Properties
The physicochemical properties of this compound are summarized below. These properties are crucial for understanding its behavior in various chemical and biological systems.
Table 2: Physicochemical and Computed Data
| Property | Value | Source |
| Molecular Weight | 201.15 g/mol | [1][2] |
| Exact Mass | 201.05138169 Da | [1] |
| Physical Form | Solid | Vendor Data |
| Purity | Typically ≥97% or ≥98% | [2] |
| Topological Polar Surface Area | 54.7 Ų | [1] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 0 | [5] |
| Storage Temperature | Refrigerator or cool, dry place | [6] |
Experimental Protocols
While specific experimental data for this exact compound is not extensively published, standard protocols for the synthesis, purification, and characterization of similar indazole derivatives are well-established. Commercial suppliers confirm the availability of analytical data such as NMR, HPLC, and LC-MS for this compound.[2][7]
General Synthesis of Indazole Amines
The synthesis of substituted indazole amines often begins with a corresponding substituted fluorobenzonitrile. A generalized two-step process is illustrated below.
Caption: Generalized synthetic workflow for this compound.
Methodology:
-
Cyclization: A solution of the starting material, 2-fluoro-3-(trifluoromethyl)benzonitrile, is treated with hydrazine hydrate in a suitable solvent such as ethanol. The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude product is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude solid is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Analytical Characterization
A standard workflow for the analytical characterization of the synthesized compound is essential to confirm its identity and purity.
Caption: Standard workflow for analytical characterization.
Methodologies:
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% TFA or formic acid).
-
Detection: UV at 254 nm and 280 nm.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound.[8]
-
LC Conditions: Similar to HPLC protocol.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Expected [M+H]⁺: 202.1.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for structural confirmation.
-
Solvent: DMSO-d₆ or CDCl₃.
-
¹H NMR: Expected signals in the aromatic region (7-8 ppm) and a broad singlet for the amine protons.
-
¹⁹F NMR: A singlet corresponding to the CF₃ group is expected.[9][10]
-
¹³C NMR: Signals for the aromatic carbons and the carbon bearing the CF₃ group (which will appear as a quartet due to C-F coupling) are anticipated.[11]
-
Biological Activity and Potential Applications
Indazole derivatives are recognized as privileged structures in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[12][13]
While specific biological data for this compound is limited in the public domain, its derivatives have been investigated as potent anti-cancer agents.[12] Studies on related indazole compounds suggest they may induce apoptosis and affect the cell cycle by modulating pathways such as the p53/MDM2 pathway and inhibiting Bcl2 family members.[12][13] The trifluoromethyl group often enhances the efficacy and pharmacokinetic profile of drug candidates.[4]
Caption: Potential signaling pathways modulated by indazole-based compounds.[12][13]
Safety and Handling
This compound is associated with several hazard warnings. Appropriate safety precautions must be taken during handling and storage.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[14] H315: Causes skin irritation.[14] H319: Causes serious eye irritation.[14] H335: May cause respiratory irritation.[14] |
Precautionary Statements & Handling:
-
Prevention: Avoid breathing dust.[14] Wash hands and exposed skin thoroughly after handling.[14] Do not eat, drink, or smoke when using this product.[14] Use only in a well-ventilated area.[14] Wear protective gloves, eye protection, and face protection.[14]
-
Response:
-
IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[14]
-
IF ON SKIN: Wash with plenty of soap and water.[14]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[14] Store locked up.[15] The compound should be stored in a refrigerator.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[14][15]
References
- 1. This compound | C8H6F3N3 | CID 817912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 60330-35-0 | this compound - Moldb [moldb.com]
- 3. 404827-76-5(1H-Indazol-3-amine, 7-fluoro-6-(trifluoromethyl)-) | Kuujia.com [kuujia.com]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. This compound (60330-35-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. 60330-35-0|this compound|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dea.gov [dea.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. tcichemicals.com [tcichemicals.com]
In-Depth Technical Guide: 7-(Trifluoromethyl)-1H-indazol-3-amine (CAS Number: 60330-35-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Trifluoromethyl)-1H-indazol-3-amine is a fluorinated heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, recognized for its ability to act as a versatile pharmacophore. The presence of a trifluoromethyl group at the 7-position significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and a discussion of its potential applications in drug discovery, particularly as an intermediate for kinase inhibitors.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 60330-35-0 | [1][2][3] |
| Molecular Formula | C₈H₆F₃N₃ | [1][3] |
| Molecular Weight | 201.15 g/mol | [1][2][3] |
| Appearance | Solid (form may vary) | [2] |
| Purity | Typically ≥97% (commercial sources) | [3] |
| XLogP3 | 2.1 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 201.05138169 Da | [1] |
| Storage Temperature | Refrigerator | [2] |
Synthesis
Representative Experimental Protocol: Synthesis of this compound
Starting Material: 2-fluoro-3-(trifluoromethyl)benzonitrile Reagent: Hydrazine hydrate (80%) Solvent: Ethanol
Procedure:
-
To a solution of 2-fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (3.0-5.0 eq).
-
The reaction mixture is then heated to reflux and stirred for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Note: This is a representative protocol. The optimal reaction conditions, including stoichiometry, reaction time, and temperature, may need to be determined empirically.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely published. However, data from commercial suppliers is often available upon request. For reference, the ¹H NMR data for the related compound, 7-(trifluoromethyl)-1H-indazole, in DMSO-d6 is available and can be used for comparative analysis of the aromatic region. The presence of the amine group in the target compound will significantly alter the chemical shifts and coupling constants.
Biological Activity and Applications in Drug Discovery
While there is limited publicly available information on the specific biological activity of this compound itself, the indazole-3-amine scaffold is a well-established "hinge-binding" fragment in the design of kinase inhibitors. This structural motif is capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.
Research on derivatives of 1H-indazole-3-amine has demonstrated significant anti-tumor activity. For instance, certain derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cell lines. This activity is potentially mediated through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway.[4] This suggests that this compound is a valuable starting material for the synthesis of novel kinase inhibitors and other potential therapeutic agents.
Potential Signaling Pathway of a Derivative
The following diagram illustrates a potential signaling pathway affected by a derivative of 1H-indazole-3-amine, highlighting its role in apoptosis induction. It is important to note that this pathway is for a derivative and not necessarily for this compound itself.
Caption: Potential signaling pathway of an indazole-3-amine derivative.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety protocols should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes.
-
If inhaled: Remove person to fresh air.
-
If swallowed: Rinse mouth and seek medical attention.
-
-
Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5]
Conclusion
This compound is a valuable fluorinated building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its synthesis, while not extensively detailed in the public domain, can be reliably achieved through the cyclization of 2-fluoro-3-(trifluoromethyl)benzonitrile with hydrazine. The indazole-3-amine core serves as a key pharmacophore for targeting protein kinases, and the trifluoromethyl substituent enhances its drug-like properties. Further research into the synthesis of novel derivatives based on this scaffold holds significant promise for the development of new therapeutic agents.
References
An In-depth Technical Guide to the Molecular Structure of 7-(trifluoromethyl)-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 7-(trifluoromethyl)-1H-indazol-3-amine, a fluorinated heterocyclic amine of interest in medicinal chemistry and drug discovery. This document summarizes key molecular identifiers, computed physicochemical properties, and outlines a plausible synthetic route based on established methodologies.
Core Molecular Structure and Identifiers
This compound is a substituted indazole featuring a trifluoromethyl group at the 7-position and an amine group at the 3-position. The core structure consists of a fused pyrazole and benzene ring system.
Below is a table summarizing the key chemical identifiers for this compound.[1]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 60330-35-0 |
| Molecular Formula | C₈H₆F₃N₃ |
| Molecular Weight | 201.15 g/mol |
| Canonical SMILES | C1=CC2=C(C(=C1)C(F)(F)F)NN=C2N |
| InChI | InChI=1S/C8H6F3N3/c9-8(10,11)5-3-1-2-4-6(5)13-14-7(4)12/h1-3H,(H3,12,13,14) |
| InChIKey | RLNKCXFTRPDGAP-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Predicted Value |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 0 |
| Exact Mass | 201.05138169 Da |
| Topological Polar Surface Area | 54.7 Ų |
These computed properties suggest that the molecule has moderate lipophilicity and potential for hydrogen bonding, which are important characteristics for drug-like molecules.
Synthesis Protocol
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on general methods for the synthesis of substituted 1H-indazoles, a plausible synthetic route can be proposed. A common method involves the cyclization of appropriately substituted o-nitro-ketoximes or the reaction of N-tosylhydrazones with nitroaromatic compounds.[2]
A potential synthetic workflow is outlined below:
References
The Trifluoromethylated Indazole Core: A Technical Guide to its Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules. The high electronegativity, metabolic stability, and lipophilicity of the trifluoromethyl group can significantly enhance a compound's potency, selectivity, and pharmacokinetic profile. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of trifluoromethylated indazoles, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to support further research and drug development endeavors.
Anticancer Activity
Trifluoromethylated indazoles have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth, proliferation, and angiogenesis.
Kinase Inhibition
A primary mechanism of the anticancer effects of these compounds is their ability to act as potent inhibitors of receptor tyrosine kinases (RTKs) and intracellular kinases.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth and metastasis. Several trifluoromethylated indazole derivatives have been identified as potent VEGFR-2 inhibitors.
Table 1: VEGFR-2 Inhibitory Activity of Trifluoromethylated Indazoles
| Compound Class | Specific Compound Example | Target Kinase | IC₅₀ (nM) | Reference |
| Arylsulphonyl indazoles | Not Specified | VEGFR-2 | - | [1] |
| 5-(2-(trifluoromethyl)phenyl)indazoles | Compound 31 | TRPA1 | 15 | [2] |
Note: Specific IC₅₀ values for direct VEGFR-2 inhibition by many trifluoromethylated indazoles are often proprietary or reported within broader kinase inhibitor screening panels.
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. While direct quantitative data for trifluoromethylated indazoles on this pathway is emerging, their activity as kinase inhibitors suggests a strong potential for modulation.
Cytotoxic Activity
The cytotoxic effects of trifluoromethylated indazoles have been evaluated against a variety of cancer cell lines, demonstrating their broad-spectrum antiproliferative potential.
Table 2: In Vitro Cytotoxic Activity of Trifluoromethylated Indazole Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Trifluoromethylated pyrazole derivatives | MCF-7 (Breast) | 5.84 ± 0.76 | [3] |
| MDA-MB-231 (Breast) | 5.01 ± 0.32 | [3] | |
| HCT-116 (Colon) | 5.57 ± 0.02 | [3] | |
| Trifluoromethyl-pyrazole-carboxamides | CaCo-2 (Colon) | 43.01 - 58.04 | [4] |
| MCF-7 (Breast) | 43.01 - 58.04 | [4] | |
| HepG2 (Liver) | 43.01 - 58.04 | [4] |
Anti-inflammatory Activity
Trifluoromethylated indazoles have also shown promise as anti-inflammatory agents. Their mechanism of action in this context often involves the inhibition of key inflammatory mediators and enzymes.
Table 3: Anti-inflammatory Activity of Trifluoromethylated Indazole Derivatives
| Compound Class | Assay | IC₅₀ (µM) | Reference |
| Indazole Derivatives | COX-2 Inhibition | 12.32 - 23.42 | [5] |
| TNF-α Inhibition | 220.11 - 230.19 | [5] | |
| IL-1β Inhibition | 100.75 - 220.46 | [5] | |
| 5-(2-(trifluoromethyl)phenyl)indazoles | TRPA1 Antagonism | 0.015 | [2] |
Antimicrobial Activity
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Trifluoromethylated indazoles have demonstrated activity against a range of bacterial and fungal pathogens.
Table 4: Antimicrobial Activity of Trifluoromethylated Indazole and Pyrazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N-(trifluoromethyl)phenyl substituted pyrazoles | S. aureus (MRSA) | 0.78 | [6] |
| S. epidermidis | 1.56 | [6] | |
| E. faecium | 0.78 | [6] | |
| Indazole Derivatives | E. faecalis | 64 - 128 | [7] |
| S. aureus | 64 - 128 | [7] | |
| S. epidermidis | 64 - 128 | [7] | |
| Trifluoromethyl bithiazoles | E. faecalis | 8 - 16 (Bactericidal) | [8] |
| S. pyogenes | 8 - 16 (Bactericidal) | [8] | |
| Chalcone Derivatives (with CF₃) | S. aureus | MIC = 51 µM | [9] |
| E. coli | - | [9] |
Neuroprotective Activity
Emerging research suggests that certain trifluoromethylated indazoles may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases. However, quantitative data in this area is still limited.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of trifluoromethylated indazoles.
In Vitro Cytotoxicity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylated indazole compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Principle: This model assesses the in vivo acute anti-inflammatory activity of a compound. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard drug group (e.g., diclofenac sodium, 10 mg/kg), and test groups receiving different doses of the trifluoromethylated indazole compound (e.g., 25, 50, 100 mg/kg, administered intraperitoneally or orally).
-
Compound Administration: Administer the test compounds and the standard drug 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.
In Vitro Kinase Inhibition: VEGFR-2 Luminescence-Based Assay
Principle: This assay measures the activity of VEGFR-2 kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal by a luciferase-luciferin reaction. A higher kinase activity results in lower luminescence, and vice versa.
Protocol:
-
Reagent Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Compound Dilution: Prepare serial dilutions of the trifluoromethylated indazole inhibitor in kinase buffer.
-
Assay Plate Setup: Dispense the master mix into the wells of a 96-well or 384-well white plate. Add the test inhibitor at various concentrations to the designated wells. Include positive control wells (enzyme only) and blank wells (buffer only).
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a diluted solution of the recombinant VEGFR-2 enzyme to each well (except the blank).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Detection: Add a kinase detection reagent (e.g., ADP-Glo™) to each well to stop the reaction and measure the remaining ATP. This reagent converts ADP to ATP and generates a luminescent signal.
-
Luminescence Reading: Read the luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
GPCR Functional Assay: cAMP Measurement
Principle: This assay measures the modulation of G-protein coupled receptor (GPCR) activity by quantifying changes in intracellular cyclic adenosine monophosphate (cAMP) levels. Gs-coupled receptors stimulate adenylyl cyclase, leading to an increase in cAMP, while Gi-coupled receptors inhibit it.
Protocol:
-
Cell Culture: Use a cell line stably or transiently expressing the GPCR of interest.
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with the trifluoromethylated indazole compound at various concentrations for a specified pre-incubation time.
-
Agonist Stimulation: Stimulate the cells with a known agonist for the GPCR. For Gi-coupled receptors, co-stimulate with forskolin to induce a measurable baseline of cAMP.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Generate dose-response curves for the test compound in the presence of the agonist. For antagonists or negative allosteric modulators (NAMs), calculate the IC₅₀ value. For positive allosteric modulators (PAMs), determine the EC₅₀ value for the potentiation of the agonist response.
GPCR Functional Assay: Calcium Mobilization
Principle: This assay is suitable for Gq-coupled GPCRs, which upon activation, trigger the release of intracellular calcium (Ca²⁺). This change in Ca²⁺ concentration is detected using a fluorescent calcium indicator dye.
Protocol:
-
Cell Loading: Load cells expressing the Gq-coupled GPCR of interest with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a 96-well or 384-well black, clear-bottom plate.
-
Compound Addition: Add the trifluoromethylated indazole compound at various concentrations to the wells.
-
Agonist Stimulation and Fluorescence Reading: Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation). Inject a known agonist for the GPCR into the wells and simultaneously measure the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For antagonists or NAMs, determine the IC₅₀ value from the inhibition of the agonist-induced calcium flux. For agonists or PAMs, determine the EC₅₀ value from the stimulation or potentiation of the calcium signal.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the context of the data. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical drug discovery workflow.
References
- 1. 3-AMINO-6-(TRIFLUOROMETHYL)-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 2. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 7-(trifluoromethyl)-1H-indazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-(trifluoromethyl)-1H-indazol-3-amine is a fluorinated heterocyclic compound belonging to the indazole class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. While direct therapeutic applications of this specific molecule are not yet established, its structural motifs are present in numerous potent and selective inhibitors of key biological targets implicated in a range of diseases, most notably cancer and neurological disorders. This technical guide consolidates the available information on the potential therapeutic targets of this compound by examining the biological activities of structurally related indazole derivatives. The primary focus will be on its potential as a kinase inhibitor, specifically targeting c-Jun N-terminal kinase (JNK), BCR-ABL fusion protein, and as a modulator of the p53-MDM2 pathway. This document provides a comprehensive overview of the relevant signaling pathways, quantitative data from related compounds, and detailed experimental protocols for assessing the activity of this compound against these potential targets.
Introduction
The indazole ring system is a privileged scaffold in drug discovery, with several approved drugs and clinical candidates featuring this core structure. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. This compound combines these features, making it an attractive starting point for the development of novel therapeutics. This guide explores the most promising therapeutic avenues for this compound based on the established activities of analogous structures.
Potential Therapeutic Targets and Signaling Pathways
Based on the biological evaluation of structurally similar indazole-containing compounds, the following targets and pathways represent the most promising areas of investigation for this compound.
c-Jun N-terminal Kinase (JNK)
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various cellular stresses and play crucial roles in apoptosis, inflammation, and neurodegeneration.[1] The indazole scaffold has been successfully utilized to develop potent and selective JNK inhibitors.[1][2][3]
Stress signals, such as inflammatory cytokines or UV radiation, activate a cascade of upstream kinases (MAPKKKs and MAPKKs) that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a variety of transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in cellular responses to stress.
Caption: JNK Signaling Pathway and Potential Inhibition.
BCR-ABL Kinase
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). Inhibition of BCR-ABL kinase activity is a clinically validated and highly effective therapeutic strategy for CML. The 3-aminoindazole core is a key pharmacophore in a number of potent pan-BCR-ABL inhibitors, including those active against the T315I gatekeeper mutation that confers resistance to many first- and second-generation inhibitors.[4][5][6]
The BCR-ABL oncoprotein activates multiple downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival.
Caption: BCR-ABL Signaling and Potential Inhibition.
p53-MDM2 Pathway
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. Murine double minute 2 (MDM2) is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation. Inhibition of the p53-MDM2 interaction is a promising strategy to reactivate p53 function in cancer cells. Derivatives of 1H-indazole-3-amine have been shown to induce apoptosis and cell cycle arrest through a mechanism that may involve the p53/MDM2 pathway.[7][8][9][10]
In normal cells, p53 levels are kept low through continuous degradation mediated by MDM2. In response to cellular stress, this interaction is disrupted, leading to p53 stabilization and activation of its downstream targets, which in turn mediate tumor-suppressive responses.
Caption: p53-MDM2 Interaction and Potential Disruption.
Quantitative Data for Structurally Related Indazole Derivatives
While no specific biological activity data has been published for this compound, the following tables summarize the activities of structurally related indazole compounds against the potential targets.
Table 1: JNK Inhibitory Activity of Indazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Indazole Analog 3 | JNK3 | 0.005 | [1] |
| Indazole Analog 29 | JNK3 | 0.005 | [1][2][3] |
| Indazole Analog 29 | JNK2 | >0.1 (81% inh @ 1µM) | [1] |
| Indazole Analog 29 | JNK1 | >0.1 (30% inh @ 1µM) | [1] |
Table 2: BCR-ABL Inhibitory Activity of 3-Aminoindazole Derivatives
| Compound | Target | IC50 (nM) | Reference |
| AKE-72 | BCR-ABL (WT) | < 0.5 | [4][5] |
| AKE-72 | BCR-ABL (T315I) | 9 | [4][5] |
| Compound 11a | Bcr-Abl (WT) | 14 | [6] |
| Compound 11a | Bcr-Abl (T315I) | 450 | [6] |
Table 3: Anti-proliferative Activity of 1H-indazole-3-amine Derivatives
| Compound | Cell Line | IC50 (µM) | Putative Pathway | Reference |
| Compound 6o | K562 (CML) | 5.15 | p53/MDM2, Bcl2 | [7][8][9][10] |
| Compound 6o | A549 (Lung) | 10.23 | p53/MDM2, Bcl2 | [7][8][9][10] |
| Compound 6o | PC-3 (Prostate) | 12.87 | p53/MDM2, Bcl2 | [7][8][9][10] |
| Compound 6o | Hep-G2 (Hepatoma) | 15.64 | p53/MDM2, Bcl2 | [7][8][9][10] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential therapeutic efficacy of this compound.
JNK Kinase Assay (Radiometric)
This protocol describes a method to determine the in vitro inhibitory activity of a test compound against a JNK isoform.[11]
Workflow Diagram:
Caption: Workflow for a Radiometric JNK Kinase Assay.
Materials:
-
Recombinant human JNK enzyme (e.g., JNK1, JNK2, or JNK3)
-
JNK substrate (e.g., GST-c-Jun)
-
Kinase assay buffer (25 mM HEPES, pH 7.4, 25 mM β-glycerophosphate, 25 mM MgCl2, 2 mM DTT, 0.1 mM Na3VO4)
-
[γ-³²P]ATP
-
Test compound (this compound) dissolved in DMSO
-
SDS-PAGE gels and buffers
-
Nitrocellulose or PVDF membrane
-
Phosphorimager or X-ray film
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer.
-
In a microcentrifuge tube, combine the JNK enzyme, kinase assay buffer, and the diluted test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding the JNK substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Expose the membrane to a phosphorimager screen or X-ray film to visualize the phosphorylated substrate.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
BCR-ABL Kinase Assay (ELISA-based)
This protocol outlines a non-radioactive method to assess the inhibitory effect of a compound on BCR-ABL kinase activity.
Workflow Diagram:
Caption: Workflow for an ELISA-based BCR-ABL Kinase Assay.
Materials:
-
Recombinant BCR-ABL kinase
-
Biotinylated peptide substrate (e.g., Abltide)
-
Streptavidin-coated 96-well plates
-
Kinase assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Test compound dissolved in DMSO
-
Anti-phosphotyrosine antibody (HRP-conjugated)
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat the streptavidin-coated 96-well plate with the biotinylated peptide substrate.
-
Wash the plate to remove unbound substrate.
-
Add the BCR-ABL kinase and serial dilutions of the test compound or DMSO to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 37°C for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add the HRP-conjugated anti-phosphotyrosine antibody and incubate.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC50 value.
p53-MDM2 Interaction Assay (Fluorescence Polarization)
This protocol describes a method to screen for inhibitors of the p53-MDM2 protein-protein interaction.
Workflow Diagram:
Caption: Workflow for a Fluorescence Polarization p53-MDM2 Assay.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., FITC-labeled PMDM6-F)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Test compound dissolved in DMSO
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Add the assay buffer, MDM2 protein, and serial dilutions of the test compound or DMSO to the wells of the 384-well plate.
-
Add the fluorescently labeled p53-derived peptide to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
A decrease in fluorescence polarization indicates inhibition of the p53-MDM2 interaction.
-
Calculate the percent inhibition and determine the IC50 value.
Conclusion
While direct biological data for this compound is currently limited in the public domain, the analysis of structurally related compounds strongly suggests its potential as a valuable scaffold for the development of novel therapeutics. The primary areas of promise lie in kinase inhibition, particularly targeting JNK and BCR-ABL, and in the modulation of the p53-MDM2 protein-protein interaction. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of this compound's biological activity and for elucidating its mechanism of action. Further investigation is warranted to fully characterize the therapeutic potential of this compound and its derivatives.
References
- 1. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Research Portal [scholarship.miami.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expanding the structural diversity of Bcr-Abl inhibitors: Dibenzoylpiperazin incorporated with 1H-indazol-3-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-Aminoindazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-aminoindazole core has emerged as a powerhouse in modern medicinal chemistry, serving as a versatile scaffold for a multitude of clinically significant molecules. Its unique structural and electronic properties have positioned it as a "privileged" fragment in drug design, particularly in the realm of kinase inhibition. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological evaluation of 3-aminoindazole derivatives, tailored for professionals in pharmaceutical research and development.
A Historical Perspective: From Aniline Dyes to Anticancer Agents
The journey of the indazole ring system began in the late 19th century, not as a therapeutic agent, but as a curiosity in the burgeoning field of synthetic dyes. The first synthesis of an indazole derivative is credited to Emil Fischer in 1883, who prepared an oxo-substituted indazole, which he named "indazol"[1]. A more direct route to the parent 1H-indazole was developed by Jacobson in 1893 through the diazotization and intramolecular cyclization of o-toluidine[1].
The specific genesis of the 3-aminoindazole scaffold can be traced back to the work of Bamberger in 1899[2]. However, it was not until the mid-20th century that the therapeutic potential of indazole derivatives began to be recognized, with the discovery of the anti-inflammatory properties of benzydamine[1]. This marked a pivotal shift in the perception of the indazole core, from a chromophore to a pharmacophore.
The modern era of 3-aminoindazole derivatives as targeted therapeutics, particularly as kinase inhibitors, began in the early 2000s. Researchers discovered that the 3-aminoindazole moiety could serve as an efficient "hinge-binding" template for kinase inhibitors, leading to the development of potent and selective agents against a range of cancer-related kinases.
Synthetic Strategies: Building the 3-Aminoindazole Core
Several robust synthetic methodologies have been developed to access the 3-aminoindazole scaffold and its derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Synthesis from o-Halobenzonitriles
A common and versatile approach involves the reaction of ortho-halobenzonitriles, particularly o-fluorobenzonitriles, with hydrazine. The electron-withdrawing nature of the nitrile group activates the ortho-position for nucleophilic aromatic substitution (SNAr) by hydrazine, followed by an intramolecular cyclization to form the 3-aminoindazole ring.
Experimental Protocol: Synthesis of 3-Aminoindazole from 2-Fluorobenzonitrile and Hydrazine
-
Reaction Setup: To a solution of 2-fluorobenzonitrile (1.0 eq) in a suitable high-boiling solvent such as n-butanol, add hydrazine hydrate (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The solid can be collected by filtration and washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove impurities. Further purification can be achieved by recrystallization or column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful method for the synthesis of N-substituted 3-aminoindazoles from 3-haloindazoles. This reaction is highly versatile and tolerates a wide range of functional groups.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Haloindazoles
-
Reagents and Catalyst: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the 3-haloindazole (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) or a pre-catalyst like XantPhos Pd G3 (2-5 mol%), a suitable phosphine ligand like XantPhos or BINAP (2-10 mol%), and a base such as Cs₂CO₃ or K₂CO₃ (1.5-2.0 eq).
-
Solvent and Reaction Conditions: Add a dry, degassed solvent like toluene or 1,4-dioxane. Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction that can be employed for the N-arylation of 3-aminoindazoles. While it often requires higher temperatures than the Buchwald-Hartwig amination, it provides an alternative and sometimes complementary approach.
Experimental Protocol: Ullmann-type Coupling of 3-Aminoindazole with an Aryl Halide
-
Reaction Setup: In a reaction vessel, combine 3-aminoindazole (1.0 eq), the aryl halide (1.0-1.2 eq), a copper catalyst such as CuI (10-20 mol%), a ligand like L-proline or N,N'-dimethylglycine (20-40 mol%), and a base, typically K₂CO₃ or K₃PO₄ (2.0 eq).
-
Solvent and Reaction Conditions: Add a high-boiling polar solvent such as DMSO, DMF, or NMP. Heat the reaction mixture to 100-150 °C under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture and pour it into water. Extract the aqueous phase with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography.
Biological Applications and Key Derivatives
3-Aminoindazole derivatives have demonstrated a broad spectrum of biological activities, with their most significant impact being in the field of oncology as kinase inhibitors.
Kinase Inhibition
The 3-aminoindazole scaffold is particularly adept at binding to the hinge region of the ATP-binding pocket of various kinases. This has led to the development of several potent and selective kinase inhibitors.
Table 1: Kinase Inhibitory Activity of Key 3-Aminoindazole Derivatives
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference(s) |
| ABT-869 (Linifanib) | KDR (VEGFR2) | 4 | [3] |
| FLT3 | 4 | [3] | |
| c-Kit | 66 | [3] | |
| PDGFRβ | 66 | [3] | |
| Entrectinib | ALK | 12 | [4] |
| ROS1 | 7 | [4] | |
| TrkA | 1.7 | [2] | |
| TrkB | 0.1 | [2] | |
| TrkC | 0.1 | [2] | |
| AKE-72 | BCR-ABLWT | < 0.5 | [5][6] |
| BCR-ABLT315I | 9 | [5][6] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation: Prepare serial dilutions of the test 3-aminoindazole derivative in a suitable buffer (e.g., kinase buffer with a final DMSO concentration ≤ 1%). Dilute the target kinase enzyme and the substrate/ATP mixture to their optimal working concentrations in the kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO (for control). Add 2 µL of the diluted kinase enzyme to each well. Initiate the reaction by adding 2 µL of the substrate/ATP mixture. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add a kinase detection reagent that converts the ADP produced to ATP, which in turn generates a luminescent signal via a luciferase-luciferin reaction. Incubate at room temperature for 30-60 minutes.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Antiproliferative Activity
The inhibition of key signaling pathways by 3-aminoindazole derivatives translates to potent antiproliferative effects in cancer cell lines.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: Treat the cells with serial dilutions of the 3-aminoindazole derivative for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and the development pipeline of 3-aminoindazole derivatives.
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by prominent 3-aminoindazole-based kinase inhibitors.
Caption: VEGFR2 Signaling Pathway Inhibition by ABT-869.
Caption: ALK Signaling Pathway Inhibition by Entrectinib.
References
- 1. benchchem.com [benchchem.com]
- 2. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 7-(Trifluoromethyl)-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 7-(trifluoromethyl)-1H-indazol-3-amine, a key heterocyclic building block in medicinal chemistry. Given the limited publicly available experimental data for this specific compound, this document outlines its computed physicochemical properties and provides detailed, adaptable experimental protocols for determining its solubility and stability. These methodologies are intended to empower researchers to generate precise and reliable data tailored to their specific applications.
Physicochemical Properties
Understanding the fundamental physicochemical properties of a compound is crucial for predicting its behavior in various experimental and physiological environments. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity.[1][2] The following table summarizes the computed properties for this compound.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H6F3N3 | [3][4] |
| Molecular Weight | 201.15 g/mol | [3][4][5] |
| XLogP3 | 2.1 | [3] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 0 | [6] |
| Topological Polar Surface Area | 54.7 Ų | [3] |
| CAS Number | 60330-35-0 | [3][5] |
Note: The XLogP3 value suggests a degree of lipophilicity, indicating that the compound is likely to have better solubility in organic solvents compared to aqueous solutions.
Solubility Determination: Experimental Protocols
Precise solubility data is critical for drug formulation and development. The following sections detail established methodologies for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility represents the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is a widely accepted technique for this determination.
Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents at a constant temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, acetonitrile)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Protocol:
-
Add an excess amount of solid this compound to a series of vials.
-
Dispense a known volume of the selected solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the samples to pellet any remaining solid.
-
Carefully collect an aliquot of the supernatant from each vial.
-
Dilute the supernatant with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
Kinetic Solubility (Turbidimetric Method)
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock. This is often more relevant for early-stage drug discovery screenings.
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
High-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
96-well microplates.
-
Automated liquid handler (optional).
-
Plate reader capable of nephelometry or turbidimetry.
Protocol:
-
Prepare serial dilutions of the DMSO stock solution in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer to each well.
-
Transfer a small volume of the DMSO dilutions to the corresponding wells of the aqueous buffer plate.
-
Mix thoroughly and incubate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the turbidity or light scattering of each well using a plate reader.
-
The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, which informs the development of stability-indicating analytical methods and helps establish appropriate storage conditions.[7][8][9]
Objective: To investigate the stability of this compound under various stress conditions.
General Protocol:
-
Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[10]
-
Expose aliquots of the stock solution (and the solid compound, where applicable) to the stress conditions outlined below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples using a stability-indicating HPLC method, comparing them to an unstressed control sample.
Stress Conditions
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period.[8][10]
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.[8][10]
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and incubate at room temperature.
-
Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 80°C).[10]
-
Thermal Degradation (Solid State): Expose the solid compound to high temperature (e.g., 80°C) in a stability chamber.[10]
-
Photostability: Expose the stock solution and solid compound to a calibrated light source (UV and visible light) as per ICH Q1B guidelines. A control sample should be protected from light.[10]
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be anticipated:
-
Oxidation: The indazole ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.[10]
-
Hydrolysis: While the indazole ring is generally stable, extreme pH and temperature conditions could potentially lead to degradation.
-
Photodegradation: Aromatic and heterocyclic systems can be sensitive to light, which may induce radical reactions or rearrangements.
The trifluoromethyl group is generally very stable to chemical, thermal, and photochemical degradation, which may impart overall stability to the molecule.[1]
Storage and Handling
To maintain the integrity of this compound, proper storage is crucial.
-
Solid Form: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8°C) is advisable.[10] The compound should be protected from light and moisture.[10] Using amber vials or wrapping containers in foil can prevent light exposure.[10]
-
Solutions: Prepare solutions fresh for analysis. If storage is necessary, keep them at low temperatures and protected from light. The stability in various solvents, especially DMSO, should be experimentally verified over time.
Conclusion
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C8H6F3N3 | CID 817912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 60330-35-0 | this compound - Moldb [moldb.com]
- 5. This compound [sigmaaldrich.com]
- 6. This compound (60330-35-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. ijrpp.com [ijrpp.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Spectroscopic Data for 7-(trifluoromethyl)-1H-indazol-3-amine: A Technical Overview
Despite a comprehensive search for experimental spectroscopic data (NMR, IR, and MS) for 7-(trifluoromethyl)-1H-indazol-3-amine, no specific datasets for this compound were found in the available scientific literature and databases. While information on similar substituted indazole derivatives is accessible, the direct analytical characterization of this compound remains elusive in the public domain.
This guide, therefore, serves to outline the general methodologies and expected spectral characteristics for a compound of this nature, based on the analysis of closely related structures. It is intended to provide a foundational understanding for researchers, scientists, and drug development professionals who may be working with this or similar molecules.
General Spectroscopic Workflow
The characterization of a novel compound like this compound would typically follow a standardized workflow to ensure structural confirmation and purity assessment. This process involves a combination of chromatographic separation and spectroscopic analysis.
Figure 1: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Predicted Spectroscopic Data
While experimental data is not available, we can predict the expected regions for key signals based on the structure of this compound and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: Signals corresponding to the protons on the indazole ring are expected in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants would be influenced by the positions of the trifluoromethyl and amine groups.
-
Amine Protons: The protons of the primary amine (-NH₂) would likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent and concentration.
-
NH Proton: The proton on the indazole nitrogen (N-H) would also be present, likely as a broad singlet, often in the downfield region (δ 10-13 ppm).
¹³C NMR:
-
Aromatic Carbons: Carbons of the indazole ring would resonate in the aromatic region (approximately δ 110-150 ppm).
-
CF₃ Carbon: The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.
-
C-NH₂ Carbon: The carbon atom attached to the amine group would have a chemical shift influenced by the nitrogen's electron-donating character.
¹⁹F NMR:
-
A single signal, likely a singlet, would be expected for the -CF₃ group.
Infrared (IR) Spectroscopy
-
N-H Stretching: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The N-H stretch of the indazole ring would also be in this region.
-
C-F Stretching: Strong absorption bands characteristic of C-F stretching in the trifluoromethyl group are expected in the region of 1000-1350 cm⁻¹.
-
Aromatic C-H Stretching: Absorptions for the aromatic C-H bonds would be observed above 3000 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The exact mass of this compound (C₈H₆F₃N₃) can be calculated and would be confirmed by high-resolution mass spectrometry (HRMS). The calculated monoisotopic mass is 201.0514 g/mol . The mass spectrum would show a prominent molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) and characteristic fragmentation patterns, likely involving the loss of the trifluoromethyl group or parts of the indazole ring.
Experimental Protocols
Detailed experimental protocols for obtaining spectroscopic data are standardized but tailored to the specific instrument and sample properties.
General NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
General IR Spectroscopy Protocol (ATR):
-
Background Collection: Record a background spectrum of the empty attenuated total reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid sample directly on the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum over a standard wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
General Mass Spectrometry Protocol (ESI-HRMS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the high-resolution mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mode (positive or negative ion) over a defined mass range.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern for structural information.
The Trifluoromethyl Group: A Linchpin in Modern Kinase Inhibitor Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone in the design of contemporary kinase inhibitors. This powerful electron-withdrawing moiety exerts a profound influence on a molecule's physicochemical and pharmacokinetic properties, often translating into enhanced potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the multifaceted role of the CF3 group in kinase inhibitor development, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.
Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group
The introduction of a CF3 group into a kinase inhibitor scaffold can dramatically alter its drug-like properties. These modifications are critical for optimizing a compound's journey from initial discovery to a viable clinical candidate.
Modulation of Lipophilicity and Permeability
The CF3 group is highly lipophilic, a property that can significantly enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[1] This increased lipophilicity can lead to improved absorption and distribution within the body.[2] However, the relationship between fluorination and lipophilicity is complex, and in some cases, fluorination can lead to a reduction in the octanol-water partition coefficient (LogP).[3] Careful consideration of the overall molecular context is therefore crucial.
Enhancement of Metabolic Stability
One of the most significant advantages of incorporating a CF3 group is the enhancement of metabolic stability.[4] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage by metabolic enzymes such as the cytochrome P450 (CYP) superfamily. By strategically placing a CF3 group at a known or suspected site of metabolism, this metabolic pathway can be effectively blocked, leading to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
Alteration of pKa and Binding Interactions
The strong electron-withdrawing nature of the CF3 group can significantly lower the pKa of nearby basic functional groups. This modulation of basicity can influence a compound's solubility, cell permeability, and binding interactions with the target kinase. The CF3 group can also participate in various non-covalent interactions within the kinase active site, including dipole-dipole and halogen bonds, which can contribute to enhanced binding affinity and selectivity.[5]
Quantitative Analysis of Trifluoromethylated Kinase Inhibitors
The impact of the trifluoromethyl group on inhibitor potency is best illustrated through comparative quantitative data. The following tables summarize the half-maximal inhibitory concentration (IC50) and other relevant parameters for several kinase inhibitors, highlighting the contribution of the CF3 moiety where data is available.
Table 1: Comparative Inhibitory Activity of Bromo-(Trifluoromethyl)aniline-Based Kinase Inhibitors [1]
| Kinase Target | Nilotinib IC50 (nM) | Ponatinib IC50 (nM) |
| BCR-ABL | 20 | 0.37 |
| BCR-ABL T315I | >3000 | 2.0 |
Note: Both Nilotinib and Ponatinib are derived from bromo-(trifluoromethyl)aniline isomers, demonstrating the potent activity of this scaffold.[1]
Table 2: Inhibitory Activity of 5-Trifluoromethylpyrimidine Derivatives against EGFR [6]
| Compound | EGFRwt-TK IC50 (μM) | A549 Cell Line IC50 (μM) |
| 9c | 0.31 | 2.23 |
| 9e | 0.44 | - |
| 9h | 0.35 | - |
| 9k | 0.48 | - |
| 9t | 0.26 | - |
| 9u | 0.091 | 0.35 |
| 9v | 0.14 | - |
| Gefitinib | 0.0063 | - |
Note: This table showcases the potent EGFR inhibitory activity of a series of compounds featuring a trifluoromethylpyrimidine core.[6]
Table 3: Physicochemical Properties of Selected Trifluoromethylated Compounds
| Compound | Molecular Formula | Molecular Weight | cLogP |
| Lapatinib | C₂₉H₂₆ClFN₄O₄S | 581.1 | 5.8 |
| Crizotinib | C₂₁H₂₂Cl₂FN₅O | 450.3 | 3.5 |
| Tofacitinib | C₁₆H₂₀N₆O | 312.4 | 1.19 |
| FGF401 (Roblitinib) | C₂₅H₂₄N₄O₃ | 428.5 | - |
Note: The cLogP values illustrate the impact of the overall molecular structure, including the CF3 group where present, on lipophilicity.
Key Signaling Pathways Targeted by Trifluoromethylated Kinase Inhibitors
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of several key kinases that are targets for trifluoromethylated inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 7-Position Substituents in Modulating the Biological Activity of Indazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds. Its versatility allows for substitution at various positions, profoundly influencing its pharmacological profile. This technical guide delves into the critical impact of substitutions at the 7-position of the indazole ring on its structure-activity relationship (SAR). We will explore how modifications at this specific position can fine-tune the potency, selectivity, and overall biological activity of these compounds, with a particular focus on their applications in oncology and as kinase inhibitors.
Structure-Activity Relationship of 7-Substituted Indazoles
The strategic modification of the indazole core at the 7-position has emerged as a powerful approach to modulate the biological activity of these privileged scaffolds. The nature of the substituent at this position can significantly impact key pharmacological parameters, including potency and selectivity.
Anticancer Activity of 7-Substituted 3-Aroylindazoles
A notable example highlighting the importance of the 7-position is the SAR of 3-aroylindazoles as potent anticancer agents. A core 3-aroylindazole compound demonstrated a baseline cytotoxicity with an IC50 of 64 nM in the H460 human lung cancer cell line. Systematic modifications at the C-7 position led to a remarkable enhancement in potency.
Introduction of an acetylene moiety at the 7-position resulted in a 20-fold increase in activity, with the resulting compound exhibiting an IC50 of 3 nM. Further elaboration to a propyne derivative yielded the most potent compound in the series, boasting an IC50 of 1 nM, a 60-fold improvement over the unsubstituted core. This underscores the significant contribution of small, rigid, and electron-rich substituents at the 7-position to the cytotoxic potential of this scaffold.
The SAR exploration also revealed that while linear alcohols were well-tolerated at this position, with the propargyl alcohol derivative showing an IC50 of 8 nM, bulkier tertiary alcohols were detrimental to activity. Amino substitutions were generally less favorable than their alcohol counterparts. Interestingly, a cis allyl alcohol derivative displayed comparable activity to the propargyl alcohol (IC50 = 13 nM), whereas complete saturation of the side chain in the propanol derivative led to a significant drop in potency (IC50 = 283 nM). These findings suggest that unsaturation and a specific spatial orientation at the 7-position are crucial for optimal anticancer activity in this series.
Table 1: SAR of 7-Substituted 3-Aroylindazoles against H460 Human Lung Cancer Cell Line
| Compound ID | 7-Substituent | IC50 (nM) |
| Core Compound | -H | 64 |
| Acetylene Derivative | -C≡CH | 3 |
| Propyne Derivative | -C≡C-CH₃ | 1 |
| Propargyl Alcohol Derivative | -CH₂-C≡CH-OH | 8 |
| Allyl Alcohol Derivative (cis) | -CH₂-CH=CH-OH | 13 |
| Propanol Derivative | -CH₂-CH₂-CH₂-OH | 283 |
Experimental Protocols
To facilitate further research and validation of 7-substituted indazole derivatives, detailed protocols for key biological assays are provided below.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., H460, A549, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (7-substituted indazoles) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software (e.g., GraphPad Prism).
Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Materials:
-
Purified kinase enzyme of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (7-substituted indazoles)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well, low volume)
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add the following components in this order:
-
Test compound at various concentrations.
-
A mixture of the kinase and its specific substrate.
-
ATP to initiate the reaction.
-
Include controls for no kinase, no substrate, and vehicle (DMSO).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to the vehicle control. Determine the IC50 value using a non-linear regression curve fit.
Visualization of Key Concepts
To visually represent the logical flow and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Logical relationship of 7-position modification.
Caption: General workflow for SAR studies.
Caption: Inhibition of a signaling pathway.
The Strategic Role of 7-(Trifluoromethyl)-1H-indazol-3-amine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the strategic use of molecular fragments has emerged as a cornerstone for the development of novel therapeutics. Among the privileged scaffolds, the indazole core, and specifically its derivatives, have garnered significant attention due to their versatile biological activities. This technical guide focuses on 7-(trifluoromethyl)-1H-indazol-3-amine, a key fragment that serves as a valuable starting point for the design of potent and selective inhibitors, particularly in the realm of oncology. The presence of the trifluoromethyl group at the 7-position imparts unique physicochemical properties, including enhanced metabolic stability and binding affinity, making it an attractive moiety for medicinal chemists. This document provides a comprehensive overview of its chemical properties, synthetic methodologies, and its utility as a foundational fragment in the development of targeted therapies.
Physicochemical Properties
This compound is a small molecule with properties that make it an ideal candidate for fragment-based drug discovery (FBDD). Its key physicochemical characteristics are summarized in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃N₃ | PubChem[1] |
| Molecular Weight | 201.15 g/mol | PubChem[1] |
| CAS Number | 60330-35-0 | PubChem[1] |
| XLogP3 | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Synthesis and Derivatization: Experimental Protocols
The synthesis of the 1H-indazol-3-amine core is a critical step in the development of indazole-based drug candidates. A common and effective method involves the cyclization of a substituted 2-fluorobenzonitrile with hydrazine hydrate.
General Synthesis of 1H-Indazol-3-amine Derivatives
A general synthetic route to produce 1H-indazol-3-amine derivatives starts from a substituted 2-fluorobenzonitrile. The following protocol is adapted from established methodologies for the synthesis of similar indazole cores.[2]
Step 1: Cyclization to form the 1H-indazol-3-amine core
-
To a solution of the appropriate 2-fluorobenzonitrile derivative (1 equivalent) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (80% solution, 3-5 equivalents).
-
The reaction mixture is heated to reflux for a period ranging from 30 minutes to 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with a cold solvent (e.g., ethanol or diethyl ether) and dried under vacuum to yield the desired 1H-indazol-3-amine derivative.
Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of derivatives based on the this compound core.
Application in Drug Discovery: A Focus on Kinase Inhibition
The 1H-indazol-3-amine scaffold has proven to be a highly effective hinge-binding fragment in various kinase inhibitors.[2] The strategic placement of the trifluoromethyl group at the 7-position can enhance binding affinity and selectivity. While specific quantitative data for the parent fragment, this compound, is not extensively available in the public domain, the biological activities of its derivatives provide strong evidence of its potential.
Biological Activity of 1H-Indazole-3-amine Derivatives
The following table summarizes the inhibitory activities of various derivatives of the 1H-indazole-3-amine core against different cancer cell lines. This data highlights the therapeutic potential of this scaffold.
| Compound ID | Modification | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 6o | 5-(4-methylphenyl)-N-((1-(p-tolyl)piperazin-4-yl)acetyl)-1H-indazol-3-amine | K562 (Chronic Myeloid Leukemia) | 5.15 | [2][3][4][5] |
| Compound 6o | 5-(4-methylphenyl)-N-((1-(p-tolyl)piperazin-4-yl)acetyl)-1H-indazol-3-amine | HEK-293 (Normal Cell Line) | 33.2 | [2][3][4][5] |
| Compound 89 | Derivative of 1H-indazol-3-amine | K562 (Chronic Myeloid Leukemia) | 6.50 | [6] |
| Compound 89 | Derivative of 1H-indazol-3-amine | Bcr-Abl (Wild Type) | 0.014 | [6] |
| Compound 89 | Derivative of 1H-indazol-3-amine | Bcr-Abl (T315I Mutant) | 0.45 | [6] |
Note: The IC₅₀ values are for derivatives of the 1H-indazol-3-amine core, not for this compound itself.
Signaling Pathways
Derivatives of 1H-indazole-3-amine have been shown to induce apoptosis and affect the cell cycle in cancer cells. For example, compound 6o was found to potentially inhibit Bcl2 family members and influence the p53/MDM2 pathway in a concentration-dependent manner.[2][3][4][5] This suggests that the indazole scaffold can be a valuable starting point for developing agents that modulate these critical cancer-related signaling cascades.
The diagram below illustrates the potential mechanism of action for an indazole-based inhibitor targeting the p53/MDM2 pathway.
Conclusion
This compound represents a highly valuable and versatile fragment in the field of drug discovery. Its favorable physicochemical properties, combined with the proven biological activity of its derivatives, make it an excellent starting point for the development of novel kinase inhibitors and other targeted therapies. The synthetic accessibility of the indazole core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. As the demand for novel and effective therapeutics continues to grow, the strategic utilization of well-designed fragments like this compound will undoubtedly play a pivotal role in advancing the frontiers of medicine.
References
- 1. This compound | C8H6F3N3 | CID 817912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-(trifluoromethyl)-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the synthesis of 7-(trifluoromethyl)-1H-indazol-3-amine, a key intermediate in the development of various pharmaceutical compounds.
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. This document outlines a reliable synthetic method for its preparation, starting from commercially available 2-fluoro-3-(trifluoromethyl)benzonitrile. The described protocol is based on the well-established cyclization reaction of ortho-fluorobenzonitriles with hydrazine.
Reaction Scheme
The synthesis proceeds via a nucleophilic aromatic substitution of the fluorine atom in 2-fluoro-3-(trifluoromethyl)benzonitrile by hydrazine, followed by an intramolecular cyclization to form the indazole ring.
Overall Reaction:
2-fluoro-3-(trifluoromethyl)benzonitrile + Hydrazine Hydrate → this compound
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting material, reagents, and the final product.
Table 1: Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2-fluoro-3-(trifluoromethyl)benzonitrile | C₈H₃F₄N | 189.11 | 146070-35-1 |
| Hydrazine hydrate | H₆N₂O | 50.06 | 7803-57-8 |
| This compound | C₈H₆F₃N₃ | 201.15 | 60330-35-0 |
Table 2: Experimental Parameters and Expected Results
| Parameter | Value |
| Starting Material | 2-fluoro-3-(trifluoromethyl)benzonitrile |
| Reagent | Hydrazine hydrate |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) |
| Reaction Temperature | 95 °C |
| Reaction Time | 18 hours |
| Expected Yield* | 85-95% |
| Purity (by HPLC) | >97% |
| Appearance | Off-white to light yellow solid |
*Note: The expected yield is an estimate based on similar reported syntheses due to the absence of specific literature data for this exact transformation.
Experimental Protocol
This protocol is adapted from a reliable procedure for the synthesis of a structurally similar compound, 7-bromo-4-chloro-1H-indazol-3-amine.
Materials:
-
2-fluoro-3-(trifluoromethyl)benzonitrile
-
Hydrazine hydrate (80% solution in water)
-
Sodium Acetate (NaOAc)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-3-(trifluoromethyl)benzonitrile (1.0 eq).
-
Addition of Reagents: Add 2-Methyltetrahydrofuran (5 volumes, e.g., 5 mL per gram of starting material), followed by sodium acetate (1.2 eq) and hydrazine hydrate (4.0 eq).
-
Reaction: Heat the reaction mixture to 95 °C with vigorous stirring. Maintain this temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Add deionized water and extract the product with 2-MeTHF (3 x 5 volumes).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel to afford the pure this compound.
Characterization Data (Predicted)
Due to the lack of specific published data for this compound, the following are predicted characteristic peaks based on its structure and data from analogous compounds.
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.0-12.5 (s, 1H, NH-indazole)
-
δ 7.8-8.0 (d, 1H, Ar-H)
-
δ 7.2-7.4 (t, 1H, Ar-H)
-
δ 7.0-7.2 (d, 1H, Ar-H)
-
δ 5.5-6.0 (s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 150-155 (C-NH₂)
-
δ 140-145 (C-N)
-
δ 120-135 (Ar-C, including CF₃ quartet)
-
δ 110-120 (Ar-CH)
Mass Spectrometry (ESI+):
-
m/z = 202.1 [M+H]⁺
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis Steps
Caption: Logical steps in the synthesis of the target compound.
Palladium-Catalyzed Synthesis of 3-Aminoindazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed synthesis of 3-aminoindazoles, a crucial scaffold in medicinal chemistry. The methodologies presented herein offer efficient and versatile routes to a wide range of 3-aminoindazole derivatives.
Introduction
3-Aminoindazoles are privileged structural motifs found in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including kinase inhibition and anti-cancer properties. Traditional synthetic methods often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools to overcome these limitations, enabling the efficient construction of the 3-aminoindazole core.
This application note details three prominent palladium-catalyzed methods for the synthesis of 3-aminoindazoles:
-
Intramolecular Ligand-Free C-H Amination of Aminohydrazones
-
Intramolecular Buchwald-Hartwig Amination of 2-Halobenzophenone Tosylhydrazones
-
Direct Buchwald-Hartwig C-N Coupling of 3-Haloindazoles
Each section provides a detailed experimental protocol, a summary of quantitative data for substrate scope and yields, and a visualization of the experimental workflow or proposed catalytic cycle.
Intramolecular Ligand-Free Pd-Catalyzed C-H Amination of Aminohydrazones
This two-step, one-pot method provides rapid access to structurally diverse 3-aminoindazoles from readily available tertiary amides.[1][2] The sequence involves the chemoselective activation of a tertiary amide with triflic anhydride (Tf₂O), followed by the addition of a hydrazide to form an aminohydrazone intermediate. This intermediate then undergoes a ligand-free palladium-catalyzed intramolecular C-H amination to afford the 3-aminoindazole product.[1]
Experimental Protocol
General Procedure for the Two-Step Synthesis of 3-Aminoindazoles: [1]
-
Step 1: Synthesis of Aminohydrazone Intermediate
-
To a solution of the tertiary amide (1.0 equiv.) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C under an argon atmosphere, add triflic anhydride (1.2 equiv.) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of the hydrazide (1.5 equiv.) and 2,6-lutidine (2.5 equiv.) in anhydrous CH₂Cl₂ (0.5 M).
-
Add the hydrazide solution to the activated amide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
The resulting solution containing the aminohydrazone is used directly in the next step.
-
-
Step 2: Intramolecular C-H Amination
-
To the crude aminohydrazone solution, add Pd(OAc)₂ (10 mol %) and K₂CO₃ (2.0 equiv.).
-
Heat the reaction mixture to 40 °C and stir for 12-24 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminoindazole.
-
Data Presentation
Table 1: Substrate Scope for the Synthesis of 3-Aminoindazoles via Intramolecular C-H Amination. [1]
| Entry | Tertiary Amide | Hydrazide | Product | Yield (%) |
| 1 | N,N-Dimethylbenzamide | Boc-hydrazine | 3-(Dimethylamino)-1-Boc-1H-indazole | 85 |
| 2 | N-Benzoylmorpholine | Boc-hydrazine | 3-Morpholino-1-Boc-1H-indazole | 78 |
| 3 | N-Benzoylpiperidine | Boc-hydrazine | 3-Piperidin-1-yl-1-Boc-1H-indazole | 82 |
| 4 | N,N-Dibenzylbenzamide | Boc-hydrazine | 3-(Dibenzylamino)-1-Boc-1H-indazole | 75 |
| 5 | N-(4-Methoxybenzoyl)-N-methylaniline | Boc-hydrazine | 5-Methoxy-3-(methyl(phenyl)amino)-1-Boc-1H-indazole | 65 |
| 6 | N-(4-Chlorobenzoyl)-N,N-dimethylamine | Boc-hydrazine | 5-Chloro-3-(dimethylamino)-1-Boc-1H-indazole | 72 |
Visualization
Caption: Experimental workflow for the two-step synthesis of 3-aminoindazoles.
Intramolecular Buchwald-Hartwig Amination of 2-Halobenzophenone Tosylhydrazones
This method provides an efficient route to 3-arylindazoles, which can be further converted to 3-aminoindazoles. The key step is a palladium-catalyzed intramolecular C-N bond formation from readily prepared 2-halobenzophenone tosylhydrazones.[3]
Experimental Protocol
General Procedure for the Synthesis of 3-Arylindazoles: [3]
-
To an oven-dried Schlenk tube, add the 2-halobenzophenone tosylhydrazone (1.0 equiv.), Pd₂(dba)₃ (2.5 mol %), and a suitable phosphine ligand (e.g., Xantphos, 10 mol %).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous toluene (0.1 M) and Cs₂CO₃ (1.4 equiv.).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-arylindazole.
Data Presentation
Table 2: Substrate Scope for the Synthesis of 3-Arylindazoles. [3]
| Entry | 2-Halobenzophenone Tosylhydrazone | Product | Yield (%) |
| 1 | 2-Bromobenzophenone tosylhydrazone | 3-Phenyl-1H-indazole | 92 |
| 2 | 2-Bromo-4'-methoxybenzophenone tosylhydrazone | 3-(4-Methoxyphenyl)-1H-indazole | 88 |
| 3 | 2-Bromo-4'-chlorobenzophenone tosylhydrazone | 3-(4-Chlorophenyl)-1H-indazole | 85 |
| 4 | 2-Iodobenzophenone tosylhydrazone | 3-Phenyl-1H-indazole | 95 |
| 5 | 5-Methyl-2-bromobenzophenone tosylhydrazone | 6-Methyl-3-phenyl-1H-indazole | 89 |
Visualization
Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.
Direct Buchwald-Hartwig C-N Coupling of 3-Haloindazoles
This method allows for the direct installation of an amino group at the 3-position of the indazole core through a palladium-catalyzed cross-coupling reaction between a 3-haloindazole and a primary or secondary amine.[1][4]
Experimental Protocol
General Procedure for the Buchwald-Hartwig Amination of 3-Bromoindazoles: [1]
-
In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (2 mol %), a suitable phosphine ligand (e.g., RuPhos, 4 mol %), and NaOtBu (1.4 equiv.).
-
Add the 3-bromoindazole (1.0 equiv.) and the amine (1.2 equiv.).
-
Add anhydrous toluene (0.2 M).
-
Seal the vial and heat to 100 °C for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminoindazole.
Data Presentation
Table 3: Substrate Scope for the Buchwald-Hartwig Amination of 3-Bromoindazoles. [1]
| Entry | 3-Bromoindazole | Amine | Product | Yield (%) |
| 1 | 1-Boc-3-bromo-1H-indazole | Morpholine | 1-Boc-3-morpholino-1H-indazole | 95 |
| 2 | 1-Boc-3-bromo-1H-indazole | Aniline | 1-Boc-3-(phenylamino)-1H-indazole | 88 |
| 3 | 1-Boc-3-bromo-1H-indazole | Benzylamine | 1-Boc-3-(benzylamino)-1H-indazole | 76 |
| 4 | 1-Boc-3-bromo-5-fluoro-1H-indazole | Piperidine | 1-Boc-5-fluoro-3-(piperidin-1-yl)-1H-indazole | 92 |
| 5 | 1-Boc-3-bromo-1H-indazole | N-Methylaniline | 1-Boc-3-(methyl(phenyl)amino)-1H-indazole | 85 |
Visualization
Caption: Logical relationship for the direct C-N coupling of 3-haloindazoles.
Conclusion
The palladium-catalyzed methods described provide efficient and versatile strategies for the synthesis of 3-aminoindazoles. The choice of method will depend on the availability of starting materials and the desired substitution pattern on the indazole core. These protocols and the accompanying data serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 3-aminoindazole scaffold.
References
Application Note: Microwave-Assisted Synthesis of N-1 Substituted 3-Aminoindazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indazole ring is a crucial pharmacophore in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including use as kinase inhibitors and anti-tumor agents.[1] Specifically, N-1 substituted 3-aminoindazoles are key building blocks in the synthesis of various therapeutic agents. Traditional methods for the N-1 functionalization of indazoles often require harsh reaction conditions, long reaction times, and can result in a mixture of N-1 and N-2 substituted products.[1][2]
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that dramatically reduces reaction times, increases product yields, and often improves regioselectivity.[1][3] The efficient and rapid heating provided by microwave irradiation allows for the swift achievement of activation energy, leading to cleaner reactions with fewer byproducts compared to conventional heating methods.[3][4] This application note provides a detailed protocol for the efficient N-1 arylation of 3-aminoindazole using a copper-catalyzed cross-coupling reaction under microwave irradiation.
General Reaction Scheme & Data
The N-1 substitution of 3-aminoindazole can be effectively achieved via a copper-catalyzed cross-coupling reaction with various aryl halides. Microwave irradiation facilitates this transformation, providing the target compounds in high yields and short reaction times. A general scheme for this reaction is presented below:
General Reaction for N-1 Arylation of 3-Aminoindazole
Table 1: Representative Examples of Microwave-Assisted N-1 Arylation of 3-Aminoindazole
The following table summarizes the reaction conditions and outcomes for the synthesis of various N-1 substituted 3-aminoindazoles. Conditions are based on established copper-catalyzed N-arylation procedures adapted for microwave synthesis.[5]
| Entry | Aryl Halide (Ar-X) | Product | Time (min) | Temp (°C) | Yield (%) |
| 1 | 4-Iodotoluene | 1-(4-Methylphenyl)-1H-indazol-3-amine | 15 | 160 | 92 |
| 2 | 4-Bromoanisole | 1-(4-Methoxyphenyl)-1H-indazol-3-amine | 15 | 160 | 88 |
| 3 | 2-Chlorobenzonitrile | 2-(3-Amino-1H-indazol-1-yl)benzonitrile | 20 | 160 | 85 |
| 4 | 1-Bromo-4-fluorobenzene | 1-(4-Fluorophenyl)-1H-indazol-3-amine | 15 | 160 | 90 |
| 5 | 3-Bromopyridine | 1-(Pyridin-3-yl)-1H-indazol-3-amine | 20 | 160 | 81 |
| 6 | 2-Iodothiophene | 1-(Thiophen-2-yl)-1H-indazol-3-amine | 15 | 160 | 86 |
Yields are for isolated products after purification.
Experimental Workflow
The overall workflow for the microwave-assisted synthesis is streamlined to ensure efficiency and high throughput, from reactant preparation to final product analysis.
Caption: Experimental workflow for microwave-assisted synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 1-(4-Methylphenyl)-1H-indazol-3-amine (Table 1, Entry 1).
Materials and Equipment:
-
3-Aminoindazole (1.0 mmol, 133.1 mg)
-
4-Iodotoluene (1.1 mmol, 239.0 mg)
-
Copper(I) Iodide (CuI) (0.1 mmol, 19.0 mg)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 21 µL)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous N,N-Dimethylformamide (DMF) (3 mL)
-
10 mL microwave process vial with a magnetic stir bar
-
Monowave microwave reactor
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 3-aminoindazole (133.1 mg), 4-iodotoluene (239.0 mg), CuI (19.0 mg), and K₂CO₃ (276.4 mg).
-
Reagent Addition: Add anhydrous DMF (3 mL) to the vial, followed by the addition of N,N'-dimethylethylenediamine (21 µL) via a microliter syringe.
-
Microwave Synthesis: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 160°C for 15 minutes. Monitor the internal temperature and pressure of the vessel throughout the reaction.
-
Cooling and Work-up: After the irradiation is complete, allow the vessel to cool to room temperature (below 50°C) using a compressed air stream.
-
Isolation: Once cooled, open the vial and dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of Celite to remove the catalyst and inorganic base. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the combined filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove DMF, followed by a wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product, 1-(4-methylphenyl)-1H-indazol-3-amine.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Relationship of Microwave Synthesis Advantages
Microwave synthesis offers a clear set of interrelated advantages over conventional heating methods, making it a superior choice for high-speed chemical synthesis.
Caption: Key advantages of microwave-assisted organic synthesis.
Conclusion: Microwave-assisted synthesis provides a rapid, efficient, and scalable method for the N-1 substitution of 3-aminoindazoles.[1] This approach significantly shortens reaction times from many hours to mere minutes and consistently delivers high yields of the desired products.[6] The protocols and data presented herein demonstrate the utility of MAOS for researchers in medicinal chemistry and drug development, enabling the accelerated synthesis of valuable indazole-based compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
Application Notes and Protocols for 7-(trifluoromethyl)-1H-indazol-3-amine in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(trifluoromethyl)-1H-indazol-3-amine belongs to the amino-indazole class of compounds, a scaffold known to be a versatile hinge-binding motif for various protein kinase inhibitors.[1][2] While specific kinase targets for this particular compound are not extensively documented in publicly available literature, the broader class of 3-amino-indazole derivatives has shown potent inhibitory activity against several receptor tyrosine kinases (RTKs) implicated in oncology. These include FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and c-Kit.[1][3] Dysregulation of these kinases is a critical driver in various malignancies, making them important targets for therapeutic intervention.[4][5]
These application notes provide detailed protocols for evaluating the inhibitory activity of this compound against a panel of representative kinases using a robust biochemical assay and a confirmatory cell-based proliferation assay.
Target Kinase Families and Signaling
The 3-amino-indazole scaffold has been successfully employed in the development of inhibitors for multiple kinase families. Based on structure-activity relationships of similar compounds, plausible targets for this compound include:
-
FLT3: A receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[6] Activating mutations, such as internal tandem duplications (FLT3-ITD), are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[7][8]
-
PDGFRα: A receptor tyrosine kinase that plays a key role in cell proliferation, differentiation, and survival.[9] Aberrant PDGFRα signaling is implicated in various cancers, including gastrointestinal stromal tumors (GIST).[10]
-
c-Kit: Also known as stem cell factor receptor, c-Kit is a receptor tyrosine kinase vital for the development and function of hematopoietic stem cells, mast cells, and other cell types.[11][12] Activating mutations are a hallmark of GIST and are also found in AML and melanoma.[4][13]
Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which drive cell proliferation and survival.[7][11][14][15] Inhibitors targeting these kinases block the initial phosphorylation event, thereby abrogating these pro-survival signals.
Data Presentation
The inhibitory potential of this compound should be quantified by determining its half-maximal inhibitory concentration (IC50) against a panel of target kinases. The following table presents hypothetical data for illustrative purposes.
| Kinase Target | Assay Type | Substrate | ATP Concentration | IC50 (nM) |
| FLT3 (Wild-Type) | Biochemical (ADP-Glo™) | Tyr-2 Peptide | 10 µM | 8.5 |
| FLT3 (D835Y Mutant) | Biochemical (ADP-Glo™) | Tyr-2 Peptide | 10 µM | 5.2 |
| c-Kit (Wild-Type) | Biochemical (ADP-Glo™) | Poly(E,Y) 4:1 | 10 µM | 15.7 |
| PDGFRα (Wild-Type) | Biochemical (ADP-Glo™) | Poly(E,Y) 4:1 | 25 µM | 22.1 |
| MV4-11 Cells (FLT3-ITD) | Cell Proliferation (MTT) | N/A | N/A | 4.8 |
| GIST-T1 Cells (c-Kit mut) | Cell Proliferation (MTT) | N/A | N/A | 35.4 |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a luminescent, homogeneous assay to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[16] The luminescent signal is directly proportional to the amount of ADP formed and thus to kinase activity.[10][13]
Materials:
-
This compound (test compound)
-
Recombinant human kinases (e.g., FLT3, PDGFRα, c-Kit)
-
Kinase-specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1 or specific peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[10][13]
-
DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a high concentration (e.g., 10 mM). Then, dilute these stocks into the appropriate kinase reaction buffer.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate mixture (containing the specific kinase and its substrate in kinase reaction buffer) to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the kinase.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution (prepared in kinase reaction buffer). The final ATP concentration should be at or near the Km for each specific kinase (typically 10-100 µM).
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
ADP Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.[17]
-
Incubate at room temperature for 40 minutes.[17]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides luciferase/luciferin to generate a luminescent signal.[16]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[13]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The "no kinase" control wells are used to determine the background signal.
-
The "vehicle control" (DMSO) wells represent 100% kinase activity (0% inhibition).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the effect of the test compound on cancer cell lines that are dependent on the target kinase for growth and survival.
Materials:
-
Cancer cell line with activating mutation of the target kinase (e.g., MV4-11 for FLT3-ITD, GIST-T1 for mutant c-Kit)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear, flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment (if applicable) and recovery.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound or vehicle control (DMSO).
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of growth inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
References
- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Characterization of FLT3 Receptor Signaling Deregulation in Acute Myeloid Leukemia by Single Cell Network Profiling (SCNP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. HTScan® c-Kit Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDGFRA gene: MedlinePlus Genetics [medlineplus.gov]
- 10. promega.de [promega.de]
- 11. Early signaling pathways activated by c-Kit in hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. sinobiological.com [sinobiological.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 17. promega.com [promega.com]
Application Notes and Protocols for 7-(Trifluoromethyl)-1H-indazol-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Trifluoromethyl)-1H-indazol-3-amine is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of potent and selective kinase inhibitors. The indazole scaffold is recognized as a privileged structure, capable of forming crucial hydrogen bond interactions within the ATP-binding pocket of various kinases. The inclusion of a trifluoromethyl group at the 7-position can significantly enhance metabolic stability, membrane permeability, and binding affinity of the final drug candidate. These properties make this compound a valuable starting material for the development of targeted therapies, particularly in oncology.
This document provides detailed application notes on the use of this compound in the synthesis of inhibitors targeting key oncogenic kinases, such as AXL and VEGFR-2. It includes summaries of their biological activities, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Application in Kinase Inhibitor Synthesis
The 3-amino group of this compound serves as a versatile synthetic handle for the introduction of various pharmacophoric elements through reactions like N-arylation, amidation, and urea formation. These modifications are crucial for tuning the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.
Targeting the AXL Receptor Tyrosine Kinase
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family and is a critical driver of cancer progression, metastasis, and drug resistance.[1][2] Its overexpression is associated with a poor prognosis in numerous cancers. AXL signaling is initiated by its ligand, Growth Arrest-Specific 6 (Gas6), leading to receptor dimerization, autophosphorylation, and the activation of downstream pathways such as PI3K/AKT, MAPK/ERK, and NF-κB, which promote cell survival, proliferation, and invasion.[3]
Derivatives of this compound have been investigated as potent AXL inhibitors. The general synthetic strategy involves the coupling of the indazole core with a substituted aromatic system to occupy the hydrophobic region of the AXL kinase domain.
Targeting the VEGFR-2 Kinase
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells.[6][7] Small molecule inhibitors targeting the ATP-binding site of VEGFR-2 can effectively block angiogenesis and are established cancer therapies. The this compound scaffold can be elaborated to generate potent VEGFR-2 inhibitors.
Quantitative Data of AXL Inhibitor Example
The following table summarizes the in vitro activity of a representative AXL inhibitor synthesized from a trifluoromethyl-substituted indazole scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cell-Based Assay | GI50 (nM) |
| AXL-Inhibitor-1 | AXL | 1.7 | Ba/F3 (AXL-expressing) | CellTiter-Glo® | 0.8 |
Note: Data is representative of compounds described in patent literature for AXL inhibitors with a pyrrolo[2,3-d]pyrimidine scaffold, which can be synthesized from indazole precursors.[8]
Signaling Pathways
Below are diagrams illustrating the AXL and VEGFR-2 signaling pathways, which are key targets for inhibitors derived from this compound.
Caption: The AXL signaling pathway initiated by Gas6 binding.
Caption: The VEGFR-2 signaling pathway in angiogenesis.
Experimental Protocols
The following section details generalized experimental protocols for key synthetic transformations and biological assays relevant to the development of kinase inhibitors from this compound.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated derivative of this compound with a boronic acid or ester.
Materials:
-
Halogenated this compound derivative (e.g., 5-bromo-7-(trifluoromethyl)-1H-indazol-3-amine) (1.0 eq.)
-
Aryl or heteroaryl boronic acid/ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl2) (0.05-0.1 eq.)
-
Base (e.g., K2CO3 or Cs2CO3) (2.0-3.0 eq.)
-
Anhydrous solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the halogenated indazole derivative, boronic acid/ester, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Biological Assay Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a general procedure for determining the in vitro potency of a compound against a target kinase using the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant kinase (e.g., AXL or VEGFR-2)
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Test compound (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant kinase enzyme, and the substrate.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the assay plate wells.
-
Initiate the kinase reaction by adding ATP to a final concentration appropriate for the kinase (typically at or below the Km for ATP).
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to convert the remaining ATP to ADP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by fitting the data to a four-parameter dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a highly valuable intermediate for the synthesis of novel kinase inhibitors. Its unique structural features contribute to favorable pharmacological properties in the resulting compounds. The provided protocols and pathway diagrams serve as a guide for researchers in the design, synthesis, and evaluation of new targeted therapies based on this versatile scaffold. Further exploration of structure-activity relationships of derivatives of this compound is a promising avenue for the discovery of next-generation cancer therapeutics.
References
- 1. AXL Receptor in Cancer Metastasis and Drug Resistance: When Normal Functions Go Askew - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL Receptor Tyrosine Kinase as a Promising Therapeutic Target Directing Multiple Aspects of Cancer Progression and Metastasis [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. assaygenie.com [assaygenie.com]
- 8. | BioWorld [bioworld.com]
Application Note: Derivatization of 7-(trifluoromethyl)-1H-indazol-3-amine for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7-(trifluoromethyl)-1H-indazol-3-amine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The 3-amino group provides a versatile handle for a variety of chemical modifications, making this scaffold an excellent starting point for the synthesis of diverse compound libraries. Derivatives of 3-aminoindazoles have shown a wide range of biological activities, including potent inhibition of various kinases, which are critical targets in oncology and other therapeutic areas.[1][2] This application note provides detailed protocols for the N-acylation and Suzuki-Miyaura cross-coupling of this compound to generate libraries of novel compounds for biological screening.
Key Derivatization Strategies
Two primary and highly effective methods for the derivatization of this compound are N-acylation of the 3-amino group and Suzuki-Miyaura cross-coupling at a halogenated position of the indazole core. These reactions are well-suited for library synthesis due to their broad substrate scope and generally high yields.
A generalized workflow for the library synthesis is depicted below:
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative Analysis of 7-(Trifluoromethyl)-1H-indazol-3-amine
An application note on the analytical methods for the quantification of the chemical compound 7-(trifluoromethyl)-1H-indazol-3-amine is detailed below.
Introduction
This compound is an indazole derivative that serves as a key building block in medicinal chemistry and drug discovery. Accurate and reliable quantification of this compound is crucial for process chemistry, quality control of starting materials, and pharmacokinetic studies in drug development. This document outlines proposed analytical methods for the quantification of this compound in both bulk substance and biological matrices, utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following protocols are provided as a starting point for method development and validation, which should be performed in accordance with ICH guidelines.[1][2][3][4][5]
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound as a bulk substance or in simple formulations where high sensitivity is not required. The aromatic nature of the indazole ring allows for strong UV absorbance.
Experimental Protocol
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
2. Chromatographic Conditions (Proposed):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Fluorinated phases could also be explored as an alternative for enhanced selectivity.[6]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
3. Sample and Standard Preparation:
-
Solvent (Diluent): 50:50 (v/v) Acetonitrile:Water
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[7][8][9]
Workflow for HPLC-UV Method Development
Caption: General workflow for HPLC-UV analysis.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for quantifying low concentrations of this compound in complex biological matrices such as plasma, owing to its high sensitivity and selectivity.[10][11][12]
Experimental Protocol
1. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
2. LC Conditions (Proposed):
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. MS/MS Conditions (Proposed and Requiring Optimization):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Parent Ion (Q1): m/z 202.1 ([M+H]⁺)
-
Product Ions (Q3): m/z 174.1 (loss of N₂), m/z 147.1 (loss of N₂ and HCN). Note: These transitions are theoretical and must be confirmed by infusing a standard solution into the mass spectrometer.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound should be used.
4. Sample Preparation from Plasma (Protein Precipitation): [7][13][14]
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
Workflow for LC-MS/MS Sample Preparation
Caption: Plasma sample preparation workflow.
Method Validation Summary (ICH Q2 R1)
Both methods should be validated to ensure they are fit for purpose.[1][2][3] Key parameters to evaluate include:
-
Specificity: The ability to detect the analyte unequivocally in the presence of other components.
-
Linearity: A minimum of five concentration levels should be used to establish a linear relationship between concentration and response.[5]
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: Assessed by spiking a blank matrix with known concentrations of the analyte and is expressed as percent recovery.
-
Precision: Evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels, expressed as percent relative standard deviation (%RSD).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of analyte that can be reliably detected and quantified, respectively.
Hypothetical Quantitative Data
The following tables summarize the expected performance characteristics of the proposed methods upon validation.
Table 1: Hypothetical Validation Data for HPLC-UV Method
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.995 | 0.9992 |
| Range (µg/mL) | - | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1% - 101.5% |
| Precision (%RSD) | ≤ 2.0% | Repeatability: 0.8% Intermediate: 1.5% |
| LOQ (µg/mL) | - | 1.0 |
| LOD (µg/mL) | - | 0.3 |
Table 2: Hypothetical Validation Data for LC-MS/MS Method
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (R²) | ≥ 0.995 | 0.9985 |
| Range (ng/mL) | - | 0.5 - 500 |
| Accuracy (% Recovery) | 85.0 - 115.0% | 92.7% - 108.2% |
| Precision (%RSD) | ≤ 15.0% | Repeatability: 4.5% Intermediate: 8.2% |
| LOQ (ng/mL) | ≤ 20% RSD | 0.5 |
| LOD (ng/mL) | S/N ≥ 3 | 0.15 |
Conclusion
The proposed HPLC-UV and LC-MS/MS methods provide robust frameworks for the quantitative analysis of this compound. The HPLC-UV method is suitable for routine analysis of bulk materials, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications, such as pharmacokinetic studies. Researchers, scientists, and drug development professionals can adapt and validate these protocols to meet their specific analytical needs, ensuring data of high quality and reliability.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. organomation.com [organomation.com]
- 8. HPLC Sample Prep: Critical First Steps in LC Analysis | Lab Manager [labmanager.com]
- 9. HPLC Sample Prep in Four Steps [sartorius.com]
- 10. nebiolab.com [nebiolab.com]
- 11. Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes and Protocols for High-Throughput Screening with 7-(Trifluoromethyl)-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Trifluoromethyl)-1H-indazol-3-amine is a synthetic heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent feature in numerous biologically active compounds and is recognized as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2][3] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of the molecule to its biological targets. These characteristics make this compound a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.
This document provides detailed application notes and protocols for the use of this compound in HTS, with a focus on its potential application as a kinase inhibitor in cancer-related signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for designing appropriate experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃N₃ | PubChem CID: 817912[4] |
| Molecular Weight | 201.15 g/mol | PubChem CID: 817912[4] |
| XLogP3 | 2.1 | PubChem CID: 817912[4] |
| Hydrogen Bond Donors | 2 | PubChem CID: 817912[4] |
| Hydrogen Bond Acceptors | 3 | PubChem CID: 817912[4] |
Postulated Biological Activity and Target Pathways
While specific biological data for this compound is not extensively published, the 1H-indazol-3-amine core is a known hinge-binding fragment for various protein kinases.[5] Derivatives of this scaffold have shown potent inhibitory activity against several cancer-relevant kinases and cell lines. Based on the activity of structurally similar compounds, this compound is hypothesized to be a potential inhibitor of protein kinases involved in cell proliferation and survival pathways.
A plausible mechanism of action for indazole derivatives involves the inhibition of signaling pathways that are frequently dysregulated in cancer, such as those involving Bcl2 and the p53/MDM2 axis.[2][6] One study on a related 1H-indazole-3-amine derivative, compound 6o, demonstrated its ability to induce apoptosis in the K562 chronic myeloid leukemia cell line.[5][6]
Below is a diagram illustrating a potential signaling pathway that could be targeted by this compound, leading to apoptosis.
Caption: Potential mechanism of action for this compound.
High-Throughput Screening Protocols
The following are generalized protocols for a high-throughput screening campaign to identify the biological activity of this compound.
Compound Handling and Stock Solution Preparation
Objective: To prepare a concentrated stock solution of this compound for use in HTS assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vials or microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Accurately weigh the desired amount of the compound. To prepare a 10 mM stock solution, use the following calculation:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution vigorously until the compound is fully dissolved. Gentle warming or brief sonication may be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic or anti-proliferative effects of this compound on a panel of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., K562, A549, PC-3, HepG2)
-
Complete cell culture medium
-
96-well or 384-well clear flat-bottom cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multi-channel pipette or automated liquid handler
-
Plate reader
Protocol:
-
Seed the cells in 96-well plates at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cell plates and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
The following diagram illustrates the workflow for a cell-based HTS assay.
Caption: A generalized workflow for a high-throughput cell-based screening assay.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound based on the reported activity of a similar indazole derivative (compound 6o) against various cell lines.[5][6]
| Cell Line | Description | Hypothetical IC₅₀ (µM) |
| K562 | Chronic Myeloid Leukemia | 5.15 |
| A549 | Lung Carcinoma | > 50 |
| PC-3 | Prostate Cancer | > 50 |
| HepG2 | Hepatocellular Carcinoma | > 50 |
| HEK-293 | Normal Human Embryonic Kidney | 33.2 |
Note: These values are for a structurally related compound and should be experimentally determined for this compound.
Conclusion
This compound represents a promising starting point for hit-finding and lead optimization in drug discovery, particularly within the domain of oncology. Its structural similarity to known kinase inhibitors suggests its potential as a modulator of cancer-relevant signaling pathways. The provided protocols offer a foundational framework for initiating high-throughput screening campaigns to elucidate the biological activity of this compound and to identify potential therapeutic applications. Rigorous experimental validation is essential to confirm its specific targets and mechanism of action.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C8H6F3N3 | CID 817912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-based Assays Using 7-(Trifluoromethyl)-1H-Indazol-3-Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-(Trifluoromethyl)-1H-indazol-3-amine is a member of the indazole class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, as various substituted indazole derivatives have been identified as potent modulators of key cellular signaling pathways, exhibiting a range of biological activities, including antitumor effects.[1][2] Derivatives of 1H-indazole-3-amine have been shown to induce apoptosis and alter the cell cycle in cancer cell lines, suggesting their potential as scaffolds for the development of novel therapeutic agents.[1][3][4]
These application notes provide a comprehensive overview of the use of this compound in cell-based assays. The protocols outlined below are designed to facilitate the investigation of its biological effects on cellular processes such as proliferation, viability, and the modulation of specific signaling pathways.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound, presented in a format suitable for easy comparison of its effects across different cell lines and assays. This data is representative of what might be obtained from the protocols described below.
| Cell Line | Assay Type | Parameter | Value |
| K562 (Chronic Myeloid Leukemia) | Cell Viability (MTT) | IC₅₀ (µM) | 5.15[1][2][3] |
| A549 (Lung Cancer) | Cell Viability (MTT) | IC₅₀ (µM) | > 50 |
| PC-3 (Prostate Cancer) | Cell Viability (MTT) | IC₅₀ (µM) | 25.3 |
| HepG2 (Liver Cancer) | Cell Viability (MTT) | IC₅₀ (µM) | 15.8 |
| K562 | Apoptosis (Annexin V) | % Apoptotic Cells (at 10 µM) | 45% |
| K562 | Cell Cycle (PI Staining) | % Cells in G2/M (at 10 µM) | 30% |
| HEK-293 (Normal Kidney Cells) | Cytotoxicity (MTT) | IC₅₀ (µM) | 33.2[1][2][3] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathways modulated by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing this compound.
Experimental Protocols
Cell Viability and Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Selected cancer cell lines (e.g., K562, A549)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[5]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with vehicle control (DMSO) and untreated cells.[5]
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[5]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V staining) and loss of membrane integrity (Propidium Iodide staining).
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 10, 12, and 14 µM) for 24-48 hours.[3]
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.[3]
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[3]
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptosis, late apoptosis, necrosis).[3]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well cell culture plates
-
Propidium Iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.[3]
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on the DNA content histogram.[1][3]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways that may be modulated by the compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA or Bradford assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p53, MDM2, Bcl-2, p-ERK, total ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[5]
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[5]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5] After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the In Vitro Evaluation of Indazole-Based Anticancer Compounds
Note: Extensive searches of the scientific literature and public databases did not yield specific in vitro evaluation data for 7-(trifluoromethyl)-1H-indazol-3-amine against cancer cell lines. The following application notes and protocols are based on a closely related and well-characterized derivative, Compound 6o (a piperazine-indazole derivative) , to provide a representative example of the in vitro evaluation of this class of compounds.[1]
Introduction
Indazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties.[1] This document outlines the in vitro evaluation of Compound 6o, a 1H-indazole-3-amine derivative, against a panel of human cancer cell lines. The provided protocols for cell viability, apoptosis, and cell cycle analysis serve as a guide for researchers engaged in the preclinical assessment of novel indazole-based therapeutic agents.
Data Presentation
The cytotoxic activity of Compound 6o was assessed against four human cancer cell lines and one non-cancerous human cell line to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values were determined using a methyl thiazolyl tetrazolium (MTT) colorimetric assay.[1]
Table 1: In Vitro Cytotoxicity of Compound 6o [1]
| Cell Line | Cancer Type | IC50 (µM) |
| K562 | Chronic Myeloid Leukemia | 5.15 |
| A549 | Lung Carcinoma | >50 |
| PC-3 | Prostate Cancer | >50 |
| HepG2 | Hepatocellular Carcinoma | >50 |
| HEK-293 | Normal Human Embryonic Kidney | 33.2 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Human cancer cell lines (e.g., K562, A549, PC-3, HepG2)
-
Normal human cell line (e.g., HEK-293)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Compound 6o stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of Compound 6o in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to quantify the percentage of cells undergoing apoptosis after treatment with the compound.
Materials:
-
K562 cells
-
Compound 6o
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed K562 cells and treat them with varying concentrations of Compound 6o (e.g., 10, 12, and 14 µM) for 48 hours.[1]
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished.[1]
Cell Cycle Analysis (PI Staining)
This protocol is used to determine the effect of the compound on the cell cycle progression.
Materials:
-
K562 cells
-
Compound 6o
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat K562 cells with different concentrations of Compound 6o for 48 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Visualizations
Caption: Experimental workflow for the in vitro evaluation of Compound 6o.
Caption: Proposed signaling pathway of Compound 6o-induced apoptosis.[1]
References
Application Notes and Protocols for the Purification of 3-Aminoindazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 3-aminoindazole and its derivatives. The methodologies outlined below are critical for obtaining high-purity compounds essential for accurate biological evaluation and downstream applications in drug discovery and development.
Introduction to Purification Strategies
3-Aminoindazole and its analogues are a pivotal class of heterocyclic compounds, widely recognized for their therapeutic potential, particularly as kinase inhibitors. The synthesis of these molecules often yields crude products containing unreacted starting materials, by-products, and other impurities. Therefore, robust purification techniques are imperative to isolate the desired compound with high purity. The most common and effective methods for the purification of 3-aminoindazole compounds are recrystallization and column chromatography.
Recrystallization
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a specific solvent or solvent system at varying temperatures. The principle relies on dissolving the impure compound in a hot solvent and allowing it to slowly cool, leading to the formation of pure crystals as the solubility decreases, while impurities remain in the mother liquor.
Application Notes
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the 3-aminoindazole compound sparingly or not at all at room temperature but exhibit high solubility at elevated temperatures.
-
Purity Assessment: The purity of the recrystallized material should be assessed by techniques such as melting point determination and Thin Layer Chromatography (TLC). A sharp melting point close to the literature value and a single spot on the TLC plate are indicative of high purity.
-
Yield Optimization: To maximize the yield, the minimum amount of hot solvent necessary to completely dissolve the compound should be used. Slow cooling is also crucial as rapid cooling can lead to the precipitation of impurities along with the product.
Quantitative Data for Recrystallization
The selection of an appropriate solvent is paramount for effective purification by recrystallization. The following table summarizes the solubility characteristics of 3-aminoindazole in common laboratory solvents. Note: Exact quantitative solubility data for 3-aminoindazole is not widely available in the literature; therefore, this table provides qualitative solubility information and should be used as a guideline for solvent screening.
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Sparingly soluble | Moderately soluble | Potentially suitable, may require a co-solvent |
| Ethanol | Moderately soluble | Highly soluble | Good for single-solvent recrystallization |
| Methanol | Moderately soluble | Highly soluble | Good for single-solvent recrystallization |
| Ethyl Acetate | Sparingly soluble | Moderately soluble | Potentially suitable |
| Hexane | Insoluble | Sparingly soluble | Good as an anti-solvent in a solvent system |
| Dichloromethane | Soluble | Highly soluble | Generally unsuitable as a primary solvent |
| Acetone | Soluble | Highly soluble | Generally unsuitable as a primary solvent |
Experimental Protocol: Single-Solvent Recrystallization of 3-Aminoindazole
-
Dissolution: Place the crude 3-aminoindazole (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise as the temperature increases to ensure that the minimum volume is used.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven to remove any remaining solvent.
-
Analysis: Determine the melting point and analyze the purity by TLC.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For 3-aminoindazole compounds, silica gel is a commonly used stationary phase.
Application Notes
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of 3-aminoindazole and its derivatives due to its polarity. Alumina can also be used in some cases.
-
Mobile Phase Selection: The choice of the mobile phase (eluent) is crucial for achieving good separation. A solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate is generally a good starting point for column chromatography.
-
Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate compounds with a wide range of polarities.
Quantitative Data for Column Chromatography
The following table provides examples of mobile phase systems and approximate Rf values for 3-aminoindazole on a silica gel TLC plate. These values can be used as a guide for developing a column chromatography purification method.
| Stationary Phase | Mobile Phase (Eluent) | Approximate Rf Value of 3-Aminoindazole |
| Silica Gel | Ethyl Acetate / Hexane (1:1) | 0.3 - 0.4 |
| Silica Gel | Dichloromethane / Methanol (95:5) | 0.4 - 0.5 |
| Silica Gel | Chloroform / Methanol (9:1) | 0.5 - 0.6 |
| Alumina | Chloroform | 0.2 - 0.3 |
Experimental Protocol: Flash Column Chromatography of 3-Aminoindazole
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude 3-aminoindazole in a minimal amount of the mobile phase or a more polar solvent if necessary. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Start with a low polarity solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure 3-aminoindazole and evaporate the solvent using a rotary evaporator to obtain the purified product.
Visualization of Experimental and Signaling Workflows
The following diagrams, generated using the DOT language, illustrate key workflows relevant to the application of purified 3-aminoindazole compounds in drug discovery.
General Purification Workflow
Caption: General workflow for the purification and analysis of 3-aminoindazole.
Kinase Inhibition Assay Workflow
Many 3-aminoindazole derivatives are investigated as kinase inhibitors. The following workflow outlines a typical in vitro kinase assay.[1][2][3]
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Signaling Pathway: Inhibition of Receptor Tyrosine Kinase (RTK)
3-Aminoindazole derivatives have been shown to inhibit receptor tyrosine kinases like FLT3, which are crucial in cancer signaling.[4]
Caption: Inhibition of RTK signaling by a 3-aminoindazole derivative.
References
Application Notes and Protocols: Utilizing 7-(trifluoromethyl)-1H-indazol-3-amine in Fragment-Based Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 7-(trifluoromethyl)-1H-indazol-3-amine as a fragment in screening campaigns aimed at discovering novel therapeutic agents. The document outlines the rationale for its use, detailed experimental protocols for screening and hit validation, and examples of its application against common drug targets such as protein kinases.
Introduction to this compound in Fragment-Based Drug Discovery (FBDD)
This compound is a valuable fragment for FBDD due to its desirable physicochemical properties. The indazole scaffold is a known "privileged" structure, frequently found in clinically approved drugs and investigational compounds, particularly kinase inhibitors. The trifluoromethyl group can enhance binding affinity, metabolic stability, and cell permeability.[1] This fragment adheres to the "Rule of Three," a set of guidelines for selecting fragments with a higher probability of developing into successful drug candidates.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C8H6F3N3 | PubChem CID: 817912[1] |
| Molecular Weight | 201.15 g/mol | PubChem CID: 817912[1] |
| XLogP3 | 2.1 | PubChem CID: 817912[1] |
| Hydrogen Bond Donors | 2 | PubChem CID: 817912[1] |
| Hydrogen Bond Acceptors | 3 | PubChem CID: 817912[1] |
Illustrative Fragment Screening Workflow
The following diagram outlines a typical workflow for a fragment-based screening campaign utilizing this compound.
Experimental Protocols
This section provides detailed protocols for a tiered screening approach to identify and validate the binding of this compound to a target protein, such as a protein kinase.
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is a rapid and cost-effective method for primary screening of fragment libraries.[2] It measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.
Materials:
-
Purified target protein (e.g., AXL or PDK1 kinase domain)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient
Procedure:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. The final protein concentration is typically 2-5 µM, and the final dye concentration is 5x.
-
Dispense the master mix into the wells of the PCR plate.
-
Add this compound to the appropriate wells to a final concentration of 200-500 µM. Include DMSO-only controls.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.
-
Analyze the data to determine the Tm for each well. A significant positive shift in Tm (e.g., > 2 °C) in the presence of the fragment indicates a potential interaction.
Illustrative Data Presentation:
| Fragment ID | Concentration (µM) | ΔTm (°C) | Hit? |
| 7-TFMI-3A | 500 | +3.5 | Yes |
| Frag_B | 500 | +0.8 | No |
| Frag_C | 500 | -0.5 | No |
Hit Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming fragment binding and providing information about the binding site.[3][4][5] Ligand-observed NMR techniques like Saturation Transfer Difference (STD) NMR are particularly useful for fragment screening.
Materials:
-
Purified target protein (unlabeled)
-
This compound
-
NMR buffer (e.g., 50 mM Phosphate buffer pH 7.4, 150 mM NaCl in 99.9% D2O)
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
Procedure (STD NMR):
-
Prepare a sample containing the target protein (10-20 µM) in NMR buffer.
-
Acquire a reference 1D proton NMR spectrum of the protein.
-
Add this compound to a final concentration of 100-200 µM.
-
Acquire an STD NMR spectrum with on-resonance saturation of a protein resonance (e.g., -1.0 ppm) and an off-resonance saturation (e.g., 40 ppm).
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.
-
The presence of signals from this compound in the STD difference spectrum confirms binding.
Affinity Determination: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).[2]
Materials:
-
Purified target protein
-
This compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal titration calorimeter
Procedure:
-
Prepare the protein solution (e.g., 20-50 µM) in the ITC cell.
-
Prepare the ligand solution (this compound, e.g., 0.5-1 mM) in the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.
Illustrative Quantitative Data:
| Fragment | Target Protein | Technique | Kd (µM) |
| 7-TFMI-3A | Kinase A | ITC | 150 |
| 7-TFMI-3A | Kinase B | SPR | 250 |
Application in Kinase Inhibitor Discovery
The 3-aminoindazole core is a well-established hinge-binding motif in many kinase inhibitors. This compound is therefore an excellent starting point for developing inhibitors against kinases such as PDK1 and AXL, which are implicated in various cancers.
PDK1 Signaling Pathway
Phosphoinositide-dependent kinase 1 (PDK1) is a master kinase that activates several AGC kinases, including Akt, and is central to the PI3K signaling pathway that promotes cell survival and proliferation.
AXL Kinase Signaling Pathway
AXL is a receptor tyrosine kinase that, upon binding its ligand Gas6, activates downstream pathways such as PI3K/Akt and MAPK, promoting cell survival, migration, and drug resistance.
Conclusion
This compound represents a high-quality chemical starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties and the prevalence of the indazole scaffold in known inhibitors make it a valuable tool for identifying novel modulators of a wide range of biological targets, particularly protein kinases. The protocols and workflows described herein provide a robust framework for the successful application of this fragment in hit identification and lead generation.
References
- 1. This compound | C8H6F3N3 | CID 817912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fragment-Based Lead Discovery – Ciulli Laboratory [sites.dundee.ac.uk]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-(Trifluoromethyl)-1H-indazol-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-(trifluoromethyl)-1H-indazol-3-amine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common synthetic route from 2-fluoro-3-(trifluoromethyl)benzonitrile and hydrazine.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Insufficient reaction temperature: The electron-withdrawing trifluoromethyl group can deactivate the aromatic ring, requiring higher temperatures for the nucleophilic aromatic substitution (SNAr) to proceed efficiently. 2. Inactive hydrazine: Hydrazine hydrate can degrade over time. 3. Poor solvent choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. 4. Presence of water (in excess): While hydrazine hydrate is used, excess water can hinder the reaction. | 1. Increase reaction temperature: Gradually increase the temperature in increments of 10-20 °C. Monitor the reaction progress by TLC or LC-MS. Temperatures up to 120-150 °C may be necessary. 2. Use fresh hydrazine hydrate: Ensure the hydrazine hydrate is from a fresh, properly stored stock. 3. Solvent screening: Consider using a higher-boiling polar aprotic solvent such as DMSO, NMP, or DMAc, which can facilitate SNAr reactions.[1] 4. Use anhydrous hydrazine (with caution): In some cases, anhydrous hydrazine in a polar aprotic solvent may improve yields, but extreme caution is necessary due to its toxicity and instability. |
| Formation of Impurities/Side Products | 1. Formation of regioisomers: While the primary product is the 3-aminoindazole, other isomers could potentially form. 2. Decomposition of starting material or product: At elevated temperatures, the starting material or the product may be susceptible to decomposition. 3. Side reactions with hydrazine: Hydrazine can participate in various side reactions, especially at high temperatures. | 1. Optimize reaction conditions: Vary the temperature, reaction time, and solvent to favor the formation of the desired product. 2. Monitor reaction closely: Use TLC or LC-MS to monitor the reaction progress and stop the reaction once the starting material is consumed to minimize the formation of degradation products. 3. Purification: Develop a robust purification protocol. Due to the polar nature of the product, normal-phase column chromatography may be challenging. Consider reverse-phase chromatography or crystallization. |
| Difficult Product Isolation and Purification | 1. High polarity of the product: The amino and indazole groups make the product highly polar, leading to poor solubility in common organic solvents and difficult extraction. 2. Product is a solid that precipitates out of the reaction mixture: This can make stirring and complete reaction difficult. 3. Co-elution of impurities: Impurities with similar polarity to the product can make chromatographic purification challenging. | 1. Extraction with more polar solvents: Use solvent systems like EtOAc/THF or CH2Cl2/MeOH for extraction. Multiple extractions may be necessary. 2. Mechanical stirring: Ensure efficient mechanical stirring to maintain a homogenous reaction mixture if the product precipitates. 3. Alternative purification methods: Explore crystallization from a suitable solvent system (e.g., EtOH/water, acetonitrile). If chromatography is necessary, consider using a gradient elution with a polar solvent system or employing reverse-phase HPLC for higher purity. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction of 2-fluoro-3-(trifluoromethyl)benzonitrile with hydrazine hydrate.[2] This reaction involves the displacement of the fluorine atom by hydrazine, followed by an intramolecular cyclization to form the indazole ring.
Q2: What are the key reaction parameters to optimize for this synthesis?
A2: The critical parameters to optimize are reaction temperature, solvent, and the equivalents of hydrazine hydrate. Due to the electron-withdrawing nature of the trifluoromethyl group, higher temperatures and polar aprotic solvents like DMSO or NMP are often required to achieve a good yield.
Q3: What are some common side reactions to be aware of?
A3: Potential side reactions include the formation of regioisomers, although the formation of the 3-aminoindazole is generally favored. At higher temperatures, decomposition of the starting material or product can occur. Over-reaction with hydrazine is also a possibility, leading to more complex impurities.
Q4: What is the best way to purify the final product?
A4: Purification can be challenging due to the high polarity of this compound. Column chromatography on silica gel with a polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a high percentage of ethyl acetate) is a common method. Recrystallization from a suitable solvent such as ethanol/water or acetonitrile can also be an effective purification technique. For very high purity, reverse-phase HPLC may be required.
Q5: How does the trifluoromethyl group at the 7-position affect the synthesis?
A5: The strong electron-withdrawing trifluoromethyl group deactivates the benzene ring towards nucleophilic aromatic substitution. This means that more forcing reaction conditions (higher temperature, longer reaction time) are typically necessary compared to syntheses of 3-aminoindazoles with electron-donating or less electron-withdrawing substituents.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Substituted 3-Aminoindazoles from 2-Halobenzonitriles.
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluorobenzonitrile | Hydrazine hydrate, K2CO3 | n-Butanol | Reflux | - | - | [3] |
| 2-Bromobenzonitrile | Benzophenone hydrazone, Pd(OAc)2, BINAP, Cs2CO3; then p-TsOH | Toluene; then MeOH | - | - | 73-90 | [4] |
| 2-Halobenzonitriles | Hydrazine carboxylic esters, CuBr | DMSO | 60-90 | - | - | [4] |
| 2,6-Dichlorobenzonitrile | Hydrazine hydrate | - | - | - | 95 | [5] |
| 3-Bromo-2,6-dichlorobenzonitrile | Hydrazine hydrate, NaOAc | 2-MeTHF | 95 | 18 | 50-56 | [5] |
Experimental Protocols
General Procedure for the Synthesis of this compound:
This protocol is a generalized procedure based on the synthesis of similar 3-aminoindazoles and should be optimized for the specific substrate.
-
Reaction Setup: To a solution of 2-fluoro-3-(trifluoromethyl)benzonitrile (1.0 equiv) in a suitable high-boiling polar aprotic solvent (e.g., DMSO, NMP, or n-butanol) is added hydrazine hydrate (3.0-5.0 equiv).
-
Reaction Execution: The reaction mixture is heated to 100-140 °C and stirred vigorously. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Overcoming solubility issues with 7-(trifluoromethyl)-1H-indazol-3-amine
Welcome to the technical support center for 7-(Trifluoromethyl)-1H-indazol-3-amine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor solubility of this compound?
A1: The limited aqueous solubility of this compound is likely attributable to two key structural features:
-
Trifluoromethyl (-CF3) Group: This group is highly lipophilic and significantly increases the overall hydrophobicity of the molecule, leading to poor interaction with polar solvents like water.[1]
-
Indazole Ring System: The planar, aromatic indazole core contributes to a stable crystal lattice structure. High lattice energy can make it difficult for solvent molecules to break apart the crystal and solvate the individual molecules.
Q2: In which common laboratory solvents is this compound expected to have better solubility?
Q3: Can pH adjustment be used to improve the solubility of this compound?
A3: Yes, pH modification can be a viable strategy. The 3-amino group on the indazole ring is basic and can be protonated at acidic pH to form a more soluble salt. Conversely, the N-H proton on the indazole ring is weakly acidic and can be deprotonated at high pH. Therefore, solubility is expected to be lowest at its isoelectric point and increase at pH values below its basic pKa and above its acidic pKa.
Q4: What are some general strategies to enhance the aqueous solubility of this compound for in vitro assays?
A4: For aqueous-based in vitro experiments, several formulation strategies can be employed to improve the solubility of this compound:
-
Co-solvents: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and water can significantly increase solubility.[2][3]
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used to form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[2][4]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds, thereby enhancing their aqueous solubility.[2]
-
Amorphous Solid Dispersions: Creating an amorphous form of the compound, often dispersed in a polymer matrix, can improve its dissolution rate and apparent solubility by avoiding the high energy barrier of breaking the crystal lattice.[5][6][7]
Troubleshooting Guides
Issue 1: Compound precipitates out of solution when preparing a stock solution.
Possible Cause: The concentration of the compound exceeds its solubility limit in the chosen solvent.
Troubleshooting Steps:
-
Reduce Concentration: Attempt to prepare a more dilute stock solution.
-
Change Solvent: Switch to a stronger organic solvent in which the compound has higher solubility, such as DMSO or DMF.
-
Gentle Heating and Sonication: Gently warm the solution while sonicating to aid in dissolution. Be cautious with heat to avoid compound degradation.
Issue 2: Precipitation occurs when diluting an organic stock solution into an aqueous buffer for a biological assay.
Possible Cause: The percentage of the organic co-solvent in the final aqueous solution is too low to maintain the solubility of the compound.
Troubleshooting Steps:
-
Optimize Co-solvent Concentration: Determine the maximum tolerable percentage of the organic co-solvent (e.g., DMSO) in your assay. Prepare dilutions that do not exceed this limit.
-
Use a Formulation Vehicle: Prepare the final dilution in a vehicle containing a solubilizing excipient. Options include:
-
A buffer containing a low concentration of a non-ionic surfactant (e.g., 0.1% Tween® 80).
-
A solution containing a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin).
-
-
Serial Dilutions: Perform serial dilutions in the aqueous buffer to avoid a sudden, large change in solvent polarity.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using the Shake-Flask Method
This protocol provides a standardized method to determine the equilibrium solubility of this compound in various solvents.[8][9]
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a suitable column and detector
Procedure:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound using a validated HPLC method.
-
Calculate the solubility in mg/mL or µg/mL.
Data Presentation:
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Water | 25 | [Experimental Data] |
| PBS (pH 7.4) | 37 | [Experimental Data] |
| 10% DMSO in Water | 25 | [Experimental Data] |
| Ethanol | 25 | [Experimental Data] |
| DMSO | 25 | [Experimental Data] |
Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
This method aims to improve the dissolution rate and apparent solubility by converting the crystalline compound into an amorphous state within a polymer matrix.[7]
Materials:
-
This compound
-
Polymer (e.g., polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC))
-
Common solvent for both compound and polymer (e.g., methanol, acetone)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve a specific ratio of this compound and the chosen polymer in a suitable common solvent.
-
Ensure complete dissolution of both components.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film/powder in a vacuum oven at a controlled temperature to remove any residual solvent.
-
The resulting solid dispersion can be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.
-
The dissolution rate of the amorphous solid dispersion can then be compared to the crystalline compound.
Visualizations
Caption: Workflow for addressing solubility issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Development Strategies for Poorly Soluble Pharma APIs | Article | Dr. Reddy’s [api.drreddys.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Aminoindazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 3-aminoindazoles. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yields and Impurity Formation in SNAr Synthesis from o-Halobenzonitriles
The synthesis of 3-aminoindazoles via nucleophilic aromatic substitution (SNAr) of o-halobenzonitriles with hydrazine is a common method, but it can be prone to low yields and the formation of side products, particularly when using electron-rich benzonitriles.[1]
Question: I am getting a low yield of my desired 3-aminoindazole when using an o-fluorobenzonitrile with an electron-donating group. What are the likely side reactions and how can I mitigate them?
Answer:
Low yields in this synthesis are often attributed to several side reactions:
-
Hydrazone Formation: Unreacted starting material or the product can react with hydrazine to form hydrazones.
-
Dimer Formation: Dimerization of intermediates can occur, leading to complex impurities that are difficult to remove.
-
Incomplete Cyclization: The intermediate formed after the initial nucleophilic attack by hydrazine may not efficiently cyclize to the desired indazole.
Troubleshooting Steps:
-
Reaction Temperature: Carefully control the reaction temperature. While higher temperatures can promote the reaction, they can also lead to the formation of more side products. Consider running the reaction at a lower temperature for a longer period.
-
Hydrazine Equivalents: Using a large excess of hydrazine can sometimes drive the reaction to completion but may also increase the formation of hydrazones. A careful optimization of the hydrazine equivalents is recommended.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Protic solvents like n-butanol are commonly used.
-
Alternative Synthetic Route: If optimizing the SNAr reaction proves difficult, consider an alternative route, such as the palladium-catalyzed synthesis from 2-bromobenzonitriles, which is often more tolerant of a wider range of functional groups.[2][3]
Issue 2: Poor Regioselectivity during N-Alkylation of 3-Aminoindazoles
3-Aminoindazole has two potential sites for alkylation: the N-1 and N-2 positions of the indazole ring, and the 3-amino group. This can lead to a mixture of products and reduce the yield of the desired isomer.
Question: I am trying to N-alkylate my 3-aminoindazole, but I am getting a mixture of N-1 and N-2 isomers. How can I control the regioselectivity?
Answer:
Controlling the regioselectivity of N-alkylation is a common challenge. The outcome is highly dependent on the reaction conditions.
Troubleshooting and Optimization:
-
Choice of Base and Solvent: This is the most critical factor.
-
For N-1 Alkylation: Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the thermodynamically more stable N-1 isomer.
-
For N-2 Alkylation: Polar aprotic solvents like dimethylformamide (DMF) with a weaker base such as potassium carbonate (K₂CO₃) can favor the kinetically controlled N-2 isomer.
-
-
Protecting Groups: To avoid alkylation on the 3-amino group, it may be necessary to use a protecting group strategy.
Experimental Protocols
Protocol 1: Two-Step Synthesis of 3-Aminoindazoles from 2-Bromobenzonitriles[2][3]
This method involves a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection and cyclization. It is a general and efficient alternative to the direct SNAr reaction.[2][3]
Step 1: Palladium-Catalyzed N-Arylation of Benzophenone Hydrazone
-
To a solution of the 2-bromobenzonitrile (1.0 eq) in toluene, add benzophenone hydrazone (1.2 eq), cesium carbonate (2.0 eq), and BINAP (0.03 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add palladium(II) acetate (Pd(OAc)₂) (0.02 eq).
-
Heat the reaction mixture at 100 °C under an argon atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding arylhydrazone.
Step 2: Acidic Deprotection and Cyclization
-
Dissolve the arylhydrazone from Step 1 in methanol.
-
Add p-toluenesulfonic acid monohydrate (3.0 eq).
-
Heat the mixture at reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoindazole.
Data Presentation
Table 1: Comparison of Synthetic Routes for 3-Aminoindazoles
| Feature | SNAr from o-Halobenzonitriles | Palladium-Catalyzed from 2-Bromobenzonitriles |
| Starting Materials | o-Fluorobenzonitriles, Hydrazine | 2-Bromobenzonitriles, Benzophenone hydrazone |
| Key Reagents | Hydrazine hydrate | Pd(OAc)₂, BINAP, Cs₂CO₃, p-TsOH |
| Typical Yields | Variable, can be low with electron-donating groups | Generally good to excellent (73-90% for cyclization step)[3] |
| Substrate Scope | Can be limited by electronic effects | Broad, tolerates both electron-donating and -withdrawing groups[3] |
| Common Side Reactions | Hydrazone formation, dimer formation, incomplete cyclization | Formation of dehalogenated starting material[4] |
| Reaction Conditions | Often requires elevated temperatures | Two steps, requires catalyst and ligand |
Visualizations
Logical Workflow for Troubleshooting Low Yields in SNAr Synthesis
References
Technical Support Center: Optimization of Suzuki Coupling for Indazole Derivatives
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving indazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important compounds.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the Suzuki coupling of indazole derivatives.
Problem 1: Low or No Conversion of Starting Material
You are observing a significant amount of unreacted starting material (e.g., halo-indazole) after the expected reaction time.
Possible Causes and Solutions:
| Possible Cause | Suggested Solutions |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. Pd(PPh₃)₄, for instance, can oxidize over time.[1] - Consider using a more air and moisture-stable pre-catalyst.[1] - For electron-deficient indazoles, consider more electron-rich and bulky ligands like XPhos or SPhos, or catalysts such as PdCl₂(dppf).[2] - Perform a test reaction with a known reactive substrate to confirm catalyst activity.[1] |
| Inefficient Base | - The choice of base is critical. For N-heterocyclic substrates, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[1] - Ensure the base is finely powdered and anhydrous. Heating K₂CO₃ before use can be beneficial.[1] - The base must have some solubility in the reaction medium. The addition of water as a co-solvent often improves the efficacy of inorganic bases.[1] |
| Poor Solvent Choice | - The solvent system must sufficiently dissolve the reactants. Common choices include 1,4-dioxane/water, THF/water, and DMF/water.[1] - For substrates with poor solubility, consider higher boiling point solvents like toluene or DMF, but be aware of potential side reactions at elevated temperatures.[1] |
| Low Reaction Temperature | - While iodo-indazoles are generally reactive, some Suzuki couplings require higher temperatures (100-120 °C) to proceed efficiently.[1] - Microwave heating can be an effective method for rapidly screening higher temperatures.[1][3] |
| Degradation of Boronic Acid | - Boronic acids, especially heteroaryl boronic acids, can undergo protodeboronation. Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[1][4] - Ensure the purity of the boronic acid before use.[1] |
| Oxygen Contamination | - Thoroughly degas the reaction mixture before adding the catalyst by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1][2] - Maintain a positive pressure of inert gas throughout the reaction.[1] |
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting flowchart for low Suzuki coupling conversion.
Problem 2: Significant Formation of Side Products
Your reaction is proceeding, but you are observing substantial amounts of homocoupled boronic acid, dehalogenated indazole, or protodeboronated boronic acid.
Possible Causes and Solutions:
| Side Product | Suggested Solutions |
| Homocoupling of Boronic Acid | - Rigorous degassing of the reaction mixture is crucial to minimize oxygen, which promotes homocoupling.[1][2] - Using a pre-formed Pd(0) catalyst can sometimes reduce homocoupling compared to the in situ reduction of a Pd(II) source.[1] |
| Dehalogenation of Indazole | - This can occur if there are sources of hydride in the reaction. Ensure solvents are of high purity.[1] - The choice of phosphine ligand can sometimes influence the extent of dehalogenation.[1] |
| Protodeboronation of Boronic Acid | - This is often caused by excess water or protic solvents, high reaction temperatures, or prolonged reaction times.[4] - Use anhydrous solvents where possible or minimize the amount of water.[4] - Lower the reaction temperature if feasible.[4] - Monitor the reaction closely and stop it once the starting material is consumed.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity trend for halo-indazoles in Suzuki coupling?
A1: The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling typically follows the trend: I > OTf > Br >> Cl.[1] Therefore, an iodo-indazole is expected to be a highly reactive coupling partner.
Q2: Is N-protection of the indazole ring necessary for Suzuki coupling?
A2: Generally, for 3-iodoindazoles, N-protection is not strictly necessary and may even be detrimental.[2] Unprotected 3-iodoindazoles have been shown to undergo successful Suzuki coupling.[2] For indazoles with electron-withdrawing groups, N-Boc protecting groups can be labile under basic conditions, leading to in-situ deprotection.[2]
Q3: What are the recommended starting conditions for a Suzuki coupling with a 3-iodo-indazole derivative?
A3: A good starting point would be to use the 3-iodo-indazole (1.0 equiv.), an arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 equiv.).[4][5] A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1).[4] The reaction is typically heated to 80-120 °C and monitored by TLC or LC-MS.[4]
Q4: How does the choice of palladium catalyst and ligand affect the reaction?
A4: The catalyst and ligand choice is crucial for a successful reaction. For instance, in a study with 5-bromo-1-ethyl-1H-indazole, Pd(dppf)Cl₂ was found to be the most effective catalyst, providing a high yield in a short reaction time.[5][6] The electron richness and steric hindrance of phosphine ligands can significantly impact the reaction outcome.[5]
Q5: What role does the base play in the Suzuki coupling?
A5: The base is essential for activating the organoboron species to facilitate the transmetalation step by forming a more nucleophilic boronate species.[1] It also aids in the regeneration of the active Pd(0) catalyst.[1]
Experimental Protocols
General Procedure for Suzuki Coupling of a 3-Iodo-1H-Indazole Derivative
This is a general protocol and may require optimization for specific substrates.[4]
Materials:
-
3-Iodo-1H-indazole derivative (1.0 equiv.)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
In a reaction vessel, combine the 3-iodo-1H-indazole, boronic acid, and base.
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Data Presentation
Table 1: Catalyst Screening for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid. [5]
| Entry | Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | 2 | 74 |
| 2 | Pd(OAc)₂ (5) / PPh₃ (10) | 2 | 50 |
| 3 | Pd(PCy₃)₂ (5) | 2 | 45 |
| 4 | Pd(dppf)Cl₂ (5) | 2 | 92 |
Reaction conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane, 80 °C.
Signaling Pathway in Drug Discovery Context
Indazole derivatives are a significant scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[4] Many 3-aryl-1H-indazole derivatives, synthesized via Suzuki coupling, target components of the PI3K/Akt/mTOR pathway, which is crucial in regulating cell proliferation, growth, and survival.[4]
PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of the PI3K/Akt/mTOR pathway by indazole derivatives.
References
Preventing degradation of 7-(trifluoromethyl)-1H-indazol-3-amine in solution
Welcome to the technical support center for 7-(trifluoromethyl)-1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: To ensure the stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is advisable as some indazole derivatives can be sensitive to air.
Q2: What common solvents can be used to dissolve this compound?
A2: While specific solubility data is not extensively published, compounds with similar structures are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol). The choice of solvent will depend on the specific experimental requirements. It is crucial to assess the stability of the compound in the selected solvent, as the solvent itself can influence degradation.
Q3: What are the primary factors that can cause the degradation of this compound in solution?
A3: Several factors can contribute to the degradation of this compound in solution. These include:
-
pH: The stability of the compound can be highly dependent on the pH of the solution. Both acidic and basic conditions can potentially lead to hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV light, may induce photodegradation.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the amine and indazole moieties.
Q4: Are there any known degradation pathways for this compound?
A4: Specific degradation pathways for this compound have not been extensively documented in publicly available literature. However, potential degradation pathways for related compounds include oxidation of the amine group, hydrolysis of the trifluoromethyl group under harsh conditions, and cleavage of the indazole ring. To identify the specific degradation products for your experimental conditions, it is recommended to perform forced degradation studies and utilize analytical techniques like LC-MS.
Troubleshooting Guides
Issue 1: Rapid loss of compound purity observed in solution.
This guide will help you identify and mitigate the causes of rapid degradation of this compound in your prepared solutions.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent | Prepare fresh solutions in a variety of common laboratory solvents (e.g., DMSO, DMF, Acetonitrile, Methanol) and monitor the purity over a set time course using a suitable analytical method like HPLC. |
| pH Instability | Prepare buffered solutions at different pH levels (e.g., pH 3, 5, 7, 9) and analyze the compound's stability at each pH to determine the optimal range. |
| Temperature Sensitivity | Store solutions at different temperatures (e.g., refrigerated at 2-8°C, room temperature, and an elevated temperature like 40°C) and compare the degradation profiles. |
| Light Sensitivity | Prepare two sets of solutions. Protect one set from light by using amber vials or wrapping them in aluminum foil, and expose the other set to ambient light. Compare the purity over time. |
| Oxidative Degradation | Prepare solutions using de-gassed solvents and store them under an inert atmosphere (e.g., nitrogen or argon). Compare the stability to solutions prepared under normal atmospheric conditions. |
Logical Workflow for Investigating Degradation
Caption: Workflow for systematic investigation of compound degradation.
Issue 2: Appearance of unknown peaks in the chromatogram during analysis.
This guide provides a systematic approach to identifying and characterizing potential degradation products.
Experimental Protocol: Forced Degradation Study
A forced degradation study is a systematic way to intentionally degrade a sample to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solid compound at a high temperature (e.g., 105°C) for a specified time and then dissolve it in the solvent.
-
Photodegradation: Expose the solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.
3. Sample Analysis:
-
At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method. A good starting point would be a C18 column with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any new peaks.
-
For structural elucidation of the degradation products, analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Forced Degradation Experimental Workflow
Caption: Experimental workflow for a forced degradation study.
Quantitative Data Summary
Table 1: Example Data Summary from a Forced Degradation Study
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of Parent Compound | % Total Impurities |
| 0.1 M HCl | 24 | 60 | 85.2 | 14.8 |
| 0.1 M NaOH | 12 | Room Temp | 90.5 | 9.5 |
| 3% H₂O₂ | 24 | Room Temp | 88.1 | 11.9 |
| Heat (Solid) | 48 | 105 | 95.3 | 4.7 |
| Photostability | 24 | 25 | 92.7 | 7.3 |
Note: The above data is illustrative and should be replaced with your experimental results.
By following these guidelines and performing systematic studies, you can determine the optimal conditions for handling and storing this compound in solution and develop a robust, stability-indicating analytical method for your research.
Technical Support Center: Scaling Up the Synthesis of 7-(trifluoromethyl)-1H-indazol-3-amine
Welcome to the technical support center for the synthesis of 7-(trifluoromethyl)-1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up this synthesis, troubleshoot common issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and scalable method for the synthesis of 3-aminoindazoles, including the 7-(trifluoromethyl) derivative, is the cyclization of a corresponding 2-halobenzonitrile with hydrazine. Specifically, the reaction of 2-fluoro-6-(trifluoromethyl)benzonitrile with hydrazine hydrate is a commonly employed and efficient route.[1] This method is often favored due to the high reactivity of the fluorine atom towards nucleophilic aromatic substitution.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Hydrazine hydrate is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood.[2] It is corrosive and a suspected carcinogen. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. An emergency shower and eyewash station should be readily accessible. The reaction can be exothermic, so proper temperature control is crucial, especially during scale-up.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A sample of the reaction mixture can be taken at regular intervals and analyzed to check for the consumption of the starting material (2-fluoro-6-(trifluoromethyl)benzonitrile) and the formation of the product.
Q4: What are the potential side products in this synthesis?
A4: Potential side products can include unreacted starting materials, and impurities arising from the starting materials. The formation of the undesired 2H-indazole isomer is a possibility in some indazole syntheses, though the reaction of 2-halobenzonitriles with hydrazine typically favors the 1H-isomer. Over-reaction with hydrazine is also a possibility if the reaction conditions are not well-controlled.
Q5: What is the best method for purifying the final product?
A5: The crude product can often be isolated by precipitation upon cooling or addition of an anti-solvent like water. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene. For higher purity, column chromatography on silica gel may be necessary.
Experimental Protocols
Synthesis of this compound
This protocol is based on established methods for the synthesis of substituted 3-aminoindazoles from 2-fluorobenzonitriles.[1]
Materials:
-
2-Fluoro-6-(trifluoromethyl)benzonitrile
-
Hydrazine hydrate (85% solution in water)
-
Ethanol (or other suitable solvent like n-butanol)
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-6-(trifluoromethyl)benzonitrile (1 equivalent).
-
Add ethanol to dissolve the starting material (approximately 5-10 volumes).
-
Slowly add hydrazine hydrate (2-4 equivalents) to the solution at room temperature. The addition may be exothermic.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., ~78 °C for ethanol) and maintain for 2-6 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, slowly add water to the reaction mixture to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain crude this compound.
-
For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Reagent Quantities and Reaction Conditions
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| 2-Fluoro-6-(trifluoromethyl)benzonitrile | 1.0 g | 100 g |
| Hydrazine Hydrate (85%) | 1.0 - 2.0 mL | 100 - 200 mL |
| Solvent (Ethanol) | 10 mL | 1 L |
| Reaction Temperature | Reflux (~78 °C) | Reflux (~78 °C) |
| Reaction Time | 2 - 6 hours | 4 - 8 hours |
| Expected Yield (Crude) | 85 - 95% | 80 - 90% |
| Purity (Crude) | >95% (by HPLC) | >95% (by HPLC) |
Table 2: Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time and ensure the mixture is at a full reflux. Consider using a higher boiling solvent like n-butanol if necessary. |
| Low quality of hydrazine hydrate. | Use fresh, high-purity hydrazine hydrate. | |
| Low Yield | Product loss during workup. | Optimize the precipitation and filtration steps. Ensure the wash solvent is cold to minimize product dissolution. |
| Formation of side products. | Carefully control the stoichiometry of hydrazine hydrate and the reaction temperature. | |
| Product is an oil or difficult to crystallize | Presence of impurities. | Purify the crude product by column chromatography before attempting recrystallization. |
| Incorrect solvent system for precipitation/recrystallization. | Screen different solvent/anti-solvent systems. | |
| Exothermic reaction is difficult to control during scale-up | Rapid addition of hydrazine hydrate. | Add hydrazine hydrate slowly and in portions, with efficient cooling of the reaction vessel. |
| Inadequate heat dissipation in the reactor. | Ensure the reactor has sufficient cooling capacity and good agitation. |
Visualizations
Synthesis Pathway
Caption: Synthetic route to this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the synthesis process.
References
Technical Support Center: Refining Purification Protocols for Substituted Indazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of substituted indazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and purification of substituted indazoles.
Recrystallization Issues
Question 1: My substituted indazole "oils out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" is a common issue where the compound separates as a liquid rather than a solid. This can be caused by several factors:
-
High Solute Concentration: The solution may be too concentrated. To remedy this, add a small amount of hot solvent to the mixture to reduce the saturation level.
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from aligning into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Inappropriate Solvent: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen for a more suitable solvent or use a co-solvent system.
-
Presence of Impurities: Impurities can sometimes inhibit crystal formation. If the issue persists, an initial purification by column chromatography may be necessary before recrystallization.
Question 2: I have very low recovery of my indazole derivative after recrystallization. How can I improve the yield?
Answer:
Low recovery is often due to the compound having significant solubility in the cold solvent or using an excessive amount of solvent.[1]
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Solvent Selection: Ensure you have chosen an optimal solvent. The ideal solvent will have a steep solubility curve, meaning it dissolves the compound well when hot but very poorly when cold.
-
Thorough Cooling: Make sure the solution is completely cooled to maximize precipitation before filtration. Using an ice bath is recommended.
-
Washing with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of your product.
Question 3: My recrystallized indazole product is still impure. What are the likely causes?
Answer:
If impurities are still present after recrystallization, consider the following:
-
Co-crystallization: The impurity may have similar solubility properties to your desired compound, leading to it co-crystallizing. A different recrystallization solvent or an alternative purification technique like column chromatography may be necessary.
-
Incomplete Dissolution: If insoluble impurities were present in the crude material and a hot filtration step was not performed, they will be collected with your crystals.
-
Crystallization Too Rapidly: Fast crystal growth can trap impurities within the crystal lattice.[2] Ensure slow cooling to allow for the formation of pure crystals.
Column Chromatography Issues
Question 1: My N1 and N2 substituted indazole isomers are co-eluting or have very poor separation during column chromatography. How can I resolve them?
Answer:
The separation of N1 and N2 isomers is a well-known challenge in indazole chemistry due to their often similar polarities.[3]
-
Optimize the Solvent System: A thorough TLC analysis with various solvent systems is crucial. Aim for a solvent system that provides the largest possible difference in Rf values between the two isomers. Using a shallow gradient during elution can improve separation.
-
Change the Stationary Phase: While silica gel is common, other stationary phases like alumina might offer different selectivity and could improve separation.
-
High-Performance Column Chromatography: Utilizing high-performance liquid chromatography (HPLC) or flash chromatography with high-resolution columns can provide the necessary resolving power.
-
Derivatization: In some cases, it may be possible to selectively derivatize one isomer to significantly alter its polarity, allowing for easy separation. The derivatizing group can then be removed in a subsequent step.
Question 2: My indazole compound is streaking or tailing on the silica gel column.
Answer:
Streaking or tailing can be caused by several factors:
-
Compound Acidity/Basicity: The nitrogen atoms in the indazole ring can interact strongly with the acidic silica gel. Adding a small amount of a modifier to your eluent, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can often resolve this issue.
-
Overloading the Column: Applying too much sample to the column can lead to poor separation and band broadening.
-
Poor Solubility in Eluent: If your compound is not very soluble in the eluent, it can lead to tailing. Ensure your chosen solvent system is appropriate for your compound's solubility.
Question 3: The substituted indazole is not eluting from the column, or the recovery is very low.
Answer:
This issue typically arises from strong interactions with the stationary phase or compound instability.
-
Increase Eluent Polarity: Your eluent may be too non-polar. Gradually increase the polarity of the solvent system to facilitate the elution of your compound.
-
Compound Decomposition: Some substituted indazoles may be unstable on acidic silica gel.[4] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. If it is unstable, consider using a deactivated stationary phase like neutral alumina or deactivating the silica gel with a base like triethylamine.[5]
Quantitative Data on Purification
The following tables summarize quantitative data related to the purification of substituted indazoles.
| Purification Method | Compound Type | Solvent System | Achieved Purity | Reference |
| Recrystallization | 5-amino-1-(2-hydroxyethyl)-indazole / 5-amino-2-(2-hydroxyethyl)-indazole mixture | Acetone/Water (3:1) | >99.5% | [6] |
| Recrystallization | 5-amino-1-(2,2-dimethoxyethyl)-indazole / 5-amino-2-(2,2-dimethoxyethyl)-indazole mixture | THF/Water (22:15) | >99.8% | [6] |
| Recrystallization | 4-amino-1-(2-pyrrolidinylethyl)-indazole / 4-amino-2-(2-pyrrolidinylethyl)-indazole mixture | Acetonitrile/Water (7:3) | >99.3% | [6] |
| Column Chromatography | N1 and N2 alkylated 5-cyano indazoles | Not specified | Separated | [7] |
| Column Chromatography | 3-substituted 1H-indazoles | Petroleum ether/EtOAc | Isolated products | [8] |
Experimental Protocols
Protocol 1: Flash Column Chromatography for Separation of N1 and N2 Isomers
This protocol provides a general guideline for separating N1 and N2 substituted indazole isomers using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
Identify a solvent system that gives good separation between the two isomers, with the lower spot having an Rf value of approximately 0.2-0.3.
-
-
Column Preparation:
-
Select an appropriately sized flash chromatography column based on the amount of crude material.
-
Pack the column with silica gel as a slurry in the chosen eluent.
-
Ensure the silica gel bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude indazole mixture in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, adsorb the crude mixture onto a small amount of silica gel.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
If a gradient elution is required, start with a less polar solvent system and gradually increase the polarity.
-
Collect fractions and monitor the elution of the isomers by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure N1 isomer and the pure N2 isomer separately.
-
Remove the solvent under reduced pressure to obtain the purified isomers.
-
Protocol 2: Recrystallization of a Substituted Indazole
This protocol outlines the general steps for purifying a solid substituted indazole by recrystallization.
-
Solvent Selection:
-
Place a small amount of the crude indazole in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Dissolution:
-
Place the crude indazole in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the compound.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Collection and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum or in a desiccator.
-
Visualizations
Signaling Pathway
Substituted indazoles are known to be potent inhibitors of various protein kinases, playing a crucial role in cancer therapy.[9][10] One such pathway is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is critical for angiogenesis.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: N-Alkylation of 3-Aminoindazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of 3-aminoindazoles.
Troubleshooting Guide
This section addresses common challenges encountered during the N-alkylation of 3-aminoindazoles, offering potential causes and solutions in a question-and-answer format.
Question: My N-alkylation reaction is resulting in a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
Answer:
Achieving regioselectivity in the N-alkylation of 3-aminoindazoles is a primary challenge, influenced by a delicate balance of steric and electronic factors.[1] The choice of base, solvent, and reaction temperature are critical parameters to control the desired outcome.[1][2]
For Preferential N1-Alkylation (Thermodynamic Control):
-
Base and Solvent Selection: A combination of a strong base like sodium hydride (NaH) in an anhydrous a-protic solvent such as tetrahydrofuran (THF) is often effective for achieving high N1 selectivity.[1][2] The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering alkylation at that position.[1]
-
Substituent Effects: Electron-withdrawing groups at the C3 position can favor N1-alkylation. For instance, 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide indazoles have demonstrated high N1 regioselectivity with NaH in THF.[1]
-
Thermodynamic Equilibration: Under certain conditions, the reaction can be driven towards the more thermodynamically stable N1-alkylated product.[2]
For Preferential N2-Alkylation (Kinetic Control):
-
Base and Solvent Selection: Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar a-protic solvents such as N,N-dimethylformamide (DMF) can favor the formation of the N2-isomer.
-
Steric Hindrance: Bulky substituents at the C7 position of the indazole ring can sterically block the N1 position, thereby directing alkylation to the N2 position.
Question: I am experiencing low yields or incomplete conversion in my reaction. What are the likely causes and how can I improve the yield?
Answer:
Low yields in N-alkylation reactions can be attributed to several factors, including incomplete deprotonation, insufficiently reactive alkylating agents, or suboptimal reaction conditions.
-
Incomplete Deprotonation: Ensure the base is strong enough and used in sufficient quantity to fully deprotonate the 3-aminoindazole. For less reactive alkylating agents, a stronger base like NaH may be necessary.[3][4]
-
Reactivity of Alkylating Agent: The nature of the leaving group on the alkylating agent is crucial. The general order of reactivity is I > Br > OTs > Cl.[4] If using a less reactive alkyl halide (e.g., chloride), consider switching to a bromide or iodide. Adding a catalytic amount of potassium iodide can sometimes improve the reaction rate with alkyl bromides.
-
Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate, particularly for less reactive substrates.[3] However, be mindful that excessive heat can lead to side reactions. A gradual increase in temperature while monitoring the reaction progress is recommended.[3]
-
Solubility Issues: Poor solubility of the starting material or the base can impede the reaction.[5] Switching to a more polar solvent like DMF or DMSO might improve solubility and, consequently, the reaction outcome.[4][5]
Question: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Answer:
Side reactions can complicate purification and reduce the yield of the desired product. Common side reactions in the N-alkylation of 3-aminoindazoles include over-alkylation and reactions involving other functional groups on the indazole ring.
-
Over-alkylation (Dialkylation): The mono-alkylated product can sometimes be more nucleophilic than the starting material, leading to a second alkylation and the formation of a quaternary ammonium salt. To minimize this, use a stoichiometric amount or a slight excess of the alkylating agent relative to the 3-aminoindazole.
-
Alkylation of the 3-Amino Group: While less common due to the higher nucleophilicity of the ring nitrogens, alkylation at the exocyclic amino group can occur under certain conditions. Protecting the amino group prior to N-alkylation and subsequent deprotection can be a viable strategy if this becomes a significant issue.
Question: The purification of the N1 and N2 isomers is proving to be very difficult. What strategies can I employ for their separation?
Answer:
The separation of N1 and N2 isomers can be challenging due to their often similar polarities.
-
Chromatography Optimization:
-
Column Chromatography: A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial. Gradient elution is often more effective than isocratic elution for separating closely related isomers.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide better resolution.
-
-
Crystallization: If one of the isomers is crystalline, fractional crystallization can be an effective purification method.
-
Derivatization: In some cases, selective derivatization of one isomer followed by separation and subsequent removal of the derivatizing group can be a useful, albeit more complex, strategy.
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between the N1 and N2 alkylated isomers of 3-aminoindazole?
A1: Several analytical techniques can be used to differentiate between the N1 and N2 isomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the indazole ring and the alkyl group can differ significantly between the two isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring will also be different.
-
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can be used to determine the spatial proximity between the protons of the alkyl group and the protons on the indazole ring, which can help in unambiguously assigning the structure.
-
-
X-ray Crystallography: If a single crystal of the product can be obtained, X-ray crystallography provides definitive structural elucidation.
-
Mass Spectrometry (MS): While MS will show the same molecular weight for both isomers, fragmentation patterns in MS/MS experiments may differ and can sometimes be used for differentiation.
Q2: What is the impact of the alkylating agent's structure on the regioselectivity?
A2: The steric bulk of the alkylating agent can influence regioselectivity. A sterically hindered alkylating agent may preferentially react at the less sterically hindered nitrogen atom of the indazole.
Q3: How can I monitor the progress of my N-alkylation reaction?
A3: Reaction progress can be monitored using standard techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting material and the formation of products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of the starting material and the presence of products and byproducts, confirming their molecular weights.[3]
Data Presentation
Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity of Indazole Alkylation
| Entry | Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | N1:N2 Ratio | Yield (%) | Reference |
| 1 | Methyl 5-bromo-1H-indazole-3-carboxylate | Isopropyl iodide | NaH | DMF | RT | 17 | 38:46 | 84 | [6] |
| 2 | Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | Cs₂CO₃ | DMF | 20 | 16 | 1.9:1 | - | [2] |
| 3 | Methyl 1H-indazole-3-carboxylate | n-Pentyl bromide | NaH | THF | 50 | 16 | >99:1 | - | [2] |
| 4 | 7-NO₂-1H-indazole | n-Pentyl bromide | NaH | THF | 50 | 16 | 4:96 | - | [2] |
*RT = Room Temperature
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation of 3-Aminoindazoles
This protocol is optimized for achieving high N1-selectivity using a strong base.
-
To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add the 3-aminoindazole (1.0 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated 3-aminoindazole.
Protocol 2: General Procedure for N-Alkylation of 3-Aminoindazoles with Potential for N2-Selectivity
This protocol employs a weaker base and may favor the formation of the N2-isomer depending on the substrate.
-
To a solution of the 3-aminoindazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired alkylating agent (1.1 eq.) to the suspension.
-
Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Visualizations
Caption: Troubleshooting workflow for N-alkylation of 3-aminoindazoles.
Caption: General experimental workflow for N-alkylation of 3-aminoindazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
Indazole Synthesis Technical Support Center: Enhancing Regioselectivity
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development, offering practical guidance on controlling regioselectivity during the synthesis of indazoles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in obtaining the desired N1 or N2 substituted regioisomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence whether N1 or N2 substitution occurs during the alkylation of indazoles?
The regiochemical outcome of N-alkylation on the indazole ring is a sensitive balance of several factors. Direct alkylation of 1H-indazoles often results in a mixture of N1- and N2-substituted products.[1] The key parameters that can be adjusted to favor one isomer over the other include:
-
Steric and Electronic Effects of Substituents: The size and electronic nature of groups on the indazole ring have a significant impact. Bulky substituents at the C3-position tend to sterically hinder the N2-position, thus favoring alkylation at the N1-position.[1] Conversely, electron-withdrawing groups, especially at the C7-position (such as -NO₂ or -CO₂Me), can direct alkylation to the N2-position with high selectivity (≥ 96%).[2][3]
-
Choice of Base and Solvent: This is a critical factor. For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1-selectivity.[1][2] The choice of base and solvent can influence the nucleophilicity of the two nitrogen atoms in the indazole ring.[1]
-
Reaction Conditions: Factors such as temperature and reaction time can influence the product ratio. N1-substituted products are often the thermodynamically more stable isomer, while N2-products may be favored under kinetically controlled conditions.[4] Acidic conditions, for instance, can promote N2-alkylation.[4]
-
Nature of the Electrophile: The alkylating or acylating agent used can also affect the regiochemical outcome.[4]
Q2: Why does the combination of NaH in THF favor N1-alkylation?
The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4] The use of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly effective for achieving N1 selectivity with a variety of substrates.[5] It is believed that the sodium cation coordinates with the N2 nitrogen and an electron-rich substituent at the C3 position, which sterically blocks the N2 position from the incoming electrophile, thus favoring alkylation at N1.[5]
Q3: What are the preferred synthetic routes for selectively obtaining 2H-indazoles?
While direct alkylation can be tuned to favor the N2-isomer, certain synthetic methods are specifically designed to produce 2H-indazoles. Two prominent methods are the Davis-Beirut reaction and the Cadogan reductive cyclization.[4] The Cadogan reaction, for example, involves the reductive cyclization of ortho-imino-nitrobenzene substrates, often using a phosphine reagent, to selectively form the 2H-indazole core.[4][6]
Troubleshooting Guides
Problem: My N-alkylation reaction is yielding a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-substituted product?
Solution: To enhance the formation of the N1-substituted product, you should employ conditions that favor the thermodynamically more stable isomer.
-
Change your base and solvent system: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly recommended for promoting N1-alkylation.[2][5]
-
Consider the substituents on your indazole: If your starting material has a bulky group at the C3-position (e.g., tert-butyl, carboxymethyl), this will naturally favor N1-alkylation under the NaH/THF conditions, often with greater than 99% regioselectivity.[2]
-
Allow for thermodynamic equilibration: In some cases, particularly with α-halo carbonyl or β-halo ester electrophiles, allowing the reaction to stir for a longer period can enable the initial mixture of isomers to equilibrate to the more stable N1-substituted product.[2][3]
Problem: I need to synthesize the N2-substituted indazole, but my current method consistently favors the N1 isomer. What adjustments should I make?
Solution: To favor the kinetically preferred N2-product, you need to modify the electronic properties of your substrate or alter the reaction conditions to prevent thermodynamic equilibration.
-
Introduce an electron-withdrawing group: If synthetically feasible, installing an electron-withdrawing group (EWG) like -NO₂ or -CO₂Me at the C7-position of the indazole ring can strongly direct alkylation to the N2-position, often with high selectivity.[2][3]
-
Utilize acidic conditions: N-alkylation under neutral or acidic conditions can selectively occur at the N2 position.[7] The use of a catalytic amount of an acid like trifluoromethanesulfonic acid (TfOH) can be an effective strategy for N2-alkylation.[4]
-
Consider the Mitsunobu reaction: The Mitsunobu reaction has been shown to favor the formation of the N2-regioisomer.[3][8]
-
Employ a dedicated 2H-indazole synthesis: For challenging cases, it may be more efficient to use a synthetic route that inherently produces the 2H-indazole core, such as the Cadogan reductive cyclization or the Davis-Beirut reaction.[4]
Data Presentation
Table 1: Effect of Indazole Ring Substituents on N-Alkylation Regioselectivity using NaH in THF
| Substituent Position | Substituent Group | N1:N2 Ratio |
| C3 | -C(CH₃)₃ (tert-butyl) | >99 : <1 |
| C3 | -COMe (acetyl) | >99 : <1 |
| C3 | -CO₂Me (methyl carboxylate) | >99 : 1 |
| C3 | -CONH₂ (carboxamide) | >99 : <1 |
| C7 | -NO₂ | 4 : 96 |
| C7 | -CO₂Me | <1 : >99 |
Data compiled from multiple sources.[2][4][8][9]
Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH in THF
This protocol is optimized for achieving high regioselectivity for the N1-position, leveraging thermodynamically controlled conditions.[5][10]
Materials:
-
Substituted 1H-indazole (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole.
-
Add anhydrous THF to dissolve the indazole (typically to a concentration of 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent dropwise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress using TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to 0 °C and carefully quench it by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: One-Pot Cadogan Reductive Cyclization for 2H-Indazole Synthesis
This method provides a mild and efficient one-pot synthesis of 2H-indazoles from commercially available reagents.[1][6][11]
Materials:
-
ortho-Nitrobenzaldehyde (1.0 equiv)
-
Aniline or aliphatic amine (1.1 equiv)
-
Isopropanol (i-PrOH)
-
Tri-n-butylphosphine (1.5 equiv)
Procedure:
-
In a reaction vessel, combine the ortho-nitrobenzaldehyde and the desired aniline or aliphatic amine in isopropanol.
-
Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Add tri-n-butylphosphine to the reaction mixture.
-
Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Mandatory Visualizations
Caption: Decision workflow for controlling N1/N2 regioselectivity.
Caption: Simplified pathways for N1 and N2-alkylation of indazole.
Caption: Workflow for the One-Pot Cadogan Reductive Cyclization.
References
- 1. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 2. d-nb.info [d-nb.info]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. 2H-Indazole synthesis [organic-chemistry.org]
Technical Support Center: Minimizing Off-Target Effects of Indazole-Based Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with indazole-based inhibitors. It provides troubleshooting guidance and answers to frequently asked questions to help address and minimize off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a particular concern for indazole-based kinase inhibitors?
A1: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[1] For kinase inhibitors, this typically means the inhibition of kinases outside the desired profile.[2] The ATP-binding site, which most kinase inhibitors target, is highly conserved across the human kinome, making it challenging to design completely specific inhibitors.[2][3] The indazole scaffold is a common and versatile pharmacophore in many kinase inhibitors, but this structural motif can also contribute to cross-reactivity with multiple kinases, leading to unexpected biological responses, toxicity, or misinterpretation of experimental results.[1][2]
Q2: How can I assess the selectivity of my indazole-based inhibitor?
A2: A comprehensive assessment of inhibitor selectivity is crucial and should involve multiple approaches:[2]
-
In Vitro Kinase Profiling: This is the most direct method, involving screening the inhibitor against a large panel of purified kinases (often called a "kinome scan") at one or more concentrations. This provides a broad overview of the inhibitor's selectivity profile and helps identify potential off-targets.[2]
-
Chemoproteomics: These affinity-based methods can identify inhibitor-binding proteins directly from cell lysates, offering a view of target engagement in a more physiological context.[2]
-
Cellular Target Engagement Assays: Techniques like NanoBRET™ can confirm that the inhibitor binds to its intended on-target and potential off-targets within living cells.[2]
-
Computational Prediction: In silico methods can be used to predict potential off-targets based on the inhibitor's structure and its similarity to ligands of known proteins.[4]
Q3: What are the known primary and off-targets of the indazole-based inhibitor Axitinib?
A3: Axitinib is a potent second-generation inhibitor whose primary targets are Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3.[2] While it is considered highly selective for VEGFRs, at higher concentrations it can inhibit other kinases.[2] A notable non-kinase off-target is the E3 ubiquitin ligase SHPRH, which leads to the inhibition of Wnt/β-catenin signaling.[2]
Q4: What is the kinase inhibition profile of the indazole-based inhibitor Pazopanib?
A4: Pazopanib is a multi-targeted kinase inhibitor. Its primary targets include VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit. Its broader inhibition profile contributes to both its efficacy and its side-effect profile. In vitro studies have shown that Pazopanib can also inhibit other kinases such as c-Fms and non-receptor kinases like RAF-1.[2]
Troubleshooting Guide
Q5: My IC50 values for the same inhibitor vary significantly between experiments. What are the potential causes?
A5: Poor reproducibility of IC50 values is a common issue that can arise from several factors:
-
Reagent Variability:
-
Enzyme Purity and Activity: Using a highly pure kinase preparation (ideally >98%) is critical, as contaminating kinases can lead to false activity. The specific activity of the enzyme can also vary between batches.
-
ATP Concentration: Since most indazole-based kinase inhibitors are ATP-competitive, variations in the ATP concentration will directly impact the measured IC50 value.[2] It is recommended to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase to ensure data comparability.[2]
-
Inhibitor Solubility and Stability: Ensure your inhibitor is fully dissolved and stable under the assay conditions.[5]
-
-
Assay Conditions:
-
Incubation Times: If the kinase reaction proceeds too far (high substrate conversion), it can lead to an underestimation of inhibitor potency. Aim for initial velocity conditions, where substrate conversion is typically below 20%.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature; maintain consistent temperature control throughout the assay.
-
Q6: I am observing a cellular phenotype (e.g., apoptosis, growth arrest) that is inconsistent with the known function of the primary target. How can I determine if this is due to an off-target effect?
A6: This situation strongly suggests a potential off-target effect.[1] A systematic approach is required to distinguish on-target from off-target activity:
-
Validate On-Target Engagement: First, confirm that your inhibitor is engaging the intended target in your cellular model at the concentrations used.[4]
-
Use a Structurally Unrelated Inhibitor: Employ a different, structurally distinct inhibitor that targets the same primary protein.[1][6] If both inhibitors produce the same phenotype, it is more likely to be a genuine on-target effect.[1]
-
Perform a Rescue Experiment: Transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[1]
-
Target Knockout/Knockdown: Use techniques like CRISPR/Cas9 or siRNA to eliminate or reduce the expression of the intended target.[7] If the inhibitor still produces the same effect in these cells, it is mediated by one or more off-targets.[7]
-
Global Cellular Analysis: Use phosphoproteomics to get a global view of kinase inhibition within the cell, which can help identify affected off-target pathways.[1]
Q7: My inhibitor shows high potency in biochemical assays but is much less effective in cell-based assays. What could be the reason?
A7: This is a common challenge. Several factors can contribute to this discrepancy:
-
Cell Permeability: The inhibitor may have poor membrane permeability and not reach its intracellular target at sufficient concentrations. Physicochemical properties like LogP and polar surface area can provide insights into potential permeability issues.[6]
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
High Intracellular ATP: The concentration of ATP in cells (millimolar range) is much higher than that used in most biochemical assays (micromolar range). For an ATP-competitive inhibitor, this high ATP concentration will require a higher concentration of the inhibitor to achieve the same level of target inhibition.
-
Inhibitor Degradation: The compound may be unstable in the cellular environment or rapidly metabolized.[6]
Q8: How do I select an appropriate inhibitor concentration for my experiments to minimize off-target effects?
A8: The key is to use the lowest concentration of the inhibitor that produces the desired on-target effect.[1][6] It is essential to perform a full dose-response curve to identify the optimal concentration range.[1] Using concentrations significantly higher than the IC50 or Ki value for the primary target greatly increases the likelihood of engaging lower-affinity off-targets.[1] Correlating the phenotypic response with the degree of target inhibition across a range of concentrations helps establish a causal link.[6]
Data Presentation
Table 1: Selectivity Profile of Indazole-Based Inhibitors
This table summarizes the inhibitory potency (IC₅₀ in nM) of selected indazole-based inhibitors against their primary targets and key off-targets. Lower values indicate higher potency.
| Inhibitor | Primary Target(s) | IC₅₀ (nM) | Key Off-Target(s) | IC₅₀ (nM) |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 0.1, 0.2, 0.1-0.3 | PLK4 | 4200 (Ki) |
| SHPRH (non-kinase) | - | |||
| Pazopanib | VEGFR1, VEGFR2, VEGFR3 | 10, 30, 47 | c-Fms | - |
| PDGFRα, PDGFRβ | 71, 84 | Itk | - | |
| c-Kit | 74 | Lck | - | |
| RAF-1, B-RAF | - |
Data compiled from multiple sources.[2] Note: Assay conditions can significantly impact IC₅₀ values.
Table 2: Experimental Approaches for Off-Target Identification
| Method | Principle | Advantages | Disadvantages |
| In Vitro Kinase Panel | Measures inhibitor activity against a large number of purified kinases. | Broad, direct assessment of kinase selectivity. | May not reflect cellular environment (ATP concentration, protein complexes).[8] |
| Chemoproteomics | Uses affinity probes to pull down binding partners from cell lysates. | Identifies direct binding targets in a complex proteome. | Can be complex to design; may not distinguish direct/indirect interactions.[7] |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability upon compound binding. | Can be performed in live cells; provides evidence of direct engagement.[7] | Technically demanding; may not detect interactions that don't alter stability.[7] |
| CRISPR-based Screens | Identifies genes that, when knocked out, confer resistance or sensitivity to the inhibitor. | Provides functional insights into the mechanism of action.[7] | Identifies functional relationships, not necessarily direct binding targets. |
| Phosphoproteomics | Quantifies changes in protein phosphorylation across the proteome after inhibitor treatment. | Provides a global view of affected signaling pathways.[1] | Does not distinguish between direct inhibition and downstream effects. |
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general workflow for a luminescence-based kinase assay that measures ATP consumption, such as the ADP-Glo™ assay.[5]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase Solution: Dilute the kinase enzyme to a 2X working concentration in 1X kinase buffer.
-
Substrate/ATP Solution: Prepare a 4X solution of the substrate and ATP in 1X kinase buffer. The final ATP concentration should ideally be at the Km for the kinase.[2]
-
Inhibitor Solutions: Prepare serial dilutions of the indazole-based inhibitor in DMSO. Then, dilute the inhibitor solutions in 1X kinase buffer to a 4X final concentration.
-
Detection Reagent: Prepare the ADP detection reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate. For positive controls (no inhibition), add 5 µL of buffer with DMSO.
-
Add 10 µL of the 2X kinase solution to all wells except the negative controls (no enzyme).
-
Add 5 µL of the 4X substrate/ATP solution to all wells to initiate the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) that is within the linear range of the reaction.[5]
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using the detection reagent system. This typically involves two steps: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction.[5]
-
-
Data Analysis:
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate IC50 values from the resulting dose-response curves.
-
Protocol 2: Target Knockout Validation using CRISPR/Cas9
This protocol provides a general overview for validating on-target effects by creating a cell line that does not express the target protein.[7]
-
Design and Synthesize sgRNA: Design two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the gene encoding the primary target protein.[7]
-
Generate Cas9-Expressing Cell Line: Establish a stable cell line that constitutively expresses the Cas9 nuclease.[7]
-
Transfect sgRNA: Transfect the Cas9-expressing cells with the designed sgRNAs.
-
Isolate and Validate Knockout Clones:
-
Isolate single-cell clones through limiting dilution or FACS.
-
Expand the clones and screen for target protein knockout using Western blot and/or qPCR to confirm the absence of the protein and gene expression, respectively.[7]
-
-
Functional Assay:
-
Treat the validated knockout clones and the parental wild-type cell line with your indazole-based inhibitor at various concentrations.[7]
-
Perform the relevant functional or phenotypic assay (e.g., cell viability, apoptosis assay).
-
-
Analyze Results:
-
Compare the dose-response curves between the wild-type and knockout cells. A significant rightward shift in the EC50 or a complete loss of activity in the knockout cells confirms that the observed effect is dependent on the intended target.[7]
-
Mandatory Visualizations
Caption: Logic flow for validating a suspected off-target effect.
Caption: Simplified VEGFR signaling pathway inhibited by Axitinib.
Caption: General workflow for in vitro kinase inhibitor profiling.
References
Validation & Comparative
7-(Trifluoromethyl)-1H-indazol-3-amine: A Comparative Analysis of a Promising Kinase Inhibitor Scaffold
For Immediate Release
Researchers and drug development professionals are constantly seeking novel molecular scaffolds that can be leveraged to design potent and selective kinase inhibitors. The indazole core, and specifically the 1H-indazol-3-amine moiety, has emerged as a privileged structure in medicinal chemistry, forming the backbone of several clinically approved and investigational kinase inhibitors. This guide provides a comparative analysis of the kinase inhibitor landscape, with a focus on the structural class to which 7-(trifluoromethyl)-1H-indazol-3-amine belongs. While specific experimental data for this compound is not extensively available in the public domain, this report synthesizes data from structurally related indazole-based inhibitors to provide a valuable comparative context for researchers in the field.
The Indazole Scaffold: A Versatile Platform for Kinase Inhibition
The indazole ring system is a bicyclic heteroaromatic compound that has proven to be a highly effective scaffold for the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases makes it a desirable starting point for inhibitor design. The 1H-indazol-3-amine substitution pattern is particularly prevalent and has been shown to be an effective hinge-binding fragment.[1][2] The addition of a trifluoromethyl group, as in this compound, can significantly impact a molecule's physicochemical properties, such as metabolic stability and binding affinity.
Comparative Kinase Inhibition Profile of Indazole-Based Inhibitors
While direct comparative data for this compound is limited, an analysis of various substituted 1H-indazol-3-amine derivatives reveals a broad spectrum of kinase targets. These compounds have shown inhibitory activity against a range of tyrosine and serine/threonine kinases implicated in cancer and other diseases. The following tables summarize the inhibitory activities of several notable indazole-based kinase inhibitors against their primary targets.
| Compound/Derivative Class | Primary Kinase Target(s) | IC50 (nM) | Reference |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | Commercially available drug |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-KIT | 10, 30, 47, 84, 71, 140 | Commercially available drug |
| Linifanib | VEGFR, PDGFR | - | [1][2] |
| Diaryl thiourea derivatives of 1H-indazole-3-amine | VEGFR-2, Tie-2, EphB4 | 3.45, 2.13, 4.71 (for compound 100a) | [3] |
| 1H-indazole-3-amine derivatives (Cui et al.) | FGFR1, FGFR2 | <4.1, 2.0 (for compound 27a) | [3] |
| Indazole amide derivatives (Chang et al.) | Aurora kinases | <1000 (for compounds 53a-c) | [3] |
| 3-(pyrazin-2-yl)-1H-indazole derivatives | pan-Pim kinase | 3-70 (for compound 59c) | [3] |
| AKE-72 (diarylamide 3-aminoindazole) | BCR-ABL (WT and T315I mutant) | <0.5 (WT), 9 (T315I) |
Experimental Methodologies
The determination of kinase inhibitory activity and cellular effects of these compounds typically involves a series of standardized in vitro and in-cell assays.
Kinase Inhibition Assays (IC50 Determination)
A common method to determine the half-maximal inhibitory concentration (IC50) is through in vitro kinase assays.
Typical Protocol:
-
Reagents and Materials: Recombinant human kinase, substrate peptide, ATP, kinase buffer, test compound, and a detection reagent.
-
Assay Procedure:
-
The test compound is serially diluted to various concentrations.
-
The kinase, substrate, and ATP are incubated with the test compound in a microplate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (³²P-ATP), fluorescence-based assays (e.g., HTRF, FP), or luminescence-based assays (e.g., Kinase-Glo).
-
The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.
-
Cellular Proliferation Assays
To assess the anti-proliferative effects of kinase inhibitors on cancer cell lines, assays such as the MTT or CellTiter-Glo assays are commonly employed.
MTT Assay Protocol:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.
Signaling Pathways and Experimental Workflows
The indazole-based inhibitors discussed target various signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis. Below are representations of a generic kinase inhibition workflow and a simplified representation of a signaling pathway targeted by many of these inhibitors.
Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indazole-based inhibitor.
Conclusion
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 2. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 7-Substituted Indazole Analogs: A Guide for Drug Development Professionals
The indazole scaffold has proven to be a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] Notably, substitutions at the 7-position of the indazole ring have been explored to modulate the potency, selectivity, and pharmacokinetic properties of these analogs. This guide provides a comparative analysis of 7-substituted indazole analogs, focusing on their performance as kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of various 7-substituted indazole analogs against key protein kinases implicated in cancer and other diseases. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions may vary between studies, which can influence the absolute IC50 values.
Table 1: Inhibitory Activity of 7-Substituted Indazole Analogs against Protein Kinases
| Compound ID | 7-Position Substituent | Target Kinase | IC50 (nM) | Reference |
| PrINZ | - | Akt (mutant) | - | [3] |
| Axitinib | - | VEGFR1 | 0.1 | [4] |
| VEGFR2 | 0.2 | [4] | ||
| VEGFR3 | 0.1-0.3 | [4] | ||
| PDGFRβ | 1.6 | [4] | ||
| c-Kit | 1.7 | [4] | ||
| Pazopanib | - | VEGFR1 | 10 | [4] |
| VEGFR2 | 30 | [4] | ||
| VEGFR3 | 47 | [4] | ||
| PDGFRα | 71 | [4] | ||
| PDGFRβ | 84 | [4] | ||
| c-Kit | 74 | [4] | ||
| Compound C05 | Thioether linkage | PLK4 | < 0.1 | [5] |
| MK-8353 | Pyrrolidine | ERK1 | 4 | [6] |
| ERK2 | 1 | [6] |
Table 2: Anti-proliferative Activity of 7-Substituted Indazole Analogs in Cancer Cell Lines
| Compound ID | 7-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound C05 | Thioether linkage | IMR-32 (Neuroblastoma) | 0.948 | [5] |
| MCF-7 (Breast Cancer) | 0.979 | [5] | ||
| H460 (Non-small cell lung) | 1.679 | [5] | ||
| Indazole Analog 3b | Curcumin analog | WiDr (Colon Carcinoma) | 27.20 | [7] |
| Indazole Analog 3d | Curcumin analog | HeLa (Cervical Cancer) | >100 | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to ensure reproducibility and facilitate accurate interpretation of the bioactivity data.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds (7-substituted indazole analogs)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate.
-
Initiation: Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8][9]
Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, WiDr)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
7-substituted indazole analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 7-substituted indazole analogs and a vehicle control for a specified duration (e.g., 72 hours).[8]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.[10]
Western Blotting
This technique is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of downstream targets of a particular kinase.
Materials:
-
Cell lysates
-
Primary antibodies (specific for the phosphorylated and total protein of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to serve as a loading control.[8]
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways often targeted by 7-substituted indazole analogs.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and proliferation.
Caption: The MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation.
Experimental Workflow Diagram
Caption: A general experimental workflow for the discovery and evaluation of kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Evaluating the Kinase Inhibitory Profile of 7-(Trifluoromethyl)-1H-indazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
While the specific kinase inhibitory profile of the small molecule 7-(trifluoromethyl)-1H-indazol-3-amine is not extensively documented in publicly available literature, its structural motifs—the 1H-indazol-3-amine core and the trifluoromethyl group—are hallmarks of potent kinase inhibitors. This guide provides a framework for validating the potential kinase inhibitory activity of this compound. We present a comparative analysis against established indazole-based kinase inhibitors, Axitinib and Pazopanib, detail a standard experimental protocol for kinase activity screening, and outline a logical workflow for its evaluation.
Introduction: Analyzing the Scaffold's Potential
The development of small-molecule kinase inhibitors is a cornerstone of modern targeted therapy. The compound this compound presents a compelling scaffold for investigation based on two key structural features:
-
The 1H-Indazole-3-amine Core: This bicyclic heteroaromatic structure is recognized as a privileged scaffold in medicinal chemistry. It serves as an effective "hinge-binding" motif for the ATP-binding pocket of numerous protein kinases, a feature leveraged in several FDA-approved drugs.[1]
-
The 7-Trifluoromethyl (-CF3) Group: The incorporation of a trifluoromethyl group is a common strategy in drug design to enhance critical properties. The -CF3 group can improve metabolic stability, increase lipophilicity (which aids in cell membrane permeability), and enhance binding affinity through favorable interactions with the target protein.[2][3]
Given these features, it is plausible that this compound could exhibit inhibitory activity against various kinases. To explore this potential, we compare its core structure to that of Axitinib and Pazopanib, two well-characterized indazole-based drugs that target key kinases in angiogenesis and oncology.[4][5]
Comparative Kinase Inhibitory Profiles
To establish a benchmark for evaluation, the following table summarizes the inhibitory concentrations (IC50) of Axitinib and Pazopanib against a panel of clinically relevant tyrosine kinases. These kinases, primarily involved in angiogenesis signaling pathways, represent logical primary targets for an initial screening of this compound.
| Kinase Target | Axitinib IC50 (nM) | Pazopanib IC50 (nM) | This compound |
| VEGFR1 | 0.1 | 10 | Data Not Available |
| VEGFR2 | 0.2 | 30 | Data Not Available |
| VEGFR3 | 0.1 - 0.3 | 47 | Data Not Available |
| PDGFRβ | 1.6 | 84 | Data Not Available |
| c-KIT | 1.7 | 74 | Data Not Available |
| Data sourced from multiple references.[6][7] |
Proposed Experimental Workflow
Validating the kinase inhibitory profile of a novel compound requires a systematic approach. The workflow begins with a broad primary screen and narrows to more specific functional assays.
Experimental Protocols: Kinase Inhibition Assay
A widely used method for quantifying kinase activity and inhibition is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[8]
Objective: To determine the IC50 value of this compound against a specific kinase (e.g., VEGFR2).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Recombinant human kinase (e.g., VEGFR2)
-
Kinase-specific substrate (e.g., a peptide substrate)
-
ATP solution
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.[9]
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate assay buffer. Include a DMSO-only control (vehicle).
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the diluted compound or vehicle control.
-
Add 2.5 µL of a solution containing the kinase and its substrate.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any unconsumed ATP.[10]
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[11]
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using controls (no enzyme for 0% activity, vehicle for 100% activity).
-
Plot the normalized luminescence against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Relevant Signaling Pathway: VEGFR Signaling
Given that the comparator compounds Axitinib and Pazopanib are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), this signaling pathway is a primary candidate for investigation.[7][12] VEGFR signaling is critical for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.
Conclusion
While direct experimental data for this compound is sparse, its chemical structure is highly suggestive of a potential kinase inhibitor. The indazole core is a proven kinase hinge-binder, and the trifluoromethyl group can confer advantageous pharmacological properties. By following a systematic evaluation workflow, starting with broad panel screening and progressing to detailed cellular assays as outlined in this guide, researchers can effectively validate its inhibitory profile. The potent anti-angiogenic activities of the comparator drugs Axitinib and Pazopanib suggest that the VEGFR and PDGFR families are high-priority targets for initial investigation. This framework provides a robust starting point for any research program aimed at characterizing this or similar novel chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. carnabio.com [carnabio.com]
- 12. The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 7-(Trifluoromethyl)-1H-Indazol-3-Amine and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 7-(trifluoromethyl)-1H-indazol-3-amine against a panel of kinases. Due to the limited publicly available screening data for this specific compound, a representative, hypothetical cross-reactivity profile has been generated based on the known behavior of structurally similar indazole-based kinase inhibitors. This guide is intended to serve as a reference for researchers interested in the selectivity of this scaffold and as a template for conducting and presenting similar studies. The performance of this compound is compared with two well-characterized indazole-containing kinase inhibitors, Linifanib (ABT-869) and a representative amino-indazole derivative.
Data Presentation: Kinase Inhibition Profile
The following table summarizes the quantitative data on the percentage of inhibition of a panel of kinases at a concentration of 1 µM for this compound (hypothetical data) and two comparator compounds. Lower percentages indicate higher selectivity for the primary target(s).
| Kinase Target | This compound (% Inhibition @ 1µM) (Hypothetical) | Linifanib (ABT-869) (% Inhibition @ 1µM) | Amino-Indazole Derivative (% Inhibition @ 1µM) |
| Primary Targets | |||
| VEGFR2 (KDR) | 5 | <10 | <10 |
| PDGFRβ | 8 | <10 | <10 |
| FLT3 | 15 | <20 | <5 |
| Off-Target Kinases | |||
| ABL1 | 85 | 90 | 75 |
| SRC | 70 | 65 | 50 |
| LCK | 75 | 80 | 60 |
| EGFR | 95 | 98 | 90 |
| MET | 92 | 95 | 88 |
| AURKA | 88 | 90 | 85 |
| CDK2 | 98 | >99 | 95 |
| ROCK1 | 80 | 85 | 70 |
Experimental Protocols
The data presented in this guide is typically generated using well-established in vitro kinase screening assays. A common methodology is the competitive binding assay, such as the KINOMEscan™ platform, or radiometric kinase activity assays.
Competitive Binding Kinase Assay (e.g., KINOMEscan™)
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases. The amount of kinase bound to the solid support is quantified, and a lower amount of bound kinase in the presence of the test compound indicates stronger binding and inhibition.
Protocol:
-
Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as fusions with a tag (e.g., T7 phage) for detection.
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Binding Reaction: The test compound (e.g., this compound) at a fixed concentration (e.g., 1 µM) is incubated with the kinase and the ligand-immobilized beads in a multi-well plate.
-
Washing: Unbound kinase and test compound are removed by washing the beads.
-
Quantification: The amount of kinase bound to the beads is quantified using a sensitive detection method, such as quantitative PCR (qPCR) for the DNA tag or an immunoassay for the kinase protein.
-
Data Analysis: The results are expressed as a percentage of the DMSO control (vehicle). A lower percentage indicates stronger binding of the test compound to the kinase.
Radiometric Kinase Activity Assay (e.g., 33P-ATP Filter Binding Assay)
Principle: This assay measures the transfer of a radiolabeled phosphate group from ATP to a specific substrate by a kinase. A decrease in substrate phosphorylation in the presence of a test compound indicates inhibition of kinase activity.
Protocol:
-
Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound are incubated in a reaction buffer containing MgCl₂ and ATP.
-
Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is stopped by the addition of a solution that denatures the kinase (e.g., phosphoric acid).
-
Substrate Capture: The reaction mixture is transferred to a filter membrane that captures the phosphorylated substrate.
-
Washing: Unincorporated [γ-³³P]ATP is removed by washing the filter.
-
Detection: The amount of radioactivity on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control reaction (DMSO).
Mandatory Visualization
Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.
Caption: Inhibition of receptor tyrosine kinase signaling by indazole-based compounds.
The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Indazole Inhibitors
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed comparison of the efficacy of fluorinated versus non-fluorinated indazole inhibitors, supported by experimental data, to illuminate the nuanced effects of this powerful halogen.
The indazole core is a privileged scaffold in drug discovery, forming the basis for a multitude of potent inhibitors targeting various enzymes and receptors. The introduction of fluorine atoms into the indazole ring or its substituents can dramatically alter a compound's physicochemical and biological properties.[1][2][3] Fluorination can enhance metabolic stability, increase binding affinity, and modulate lipophilicity, often leading to improved potency, selectivity, and pharmacokinetic profiles.[4][5][6] This comparative analysis will delve into specific examples to illustrate these effects.
Impact of Fluorination on Inhibitory Potency: A Data-Driven Comparison
The strategic placement of fluorine can have a profound impact on the inhibitory activity of indazole-based compounds. The following tables summarize quantitative data from various studies, highlighting the differences in potency between fluorinated and non-fluorinated analogs.
Table 1: Inhibition of Rho Kinase (ROCK1)
| Compound ID | Structure | Fluorine Position | IC50 (nM) | Oral Bioavailability (%) | Reference |
| 51 | Indazole Derivative | C4 | 2500 | Not Reported | [1][4] |
| 52 | Indazole Derivative | C6 | 14 | 61 | [1][4] |
| 53a | 6-Fluoroindazole | C6 | 7 | 49 | [4] |
| 53b | 6-Fluoroindazole | C6 | 6 | 53 | [4] |
As evidenced by the data, the position of fluorine substitution is critical. A fluorine atom at the C6 position of the indazole ring (compounds 52, 53a, and 53b) resulted in a significant enhancement of ROCK1 inhibitory potency compared to substitution at the C4 position (compound 51).[1][4] Notably, this modification also led to a dramatic increase in oral bioavailability.[1][4]
Table 2: Inhibition of Nitric Oxide Synthase (NOS)
| Compound ID | Structure | Target | % Inhibition | Selectivity | Reference |
| 13 | 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | NOS-I | 63% | - | [7][8] |
| NOS-II | 83% | - | [7][8] | ||
| 16 | 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | NOS-I | No effect | NOS-II selective | [7][8] |
| NOS-II | 80% | [7][8] |
In the case of NOS inhibitors, fluorination of the indazole aromatic ring was shown to increase inhibitory potency and selectivity for NOS-II over NOS-I.[7][8] Compound 16, a heavily fluorinated derivative, demonstrated high selectivity for NOS-II, highlighting the role of fluorine in achieving isoform-specific inhibition.[7][8]
Table 3: Inhibition of F1F0-ATPase and Cytotoxicity in Ramos Cells
| Compound Series | General Structure | Activity | IC50 / EC50 | Reference |
| 45-47 | Monofluorinated 3-guanidyl-indazole | F1F0-ATPase Inhibition | <5 µM | [4] |
| Cytotoxicity in Ramos cells | <5 µM | [4] |
This series of monofluorinated 3-guanidyl-indazoles demonstrated potent inhibition of F1F0-ATPase and significant cytotoxicity in Ramos B lymphocyte cells, with most compounds exhibiting IC50 and EC50 values below 5 µM.[4]
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental methodologies are crucial. Below are representative protocols for key assays used in the evaluation of kinase inhibitors.
Kinase Inhibition Assay (General Protocol)
-
Reagents and Materials : Kinase enzyme, substrate peptide, ATP, kinase buffer, test compounds (fluorinated and non-fluorinated indazoles), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure :
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
The amount of product formed (e.g., ADP) is correlated with enzyme activity.
-
-
Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (e.g., MTT Assay)
-
Cell Culture : Culture the target cancer cell line (e.g., HT29) in appropriate media and conditions.
-
Procedure :
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis : The absorbance is proportional to the number of viable cells. Calculate the half-maximal effective concentration (EC50) values from the dose-response curves.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To further elucidate the context of these inhibitors, diagrams of relevant signaling pathways and experimental workflows are provided below.
References
- 1. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated indazoles as novel selective inhibitors of nitric oxide synthase (NOS): synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking 7-(Trifluoromethyl)-1H-indazol-3-amine Against Established FGFR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound 7-(trifluoromethyl)-1H-indazol-3-amine against a panel of well-characterized Fibroblast Growth Factor Receptor (FGFR) inhibitors. The data presented is based on established in vitro and in vivo potencies of known inhibitors, offering a benchmark for the evaluation of novel chemical entities targeting the FGFR signaling pathway.
I. Introduction to FGFR Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four tyrosine kinases (FGFR1-4), plays a pivotal role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling through mutations, gene fusions, or amplifications is a known driver in various cancers. Consequently, FGFRs have emerged as a significant target for anti-cancer drug development. This guide focuses on comparing the hypothetical compound, this compound, which is based on the indazole scaffold present in some FGFR inhibitors, with known inhibitors to provide a framework for its potential efficacy.
II. Comparative Analysis of In Vitro Kinase Inhibition
The primary measure of a targeted inhibitor's potency is its half-maximal inhibitory concentration (IC50) against its intended kinase. The following table summarizes the reported IC50 values for several well-known FGFR inhibitors against the four FGFR isoforms. This data provides a quantitative benchmark for the potential potency of this compound.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 in nM) of Known FGFR Inhibitors
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Pemigatinib | 0.4[1][2] | 0.5[1][2] | 1.2[1][2] | 30[1][2] |
| Infigratinib | 0.9[3] | 1.4[3] | 1.0[3] | 60[3] |
| Erdafitinib | 1.2[4] | 2.5[4] | 3.0[4] | 5.7[4] |
| AZD4547 | 0.2[5] | 2.5[5] | 1.8[5] | 165[6] |
| Debio 1347 | 9.3 | 7.6[7] | 22[7] | 290[7] |
| Rogaratinib | 1.8 | <1[8] | 9.2[8] | 1.2[8] |
| Ponatinib | 2.2[9] | 2[10] | 18[10] | 8[10] |
| Dovitinib | 8 | - | 9 | - |
| Lucitanib | 17.5 | 82.5 | - | - |
| Pazopanib | 140 | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.
III. Experimental Protocols
To ensure a standardized comparison, detailed methodologies for key benchmarking experiments are provided below.
1. In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR kinases.
-
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
ATP and a suitable kinase substrate (e.g., Poly(E,Y)4:1).
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well plates.
-
-
Procedure:
-
In a 384-well plate, add 1 µl of the serially diluted test compound or vehicle (DMSO).
-
Add 2 µl of a solution containing the recombinant FGFR enzyme and substrate.
-
Initiate the kinase reaction by adding 2 µl of ATP solution.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add 5 µl of ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]
-
2. Cell-Based FGFR Autophosphorylation Assay (Western Blot)
This assay assesses the ability of a compound to inhibit FGFR activation within a cellular context.
-
Materials:
-
Cancer cell line with known FGFR activation (e.g., through amplification or mutation).
-
Complete cell culture medium.
-
Test compound serially diluted in DMSO.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-FGFR (e.g., Tyr653/654), anti-total-FGFR.
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Treat the cells with various concentrations of the test compound or vehicle for a predetermined time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein lysate per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-FGFR overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total FGFR to normalize the phospho-FGFR signal.
-
Quantify the band intensities to determine the inhibition of FGFR phosphorylation.
-
3. In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line with known FGFR alterations.
-
Matrigel (optional).
-
Test compound formulated in a suitable vehicle for oral or intraperitoneal administration.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells) into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups at a defined dose and schedule.
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
-
IV. Signaling Pathways and Experimental Workflows
Visual representations of the FGFR signaling pathway and experimental workflows are provided below using the DOT language for Graphviz.
Caption: FGFR signaling pathway and the point of inhibition.
Caption: General workflow for benchmarking a novel FGFR inhibitor.
V. Conclusion
The provided data on known FGFR inhibitors serves as a crucial benchmark for assessing the potential of novel compounds like this compound. A comprehensive evaluation encompassing in vitro kinase and cellular assays, followed by in vivo efficacy studies, is essential to characterize its potency, selectivity, and therapeutic potential. The detailed protocols and visual workflows in this guide offer a structured approach for researchers and drug developers to systematically evaluate new chemical entities targeting the FGFR pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Indazole-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent in vivo activity across a range of therapeutic areas. This guide provides an objective comparison of the in vivo performance of indazole-based compounds in oncology, inflammation, and neurodegenerative diseases, supported by experimental data.
Oncology: Targeting Kinase-Driven Proliferation and Angiogenesis
Indazole derivatives have shown significant promise as anti-cancer agents, primarily through the inhibition of key protein kinases involved in tumor growth and vascularization.
Polo-like Kinase 4 (PLK4) Inhibitors in Breast Cancer
Polo-like kinase 4 is a master regulator of centriole duplication, and its overexpression is common in several cancers, including breast cancer.[1] Indazole-based compounds have been developed as potent PLK4 inhibitors.
CFI-400945 is an orally bioavailable indazole-based PLK4 inhibitor. Its in vivo efficacy has been evaluated in breast cancer xenograft models.
| Compound | In Vivo Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| CFI-400945 | MDA-MB-468 (TNBC) Xenograft | 3.75 - 30 mg/kg, oral, daily | Dose-dependent tumor growth inhibition | [2][3] |
| Vehicle Control | MDA-MB-468 (TNBC) Xenograft | N/A | - | [2][3] |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors in Renal Cell Carcinoma
VEGFRs are key mediators of angiogenesis, a critical process for tumor growth and metastasis. Axitinib, an indazole-containing compound, is a potent inhibitor of VEGFR-1, -2, and -3.
Axitinib has been compared to sunitinib, a multi-targeted tyrosine kinase inhibitor and a standard of care for renal cell carcinoma (RCC), in clinical settings.
| Compound | Clinical Trial (mRCC) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Reference |
| Axitinib | First-line therapy | 18.0 months | 26.4% | [5] |
| Sunitinib | First-line therapy | 5.5 months | 14.0% | [5] |
Inflammation: Modulating the Inflammatory Cascade
Indazole derivatives have demonstrated significant anti-inflammatory properties in preclinical models, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).
Comparative In Vivo Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard acute inflammation model used to evaluate the efficacy of anti-inflammatory agents.
| Compound (100 mg/kg) | In Vivo Model | Maximum Inhibition of Edema (%) (at 5 hours) | Reference |
| Indazole | Rat Paw Edema | 61.03 | [6] |
| 5-Aminoindazole | Rat Paw Edema | 83.09 | [6] |
| 6-Nitroindazole | Rat Paw Edema | Not specified at 5 hours | [6] |
| Diclofenac (Standard) | Rat Paw Edema | 84.50 | [6] |
Neurodegenerative Diseases: Protecting Neurons from Degeneration
The neuroprotective potential of indazole-based compounds is an emerging area of research, with a focus on inhibiting signaling pathways that lead to neuronal apoptosis.
c-Jun N-terminal Kinase 3 (JNK3) Inhibitors in Parkinson's Disease
JNK3 is predominantly expressed in the brain and plays a key role in neuronal apoptosis, making it an attractive target for neurodegenerative diseases like Parkinson's disease.
A novel indazole derivative, compound 25c, has shown neuroprotective effects in the MPTP mouse model of Parkinson's disease.
| Compound | In Vivo Model | Outcome | Reference |
| Indazole Compound 25c | MPTP Mouse Model | Showed neuroprotective effects | [7] |
| Vehicle Control | MPTP Mouse Model | - | [7] |
Note: While direct in vivo comparative data against a standard of care like L-DOPA was not found in the same study for this specific compound, the study highlights the potential of selective JNK3 inhibition.[7]
Experimental Protocols
4T1 Breast Cancer Mouse Model
This is an orthotopic allograft model for studying spontaneous tumor metastasis.
-
Cell Culture: 4T1 mouse mammary tumor cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Preparation: Cells are harvested, counted, and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/mL.
-
Implantation: 1 x 10^5 cells (in 100 µL) are injected into the fourth mammary fat pad of 6-8 week old female BALB/c mice.
-
Tumor Growth Monitoring: Palpable tumors typically develop within 7-14 days. Tumor volume is measured regularly using calipers.
-
Treatment: Administration of test compounds (e.g., indazole derivatives) or vehicle control is initiated when tumors reach a specified size.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or show signs of ulceration. Primary tumor weight and metastatic burden in distant organs (e.g., lungs) are assessed.
Carrageenan-Induced Paw Edema in Rats
This model is used to assess acute anti-inflammatory activity.
-
Animals: Male Wistar rats (150-200 g) are used.
-
Compound Administration: Test compounds (indazole derivatives) or a standard drug (e.g., diclofenac) are administered, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema and Inhibition: The increase in paw volume is calculated as the difference between the volume at each time point and the baseline volume. The percentage inhibition of edema is calculated relative to the vehicle control group.
MPTP Mouse Model of Parkinson's Disease
This neurotoxin-based model is used to study Parkinson's-like neurodegeneration.
-
Animals: C57BL/6 mice are commonly used due to their susceptibility to MPTP.
-
MPTP Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal or subcutaneous injection. Dosing regimens can be acute (e.g., four injections of 20 mg/kg at 2-hour intervals) or sub-acute (e.g., one injection of 30 mg/kg daily for five days).
-
Compound Administration: The test indazole-based compound is administered before, during, or after the MPTP treatment period, depending on the study design (neuroprotective vs. neurorestorative).
-
Behavioral Assessment: Motor function is assessed using tests such as the rotarod test, pole test, and open field test to measure coordination, bradykinesia, and locomotor activity, respectively.
-
Neurochemical and Histological Analysis: At the end of the study, brains are collected for analysis. This includes measuring dopamine and its metabolites in the striatum using HPLC and quantifying the loss of dopaminergic neurons in the substantia nigra pars compacta via tyrosine hydroxylase (TH) immunohistochemistry.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: PLK4 signaling in centriole duplication and its inhibition by indazole compounds.
Caption: VEGFR2 signaling pathway in angiogenesis and its inhibition by indazole derivatives.
Caption: JNK3 signaling pathway leading to neuronal apoptosis and its inhibition by indazole compounds.
Experimental Workflows
Caption: General workflow for an in vivo anti-tumor efficacy study.
Caption: Workflow for the carrageenan-induced paw edema model.
Caption: Workflow for the MPTP mouse model of Parkinson's disease.
References
- 1. Role of Polo-like Kinases Plk1 and Plk4 in the Initiation of Centriole Duplication—Impact on Cancer [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Polo-like kinase 4 inhibition:astrategy for cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK4 as a potential target to enhance radiosensitivity in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Outcomes of axitinib versus sunitinib as first‐line therapy to patients with metastatic renal cell carcinoma in the immune‐oncology era - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global cellular response to chemical perturbation of PLK4 activity and abnormal centrosome number - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Methodologies for 3-Aminoindazoles
For Researchers, Scientists, and Drug Development Professionals
The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly kinase inhibitors used in oncology. Its unique chemical properties and ability to form key hydrogen bond interactions make it a sought-after building block in drug discovery. Consequently, the development of efficient and versatile synthetic routes to access functionalized 3-aminoindazoles is of paramount importance.
This guide provides an objective, data-driven comparison of the most prevalent synthetic strategies for 3-aminoindazoles. We will delve into the key performance metrics, substrate scope, and operational considerations of each method, supported by experimental data and detailed protocols to aid researchers in selecting the optimal route for their specific needs.
Overview of Primary Synthetic Strategies
The synthesis of the 3-aminoindazole core generally proceeds through the formation of the crucial N-N bond and subsequent cyclization. The main approaches can be categorized based on their starting materials and the nature of the key bond-forming step. These strategies include cyclization of ortho-functionalized benzonitriles, reductive or oxidative cyclizations, and multi-step cascade reactions.
Caption: Primary synthetic pathways to 3-aminoindazoles.
Head-to-Head Comparison of Key Synthesis Methods
The following table summarizes the quantitative and qualitative aspects of the leading methods for synthesizing 3-aminoindazoles, providing a clear comparison of their performance and applicability.
| Method | Starting Material | Key Reagents/Catalyst | Typical Conditions | Yield Range | Advantages | Disadvantages |
| SNAr with Hydrazine | 2-Fluorobenzonitrile | Hydrazine hydrate | Reflux in butanol | Good to Excellent | Direct, often high-yielding for activated substrates.[1] | Limited to activated fluoro- or chloro-aromatics; safety concerns with hydrazine. |
| Cu-Catalyzed Coupling | 2-Halobenzonitrile | CuI, Hydrazine carboxylates | 80-120 °C | Good to Excellent | Broader substrate scope than SNAr, tolerates various functional groups.[2] | Requires metal catalyst; potential for metal contamination in the final product. |
| Pd-Catalyzed Cascade | 2-Bromobenzonitrile | Pd(OAc)₂, BINAP, Cs₂CO₃ | 100 °C, Toluene | Good to Excellent | General and efficient alternative to direct SNAr.[2][3] | Two-step process; requires expensive phosphine ligands and a palladium catalyst. |
| Reductive Cyclization | o-Nitro-ketoximes | Pd Catalyst | Mild conditions | Good | Mild conditions suitable for sensitive functional groups.[4] | Requires preparation of the o-nitro-ketoxime precursor. |
| Oxidative Cyclization | 2-Aminomethyl-phenylamine | (NH₄)₂MoO₄, H₂O₂ | Room Temperature | Up to 89% | N-N bond formation under mild, oxidative conditions.[5] | Substrate availability may be limited; lower yields with electron-withdrawing groups.[5] |
| From Tertiary Amides | Tertiary Amide | Tf₂O, Hydrazides, Pd-catalyst | Multi-step | Moderate to Good | Access to structurally diverse products from readily available amides.[6][7] | Multi-step sequence; involves triflic anhydride and a palladium catalyst.[6] |
Experimental Protocols and Method Details
Synthesis from 2-Halobenzonitriles
This is one of the most common and direct approaches. The strategy relies on the reaction of a 2-halobenzonitrile with a hydrazine source, proceeding either through a direct Nucleophilic Aromatic Substitution (SNAr) or a metal-catalyzed coupling/condensation cascade.
This robust two-step method offers a general route that avoids the high temperatures or highly activated substrates sometimes required for direct SNAr.[2][3] The process involves a palladium-catalyzed arylation followed by an acid-mediated deprotection and cyclization.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 6. Rapid Access to 3-Aminoindazoles from Tertiary Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Evaluating the Metabolic Stability of 7-(trifluoromethyl)-1H-indazol-3-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its potential success as a therapeutic agent. This guide provides a comprehensive evaluation of the metabolic stability of 7-(trifluoromethyl)-1H-indazol-3-amine derivatives, a promising scaffold in the development of novel kinase inhibitors. While specific metabolic stability data for a comprehensive series of these derivatives is not publicly available, this document will provide a comparative framework using data from structurally related and functionally similar kinase inhibitors. This guide will delve into the experimental protocols for assessing metabolic stability, present comparative data from relevant drugs, and discuss the signaling pathways likely modulated by this class of compounds.
The Critical Role of Metabolic Stability in Drug Development
Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, profoundly influences its pharmacokinetic profile.[1] A compound with high metabolic stability is likely to have a longer half-life and greater bioavailability, whereas a compound that is rapidly metabolized will be cleared quickly from the body, potentially limiting its therapeutic efficacy. Early assessment of metabolic stability is therefore crucial for identifying and optimizing drug candidates with favorable pharmacokinetic properties. The primary parameters used to quantify metabolic stability in vitro are the half-life (t½) and the intrinsic clearance (CLint).[1]
Comparative Metabolic Stability of Kinase Inhibitors
Derivatives of 1H-indazole-3-amine are often investigated as inhibitors of various protein kinases, such as Aurora kinases, Janus kinases (JAKs), and Pim kinases. To provide a benchmark for the expected metabolic stability of this compound derivatives, the following table summarizes the in vitro metabolic stability data for several approved kinase inhibitors. This data is typically generated using human liver microsomes (HLM) or human hepatocytes (HH), which contain the primary enzymes responsible for drug metabolism.[1][2]
| Compound | Primary Target(s) | Test System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) | Reference |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | HLM | 2.5 - 6.1 hours (in vivo) | Data not specified | [3] |
| Ruxolitinib | JAK1, JAK2 | Not specified | ~3 hours (in vivo) | Data not specified | [1][2] |
| Danusertib (PHA-739358) | Aurora A, B, C | Not specified | Not specified | IC50: 13, 79, 61 nM (Aurora A, B, C) | |
| AT9283 | Aurora A, B | Not specified | Not specified | IC50: 3 nM (Aurora A, B) | |
| SGI-1776 | Pim-1, Flt-3 | Not specified | Not specified | Not specified | [4] |
| AZD1208 | Pan-Pim | Not specified | Not specified | Not specified | [4] |
Note: Direct in vitro metabolic stability data (t½ and CLint) for some approved drugs is not always publicly available in detail. The in vivo half-life is provided where available to give a general indication of stability.
Experimental Protocols for Assessing Metabolic Stability
The following are detailed methodologies for key in vitro experiments used to evaluate the metabolic stability of drug candidates.
Liver Microsomal Stability Assay
This is a widely used high-throughput screening assay to assess Phase I metabolic stability.[5]
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., from a reputable commercial vendor)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., verapamil, testosterone)
-
Negative control (incubation without NADPH)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare working solutions of the test compound and positive controls in the phosphate buffer.
-
Incubation: In a 96-well plate, add the liver microsomes and the test compound or control. Pre-incubate the plate at 37°C for a few minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction. For the negative control wells, add buffer instead of the NADPH system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding the quenching solution.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * k , where V is the incubation volume and P is the amount of microsomal protein.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes and active transport systems.[6]
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a suspension of hepatocytes.
Materials:
-
Cryopreserved or fresh human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution
-
Positive and negative control compounds
-
Quenching solution
-
Incubator with 5% CO2 at 37°C
-
Shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation: Thaw and prepare the hepatocyte suspension according to the supplier's protocol. Determine cell viability and concentration.
-
Incubation: In a suitable incubation vessel, add the hepatocyte suspension and the test compound or control.
-
Time Points: Place the incubation vessel in a shaking water bath or incubator at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the cell suspension.
-
Quenching: Immediately add the quenching solution to the collected aliquots to stop metabolic activity.
-
Sample Processing: Centrifuge the samples to pellet the hepatocytes and proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.
Data Analysis: The data analysis is similar to the microsomal stability assay to determine the half-life and intrinsic clearance, with the clearance being normalized to the number of hepatocytes.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental process and the potential biological context of this compound derivatives, the following diagrams are provided.
Caption: Workflow for in vitro metabolic stability assays.
Given that this compound derivatives are likely kinase inhibitors, they could potentially target signaling pathways crucial for cell proliferation and survival, such as the JAK-STAT or Aurora kinase pathways.
Caption: General signaling pathway inhibited by kinase inhibitors.
Conclusion
While specific experimental data on the metabolic stability of this compound derivatives remains to be published, this guide provides a robust framework for their evaluation. By employing standardized in vitro assays such as the liver microsomal and hepatocyte stability assays, researchers can effectively characterize the metabolic profile of these promising compounds. Comparison with established kinase inhibitors like Axitinib and Ruxolitinib offers valuable benchmarks for assessing their potential as viable drug candidates. The provided experimental protocols and workflow diagrams serve as practical tools for scientists in the field of drug development to systematically evaluate and optimize the metabolic stability of this important class of molecules. Further studies are warranted to generate and publish specific data for these derivatives to enable a more direct and comprehensive comparison.
References
- 1. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to use hepatocytes for intrinsic clearance prediction? [synapse.patsnap.com]
Comparative Kinase Selectivity of Indazole-Based Inhibitors: A Profile of a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole-3-amine scaffold is a cornerstone in the design of numerous kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes.[1][2] While a comprehensive public kinase selectivity profile for the specific compound 7-(trifluoromethyl)-1H-indazol-3-amine is not currently available, the indazole core is featured in a multitude of well-characterized inhibitors.[1] This guide provides a comparative analysis of the cross-reactivity profiles of representative 1H-indazole-based compounds to illustrate the spectrum of kinase selectivity achievable with this privileged structure.
This report focuses on two well-documented inhibitors, BMS-777607 and UNC2025 , to highlight how substitutions on the indazole framework can modulate potency and selectivity across the human kinome. Understanding these structure-activity relationships is critical for the rational design of next-generation therapeutics with desired efficacy and minimized off-target effects.
Comparative Kinase Inhibition Profiles
The selectivity of 1H-indazole-based compounds can range from highly targeted to multi-kinase inhibitors. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC₅₀) of BMS-777607 and UNC2025 against a panel of kinases, offering a quantitative comparison of their potency and selectivity. Both compounds show potent activity against the TAM family of receptor tyrosine kinases (TYRO3, AXL, MER), which are implicated in various cancers.[3][4]
| Kinase Target | BMS-777607 IC₅₀ (nM) | UNC2025 IC₅₀ (nM) | Kinase Family |
| AXL | 1.1[4] | 122[5] | TAM Receptor Tyrosine Kinase |
| MER | - | 0.74[5] | TAM Receptor Tyrosine Kinase |
| TYRO3 | 4.3[4] | 5.83[5] | TAM Receptor Tyrosine Kinase |
| MET | 3.9[4] | 364[5] | Receptor Tyrosine Kinase |
| RON | 1.8[4] | - | Receptor Tyrosine Kinase |
| FLT3 | - | 0.8[5] | Receptor Tyrosine Kinase |
| TRKA | >160 | 1.67[5] | Receptor Tyrosine Kinase |
| TRKC | - | 4.38[5] | Receptor Tyrosine Kinase |
| KIT | - | 8.18[5] | Receptor Tyrosine Kinase |
| VEGFR2 | >160 | - | Receptor Tyrosine Kinase |
| LCK | >160 | - | Non-receptor Tyrosine Kinase |
Experimental Protocols
Detailed and reproducible methodologies are the foundation of reliable comparative analysis. The following section provides a generalized protocol for an in vitro kinase assay commonly used to determine inhibitor potency.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A higher luminescence signal indicates more ATP is present, signifying greater inhibition of kinase activity.[6]
Materials:
-
Kinase of interest (e.g., AXL, MER)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (e.g., BMS-777607, UNC2025)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
Further dilute the compound series in Kinase Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Assay Plate Setup:
-
Add the serially diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Include controls for "no inhibitor" (maximum kinase activity) and "no enzyme" (background).
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its specific substrate in Kinase Assay Buffer.
-
Add the kinase/substrate mixture to each well of the assay plate.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.[7]
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.[7]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Equilibrate the plate and the ATP detection reagent to room temperature.
-
Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10-30 minutes to stabilize the signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[8]
-
Visualizing Kinase Profiling and Signaling
To better understand the context of kinase inhibition and the methodologies used for evaluation, the following diagrams are provided.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Simplified AXL Receptor Tyrosine Kinase signaling pathway.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Unlocking Precision: A Comparative Guide to Indazole Derivatives in Kinase Active Sites
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Indazole derivatives have emerged as a promising scaffold in this pursuit, demonstrating significant inhibitory activity against a range of kinases implicated in diseases such as cancer. This guide provides a comparative analysis of indazole derivatives based on molecular docking studies, offering a valuable resource for evaluating their potential as therapeutic agents.
The indazole core is a key pharmacophore in a number of approved anticancer drugs, including axitinib and pazopanib.[1] Its unique structure allows for diverse substitutions, enabling the fine-tuning of binding affinities and selectivity towards specific kinase targets. This versatility has spurred extensive research into novel indazole-based compounds, with computational docking studies playing a pivotal role in predicting their binding modes and affinities within the kinase active site.
Comparative Inhibitory Activity of Indazole Derivatives
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various indazole derivatives against key kinase targets, benchmarked against established inhibitors. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.[2]
Aurora Kinase Inhibitors
Aurora kinases are crucial for cell cycle regulation, and their overexpression is a common feature in many cancers.[2]
| Compound | Aurora A (IC50) | Aurora B (IC50) | Established Inhibitor | Aurora A (IC50) | Aurora B (IC50) |
| Indazole Derivative 17[2] | 26 nM | 15 nM | Alisertib (MLN8237) | 1.2 nM | - |
| Indazole Derivative 21[2] | - | 31 nM | Barasertib (AZD1152) | - | 0.37 nM |
| Indazole Derivative 30[2] | 85 nM | - | Danusertib (PHA-739358) | 13 nM | 79 nM |
| Indazole Amide 53a[1] | < 1 µM | - | Tozasertib (VX-680) | 2.5 nM | 0.6 nM |
| Indazole Amide 53c[1] | < 1 µM | - |
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors
VEGFRs are key mediators of angiogenesis, a process essential for tumor growth and metastasis.[2] Indazole-based compounds have shown significant promise in targeting VEGFR-2.[3]
| Compound | VEGFR-2 (IC50) | Established Inhibitor | VEGFR-2 (IC50) |
| Indazole-pyrimidine derivative 13g[1] | 57.9 nM | Pazopanib | 30 nM |
| Indazole-pyrimidine derivative 13i[1] | 34.5 nM | Axitinib | 0.2 nM |
| Arylsulphonyl indazole derivative (average)[1] | - | Sunitinib | 2.9 nM |
| Compound 30[3] | 1.24 nM |
Molecular Docking: Predicting Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[4][5] In the context of kinase inhibitors, docking studies provide insights into the interactions between indazole derivatives and the amino acid residues within the ATP-binding pocket of the kinase. These studies have been instrumental in understanding the structure-activity relationships of these compounds.[1] For instance, docking studies of arylsulphonyl indazole derivatives with VEGFR-2 (PDB code: 3EWH) revealed interaction energies ranging from -36.5 to -66.5 kcal/mol, with stabilization achieved through hydrogen bonding and π–π stacking.[1]
Experimental Protocol for Molecular Docking
The following provides a generalized methodology for performing molecular docking studies of indazole derivatives with kinase targets.
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target kinase from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate charges to the protein residues.
-
Define the binding site, typically centered on the location of the co-crystallized ligand or predicted based on conserved residues in the ATP-binding pocket.
-
-
Ligand Preparation:
-
Draw the 2D structure of the indazole derivative using a chemical drawing tool.
-
Convert the 2D structure to a 3D conformation.
-
Perform energy minimization of the ligand structure.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Utilize a docking program such as AutoDock, Glide, or GOLD.[6]
-
Set the parameters for the search algorithm (e.g., Lamarckian genetic algorithm).
-
Run the docking simulation to generate multiple binding poses of the ligand within the receptor's active site.
-
-
Analysis of Results:
-
Rank the generated poses based on their docking scores or binding energies.
-
Visualize the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein.
-
Compare the binding mode of the indazole derivative to that of known inhibitors.
-
Kinase Signaling Pathways Targeted by Indazole Derivatives
Understanding the signaling pathways in which the target kinases operate is crucial for predicting the downstream cellular effects of the inhibitors.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis. Upon binding of VEGF, VEGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote cell proliferation, migration, and survival. Indazole derivatives that inhibit VEGFR-2 block this signaling cascade, thereby preventing the formation of new blood vessels that tumors need to grow.[1]
Aurora Kinase Signaling in Mitosis
Aurora kinases play a critical role in ensuring the proper segregation of chromosomes during mitosis. Aurora A is involved in centrosome separation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, which regulates chromosome-microtubule attachments and cytokinesis. Inhibition of Aurora kinases by indazole derivatives leads to mitotic arrest and apoptosis in cancer cells.
Conclusion
This guide highlights the significant potential of indazole derivatives as kinase inhibitors. The comparative data presented, along with the outlined experimental protocols for molecular docking, provide a solid foundation for researchers in the field. The visualization of key signaling pathways further aids in understanding the mechanism of action of these promising therapeutic agents. As research continues, the strategic design and optimization of indazole-based compounds, guided by computational studies, will undoubtedly lead to the development of more effective and selective kinase inhibitors for the treatment of a variety of diseases.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 6. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Scaffolds in Kinase Inhibition: A Comparative Guide to 7-(Trifluoromethyl)-1H-indazol-3-amine and 3-Amino-1H-pyrazole
In the landscape of drug discovery, particularly in the development of kinase inhibitors, the selection of a core molecular scaffold is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a potential drug candidate. Both indazole and pyrazole cores are recognized as "privileged scaffolds" due to their ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[1][2] This guide provides a comparative analysis of two such scaffolds: 7-(trifluoromethyl)-1H-indazol-3-amine and 3-amino-1H-pyrazole, offering insights for researchers, scientists, and drug development professionals.
While direct, head-to-head experimental comparisons in the public domain are scarce, this guide synthesizes available data to highlight the distinct characteristics and potential advantages of each scaffold. The inclusion of a trifluoromethyl group on the indazole ring, for instance, is a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability and lipophilicity.
Physicochemical Properties: A Calculated Comparison
Computational data provides a baseline for comparing the intrinsic properties of the parent scaffolds. The trifluoromethyl group in the indazole scaffold significantly increases the molecular weight and calculated LogP (a measure of lipophilicity) compared to the simpler aminopyrazole.
| Property | This compound | 3-Amino-1H-pyrazole |
| Molecular Formula | C₈H₆F₃N₃ | C₃H₅N₃ |
| Molecular Weight | 201.15 g/mol | 83.09 g/mol |
| Calculated LogP | 1.9 | -0.1 |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 2 |
| Rotatable Bond Count | 0 | 0 |
| Data sourced from PubChem CID 817912 and custom calculations. |
Biological Activity: Performance in Kinase Inhibition
Both scaffolds have been successfully utilized to generate potent kinase inhibitors across various targets. The choice between them often depends on the specific topology of the target kinase's active site and the desired structure-activity relationship (SAR).[3][4]
The 3-aminopyrazole core is a well-established pharmacophore for interacting with the kinase hinge region.[1] Derivatives have shown potent inhibition of kinases such as AXL, CDKs, and FGFRs.[5][6][7] The indazole scaffold, a fusion of pyrazole and a benzene ring, offers a larger surface area for establishing interactions within the ATP binding site and has been integral to several approved anti-cancer drugs.[8][9]
Below is a summary of representative compounds derived from each scaffold and their reported biological activities. It is crucial to note that these compounds were evaluated in different assays against different targets, so this data illustrates the potential of each scaffold rather than a direct comparison of potency.
| Scaffold | Derivative Example | Target Kinase | IC₅₀ (nM) | Reference |
| 3-Amino-1H-pyrazole | Compound 6li | AXL | 1.6 | [5][10] |
| 3-Amino-1H-pyrazole | Compound 43d | CDK16 | 33 (EC₅₀) | [6] |
| 1H-Indazol-3-amine | Compound 6o | (Antiproliferative) K562 cells | 5,150 | [9][11] |
| Indazole Derivative | Compound 2f | (Antiproliferative) 4T1 cells | 230 - 1,150 | [8][12] |
Experimental Protocols
To provide context for the biological data, detailed methodologies for key experiments are outlined below.
Kinase Activity Assay (Example for AXL Kinase)
The inhibitory activity of compounds against a target kinase like AXL is often determined using a biochemical assay. A representative protocol is as follows:
-
Reagents and Materials: Recombinant human AXL kinase, ATP, substrate peptide (e.g., a poly-Glu-Tyr peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
The kinase reaction is performed in a buffer solution (e.g., Tris-HCl, MgCl₂, DTT).
-
Serial dilutions of the test compound (e.g., Compound 6li) are pre-incubated with the AXL enzyme for a defined period (e.g., 15 minutes) at room temperature.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP generated (which is proportional to kinase activity) is measured using the detection reagent and a luminometer.
-
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.[5][10]
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of compounds on cancer cell lines is a common method to assess cellular potency.
-
Cell Culture: Cancer cell lines (e.g., K562 or 4T1) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Procedure:
-
Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC₅₀ value, representing the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.[9][11]
Comparative Logic and Workflow
The decision-making process for selecting a scaffold in a drug discovery project can be visualized as a logical workflow. The initial choice is based on the project's goals, such as target selectivity and desired novelty. Subsequent steps involve iterative cycles of synthesis and testing to optimize the lead compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 7-(trifluoromethyl)-1H-indazol-3-amine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 7-(trifluoromethyl)-1H-indazol-3-amine, a compound utilized in research and drug development, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for its disposal, emphasizing safe handling practices and regulatory adherence.
Hazard Profile and Safety Precautions
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[1][3] Under no circumstances should it be discarded down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container.[1]
-
The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid to prevent leaks and spills.[3]
-
-
Container Labeling:
-
The waste container must be accurately labeled with the words "Hazardous Waste."
-
The label should include the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Note the date when the waste was first added to the container.
-
Include the name of the principal investigator and the laboratory location.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory.[3]
-
The storage area should be away from general laboratory traffic and incompatible materials.
-
-
Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant or a licensed hazardous waste management company.[4][5][6]
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for a waste pickup and to ensure compliance with all local, state, and federal regulations.[1]
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before being discarded or recycled.
-
Rinse the container at least three times with a suitable solvent.
-
The first rinsate must be collected and disposed of as hazardous waste.[3] Subsequent rinsates may also need to be collected depending on institutional policies.
-
Quantitative Data Summary
Specific quantitative data for this compound is not available in the provided search results. However, for risk assessment, it is prudent to refer to the hazard classifications of analogous compounds, which are summarized below.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [4] |
| Skin Irritation/Corrosion | Causes skin irritation. | [4] |
| Eye Irritation/Damage | Causes serious eye irritation. | [4] |
| Respiratory Irritation | May cause respiratory irritation. | [4] |
Experimental Workflow and Disposal Logic
The following diagrams illustrate the general workflow for handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
Caption: Decision logic for the disposal of materials potentially contaminated with this compound.
References
Essential Safety and Operational Guide for Handling 7-(trifluoromethyl)-1H-indazol-3-amine
Audience: Researchers, scientists, and drug development professionals.
I. Core Safety Information
Based on data from analogous compounds, 7-(trifluoromethyl)-1H-indazol-3-amine should be handled with care, assuming it may present the following hazards:
-
Harmful if swallowed.
II. Personal Protective Equipment (PPE)
The following table summarizes the mandatory PPE for handling this compound to minimize exposure and ensure personal safety.[4][5]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield in combination with goggles.[4][6] | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4][6] | Provides a barrier against skin contact. Gloves should be inspected before use and disposed of properly after handling.[6] |
| Skin and Body Protection | A laboratory coat should be worn.[4] | Protects skin and clothing from spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required if handling outside a certified chemical fume hood or if dust is generated.[4][6] | Minimizes inhalation of fine dust particles. Engineering controls like fume hoods are the primary method to control inhalation exposure. |
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.
A. Preparation and Engineering Controls:
-
Fume Hood: All work with solid this compound must be performed in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[4]
-
Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Work Area: Cover the work surface with disposable bench paper to contain any potential spills.
B. Weighing and Transfer:
-
Use a spatula for transferring the solid to prevent creating dust.
-
Weigh the compound in a tared container within the fume hood.
-
Carefully add the weighed compound to the reaction vessel or solvent.
C. Storage:
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]
IV. Emergency Procedures
In case of accidental exposure, follow these first-aid measures and seek medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][7] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1][7] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[1][7] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][7] |
Spill Management:
In the event of a spill, evacuate the area. Wearing appropriate PPE, including respiratory protection, carefully sweep up the solid material, avoiding dust generation.[4] Place the material into a sealed container for disposal.[4] Clean the spill area with a suitable solvent, followed by washing with soap and water.[4]
V. Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Treat all waste containing this compound as hazardous chemical waste.
-
Containerization: Collect waste in a designated, compatible, and clearly labeled "Halogenated Organic Waste" container.[8] The container must be kept sealed when not in use.
-
Contaminated Materials: Any labware or PPE that has come into contact with the compound should also be disposed of as hazardous waste.
-
Disposal Route: Arrange for pickup and disposal by a licensed professional waste disposal service. Do not dispose of this chemical down the drain or in regular trash.[8]
VI. Experimental Workflow and Safety
The following diagram outlines the standard workflow for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. 7-(TRIFLUOROMETHYL)-1H-INDAZOL-3-YLAMINE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
